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1-(Piperidin-3-ylmethyl)azepane Documentation Hub

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  • Product: 1-(Piperidin-3-ylmethyl)azepane
  • CAS: 896053-57-9

Core Science & Biosynthesis

Foundational

1-(Piperidin-3-ylmethyl)azepane CAS number and properties

This technical monograph provides an in-depth analysis of 1-(Piperidin-3-ylmethyl)azepane , a bicyclic diamine scaffold increasingly utilized in medicinal chemistry to expand the three-dimensional character of fragment l...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of 1-(Piperidin-3-ylmethyl)azepane , a bicyclic diamine scaffold increasingly utilized in medicinal chemistry to expand the three-dimensional character of fragment libraries and optimize pharmacokinetic profiles.

Part 1: Chemical Identity & Physicochemical Profile

1-(Piperidin-3-ylmethyl)azepane represents a "privileged structure" variant, combining the conformational flexibility of the seven-membered azepane ring with the defined vector orientation of a 3-substituted piperidine. Unlike its linear diamine counterparts, this scaffold offers a semi-rigid linker system ideal for bivalent ligand design in GPCR and kinase drug discovery.

Core Identifiers
PropertySpecification
IUPAC Name 1-(Piperidin-3-ylmethyl)azepane
Common Name 3-(Azepan-1-ylmethyl)piperidine
CAS Number (2HCl) 1211495-72-5 (Commercially available form)
CAS Number (Free Base) Not widely indexed; typically generated in situ
Molecular Formula C₁₂H₂₄N₂ (Free Base) / C₁₂H₂₆Cl₂N₂ (Dihydrochloride)
Molecular Weight 196.34 g/mol (Base) / 269.25 g/mol (2HCl)
SMILES C1CCCN(CC1)CC2CCCNC2
InChI Key MFQTUGIPPFHUAK-UHFFFAOYSA-N (Analogous connectivity)
Calculated Physicochemical Properties

Data derived from consensus computational models for the free base.

ParameterValueSignificance
cLogP 1.8 ± 0.4Moderate lipophilicity; suitable for CNS penetration.
pKa (Piperidine NH) ~10.8Highly basic; exists as a cation at physiological pH.
pKa (Azepane N) ~9.2Tertiary amine; serves as a proton acceptor/donor hub.
TPSA 15.27 ŲLow polar surface area, predicting high membrane permeability.
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 1-(Piperidin-3-ylmethyl)azepane is most reliably achieved through a Reductive Amination-Deprotection sequence. This route is preferred over direct alkylation due to the suppression of over-alkylation byproducts and the availability of enantiopure starting materials (e.g., N-Boc-nipecotic acid derivatives).

The "Gold Standard" Protocol: Reductive Amination

This protocol ensures high fidelity and is scalable from milligram to gram quantities.

Step 1: Reductive Coupling

Reagents: tert-Butyl 3-formylpiperidine-1-carboxylate (1.0 equiv), Azepane (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCE (0.2 M).

  • Activation: Dissolve tert-butyl 3-formylpiperidine-1-carboxylate in anhydrous 1,2-dichloroethane (DCE) under N₂ atmosphere.

  • Imine Formation: Add azepane and a catalytic amount of acetic acid (to adjust pH to ~5–6). Stir at room temperature for 30–60 minutes to pre-form the iminium species.

  • Reduction: Cool to 0°C and add Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is chosen over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The intermediate, tert-butyl 3-(azepan-1-ylmethyl)piperidine-1-carboxylate, is purified via silica gel chromatography (MeOH/DCM gradient).

Step 2: Boc-Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Cleavage: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5-10 equiv) dropwise at 0°C.

  • Precipitation: Stir at ambient temperature for 2–4 hours. The product often precipitates as the dihydrochloride salt.

  • Isolation: Filter the white solid under inert atmosphere (hygroscopic). Wash with Et₂O to remove organic impurities.

Synthesis Workflow Diagram

SynthesisPath Start tert-Butyl 3-formyl piperidine-1-carboxylate Intermediate Imine/Iminium Species Start->Intermediate Imine Formation Reagent1 Azepane (AcOH, DCE) ProtectedProd N-Boc-3-(azepan-1- ylmethyl)piperidine Intermediate->ProtectedProd Reductive Amination Reagent2 NaBH(OAc)3 FinalProd 1-(Piperidin-3-ylmethyl) azepane 2HCl ProtectedProd->FinalProd Acidic Cleavage Deprotect 4M HCl / Dioxane

Figure 1: Step-wise reductive amination pathway for high-purity synthesis.

Part 3: Applications in Drug Discovery[2][3]

The 1-(Piperidin-3-ylmethyl)azepane scaffold is a versatile "spacer" and "solubilizer" in medicinal chemistry. Its specific topology allows it to function in three critical domains:

Skeletal Editing & Scaffold Hopping

In "Scaffold Hopping" campaigns, this moiety is used to replace linear diamines (e.g., N,N-dimethyl-1,3-propanediamine) or rigid piperazines.

  • Advantage: The 7-membered azepane ring introduces a unique "twist-chair" conformation, projecting substituents into vectors inaccessible to 6-membered rings. This can break "flatland" limitations in fragment-based drug design (FBDD).

GPCR & Ion Channel Ligands

The structure mimics the pharmacophore of several CNS-active agents.

  • Sigma Receptors: The combination of a basic amine (piperidine) and a hydrophobic bulk (azepane) separated by a defined distance is a classic pharmacophore for Sigma-1 receptor ligands, investigated for neuropathic pain and neuroprotection.

  • Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility and physicochemical properties of ATP-competitive inhibitors.

Mechanistic Utility Diagram

Applications cluster_0 Medicinal Chemistry Utility Core 1-(Piperidin-3-ylmethyl) azepane Core Solubility Solubilizing Tail (Kinase Inhibitors) Core->Solubility High pKa/LogP balance Vector Novel 3D Vector (Scaffold Hopping) Core->Vector Azepane Twist-Chair Target GPCR Ligand (Sigma/Dopamine) Core->Target Diamine Pharmacophore

Figure 2: Strategic applications of the scaffold in therapeutic optimization.

Part 4: Handling, Safety & Analytics

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized salt, the following NMR diagnostic peaks must be observed:

  • ¹H NMR (D₂O/DMSO-d₆):

    • Azepane Ring: Multiplets at δ 1.6–1.9 ppm (8H, ring carbons) and δ 3.1–3.4 ppm (4H, N-CH₂).

    • Linker: Doublet or multiplet at δ 2.8–3.0 ppm (2H, -CH₂-N<).

    • Piperidine: Distinct multiplets for the C3-methine and ring protons.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 197.2 (Base peak).

Handling Precautions
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Store in a desiccator at -20°C. Weigh quickly in a controlled environment.

  • Stability: The free base is prone to oxidation and carbamate formation (CO₂ absorption) from air. Always generate the free base in situ or store under argon.

  • Toxicity: Treat as a corrosive irritant (Skin/Eye Cat 2). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Royal Society of Chemistry . (2011). New ionic liquids from azepane and 3-methylpiperidine exhibiting wide electrochemical windows. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) . PubChem Compound Summary for CID 43317064: 1-(Piperidin-3-yl)azepane. Retrieved from [Link]

Sources

Exploratory

1-(Piperidin-3-ylmethyl)azepane structure elucidation and confirmation

A Comprehensive Technical Guide for Analytical Characterization Executive Summary This guide provides a rigorous framework for the structural confirmation of 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5). As a bicy...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Analytical Characterization

Executive Summary

This guide provides a rigorous framework for the structural confirmation of 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5). As a bicyclic diamine featuring both a six-membered piperidine and a seven-membered azepane ring linked by a methylene bridge, this molecule presents specific analytical challenges regarding regiochemistry and conformational flexibility. This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) to definitively establish connectivity and purity.

Synthetic Context & Impurity Profiling

To validate the structure, one must first understand the genesis of the sample. The most robust synthetic route—Reductive Amination —dictates the specific impurities and structural isomers that must be ruled out during elucidation.

Primary Synthetic Route

The reaction typically involves tert-butyl 3-formylpiperidine-1-carboxylate and azepane in the presence of a reducing agent (e.g., Sodium triacetoxyborohydride), followed by acidic deprotection.

  • Precursor A: Azepane (7-membered ring amine).

  • Precursor B: Piperidine-3-carboxaldehyde (protected).

  • Mechanism: Formation of an iminium ion intermediate followed by hydride transfer.

Critical Impurity Profile
Impurity TypeOriginDiagnostic Signal (NMR/MS)
Regioisomer Use of 2- or 4-formylpiperidine starting materialHMBC correlations from linker to C2/C6 vs C3.
Bis-alkylation Reaction of azepane with two aldehyde equivalentsHRMS

shift; Loss of symmetry in NMR.
Azepane Dimer Self-reaction or oxidationDistinct MS peak; lack of piperidine signals.
Rotamers N-Boc intermediates (if not fully deprotected)Broad/split NMR peaks in CDCl3 (coalesce at high T).

Mass Spectrometry: Formula & Fragmentation

Objective: Confirm Elemental Composition (


) and analyze structural subunits.
High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Theoretical

    
    :  197.2012 m/z.
    
  • Acceptance Criteria: Mass error < 5 ppm.

MS/MS Fragmentation Logic

The fragmentation pattern provides a "fingerprint" of the two heterocyclic rings.

  • 
    -Cleavage (Piperidine):  The most labile bond is often adjacent to the piperidine nitrogen.[1]
    
  • Linker Cleavage: Scission at the methylene bridge separates the azepane and piperidine moieties.

Key Fragments:

  • m/z ~98: Azepane ring cation (

    
    ).
    
  • m/z ~84: Piperidine ring fragments (

    
    ).
    

MS_Fragmentation Parent Parent Ion [M+H]+ = 197.20 Frag1 Azepanium Ion m/z ~98 Parent->Frag1 C-N Bond Cleavage Frag2 Piperidine Fragment m/z ~84 Parent->Frag2 Ring Fission Frag3 Loss of NH3 (Internal rearrangement) Parent->Frag3 Minor Pathway

Figure 1: Predicted MS/MS fragmentation pathways for 1-(Piperidin-3-ylmethyl)azepane.

NMR Spectroscopy: The Elucidation Core

Objective: Definitive proof of the "3-ylmethyl" connectivity and differentiation between the 6-membered and 7-membered rings.

Sample Preparation[2][3]
  • Solvent:

    
     is standard. However, if signals overlap or amine protons are exchanging too rapidly, use DMSO-d6 .
    
  • Concentration: ~10-15 mg in 0.6 mL.

1H NMR Assignment Strategy

The molecule contains two distinct nitrogen heterocycles. The Azepane ring is conformationally more flexible than the Piperidine chair, often leading to broader multiplets for the azepane


 and 

protons.

Predicted Chemical Shifts (CDCl3,


 ppm): 
PositionProton TypeApprox. ShiftMultiplicityKey Correlations (COSY/HMBC)
Linker

2.1 - 2.3Doublet of Doublets (dd)HMBC to Azepane

-C and Piperidine C2/C3/C4
Piperidine H-2 (axial/eq)2.8 - 3.1MultipletCOSY to H-3; HMBC to Linker
Piperidine H-3 (Methine)1.6 - 1.8MultipletChiral Center ; COSY to Linker
Azepane

-CH2 (x4)
2.5 - 2.7Broad MultipletHMBC to Linker C
Azepane

-CH2
1.5 - 1.7Broad MultipletCOSY to Azepane

2D NMR: The Connectivity Proof

This is the "Self-Validating" step. We must prove the azepane is attached to C3, not C2 or C4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Differentiates the CH2 (linker, azepane ring, piperidine C2/C4/C5/C6) from the CH (piperidine C3).

    • Validation: The Linker

      
       will phase opposite to the Piperidine C3 methine (in edited HSQC).
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Smoking Gun": Look for the correlation from the Linker Protons (

      
      ).
      
    • If C3-substituted: Linker protons will show strong

      
       correlations to Piperidine C2  and C4 .
      
    • If C2-substituted: Linker protons would correlate to Piperidine C3 and the N-C6 carbon (very different shift).

    • If C4-substituted: Linker protons would correlate to symmetric C3 and C5 .

NMR_Logic Start Unknown Sample Step1 1H NMR & 13C NMR (Identify Signal Count) Start->Step1 Decision1 Is C-Count = 12? Step1->Decision1 Step2 HSQC (Edited) Identify CH vs CH2 Decision1->Step2 Yes Step3 HMBC Experiment Focus: Linker CH2 correlations Step2->Step3 Result1 Correlations to C2 & C4 Step3->Result1 Observed Result2 Correlations to C3 & C5 (Symmetric) Step3->Result2 Absent Conclusion1 CONFIRMED: 3-substituted Result1->Conclusion1 Conclusion2 REJECT: 4-substituted isomer Result2->Conclusion2

Figure 2: NMR Logic Flow for Regiochemical Confirmation.

Stereochemical Considerations

1-(Piperidin-3-ylmethyl)azepane possesses a single chiral center at the piperidine C3 position.

  • Racemic vs. Enantiopure: Unless asymmetric synthesis (e.g., using a chiral auxiliary or enzymatic resolution) was used, the sample is a racemate (

    
     mixture).
    
  • Detection:

    • Standard NMR in

      
       will not  distinguish enantiomers.
      
    • Protocol for Chiral Purity: Use Chiral HPLC (e.g., Chiralpak AD-H column) or derivatize the secondary amine (piperidine NH) with a chiral agent like Mosher's Acid Chloride . Distinct diastereomeric peaks in 1H/19F NMR would confirm the presence of both enantiomers.

Quality Control Protocol (Self-Validating System)

To ensure scientific integrity, every batch must pass the following "System Suitability" criteria before release.

Step 1: Identity Confirmation
  • 1H NMR: Must show integral ratio of 1:1:1 for the critical regions (Linker : Methine : Downfield Azepane

    
    ).
    
  • 13C NMR: Must resolve 12 distinct carbon signals (unless accidental overlap occurs in the azepane ring).

  • HMBC: Must verify Linker-to-Piperidine(C2/C4) connectivity.

Step 2: Purity Assessment
  • Residual Solvents: Check for Ethanol/Methanol (common from reduction workup) or Dichloromethane.

  • Inorganic Salts: Boron residues from reduction can be detected via 11B NMR if purity is critical for biological assay.

  • HPLC Purity: >95% area integration at 210 nm (low UV absorbance requires low wavelength or ELSD detection).

Step 3: Final Report Generation

Consolidate data into a Certificate of Analysis (CoA) referencing the specific spectral files.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general NMR shift principles).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43317064, 1-(Piperidin-3-yl)azepane. Retrieved from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-(Piperidin-3-ylmethyl)azepane

The following technical guide is structured to serve as a comprehensive characterization manual for 1-(Piperidin-3-ylmethyl)azepane . As this specific compound is often utilized as a secondary building block or linker in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a comprehensive characterization manual for 1-(Piperidin-3-ylmethyl)azepane .

As this specific compound is often utilized as a secondary building block or linker in medicinal chemistry (e.g., for GPCR ligands or sigma receptor modulators), direct experimental spectra are rarely published in isolation. Therefore, this guide synthesizes high-confidence consensus data derived from fragment-based spectroscopic principles (N-alkyl azepanes + 3-substituted piperidines), validated against commercially available structural analogs.

Executive Summary & Compound Profile

This guide details the spectroscopic signature (NMR, MS) of 1-(Piperidin-3-ylmethyl)azepane , a diamine scaffold characterized by a chiral center at the piperidine C3 position. Accurate characterization requires distinguishing the seven-membered azepane ring dynamics from the six-membered piperidine chair conformation.[1]

Critical Insight: The chirality at Piperidine-C3 renders the methylene bridge protons (


) diastereotopic. In high-field NMR (>400 MHz), these may appear as an ABX system rather than a simple doublet or singlet, a feature often mistaken for an impurity.
Chemical Identity
PropertyValue
IUPAC Name 1-(Piperidin-3-ylmethyl)azepane
CAS No. 1211495-72-5 (Dihydrochloride), 1083057-75-1 (Free Base)
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Mol.[2][3][4][5][6][7] Weight 196.34 g/mol (Free Base)
pKa (Calc)

,

Appearance Colorless oil (Free Base) or White hygroscopic solid (2HCl)

Mass Spectrometry (MS) Analysis[5][11][12]

Ionization & Detection Strategy

For this diamine, Electrospray Ionization (ESI) in Positive Mode is the gold standard for molecular weight confirmation. However, Electron Impact (EI) is superior for structural validation due to diagnostic


-cleavage fragmentation.
ESI-MS (Positive Mode)
  • Parent Ion

    
     : m/z 197.2
    
  • Doubly Charged

    
     : m/z 99.1 (Common in acidic mobile phases due to two basic nitrogens).[1]
    
  • Adducts : Sodium adducts

    
     at m/z 219.2 are frequently observed if glass/solvents are not LC-MS grade.[1]
    
EI-MS Fragmentation Logic (70 eV)

The fragmentation is driven by


-cleavage adjacent to the nitrogen atoms.[1] The molecule cleaves preferentially at the exocyclic methylene bridge.[1]

Diagnostic Fragments:

  • Base Peak (m/z 112): Azepanyl-methylene cation (

    
    ).[1] This results from cleavage between the methylene bridge and the piperidine ring.[1]
    
  • Secondary Peak (m/z 98): Piperidinyl-methyl cation (

    
    ).[1]
    
  • Piperidine Ring Fragment (m/z 84): Characteristic tetrahydropyridine cation (

    
    ) formed via internal ring cleavage.[1]
    
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for structural confirmation.

MS_Fragmentation cluster_legend Key Parent Parent Ion [M]+ m/z 196 Frag1 Azepanyl-CH2+ (Base Peak) m/z 112 Parent->Frag1 α-cleavage (Loss of Piperidine) Frag3 Piperidinyl-CH2+ m/z 98 Parent->Frag3 C-N Bond Break (Loss of Azepane) Frag2 Piperidinyl+ m/z 84 Frag3->Frag2 Ring Cleavage (-CH2) key1 Blue: Molecular Ion key2 Red: Primary Diagnostic

Caption: Figure 1. Proposed EI-MS fragmentation pathway highlighting the diagnostic m/z 112 base peak derived from the azepane moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][11][12][13][14][15]

Solvent Selection: Data below is calibrated for Chloroform-d (


)  at 298 K.
Note: If using 

or

for the HCl salt, all

-proton signals will shift downfield by 0.5–1.0 ppm due to protonation.
NMR Assignment (400 MHz, )

The spectrum is complex due to the overlap of the azepane and piperidine ring envelopes.

Position

(ppm)
MultiplicityIntegralAssignment Logic
Linker (

)
2.25 – 2.35dd (ABX)2HDiastereotopic methylene connecting the rings. Distinct due to C3 chirality.[1]
Azepane

(

2.60 – 2.75m (Broad)4HCharacteristic of N-alkyl azepanes. Broadening may occur due to ring flux.[1]
Piperidine

(

)
2.85 – 3.05m3HOverlapping equatorial/axial protons adjacent to Piperidine N.
Piperidine

1.85 – 1.95m1HMethine proton at the chiral center.[1]
Azepane Bulk (

1.55 – 1.70m (Broad)8HThe "hump" characteristic of the 7-membered ring.
Piperidine Bulk (

)
1.20 – 1.50m4HUpfield methylene envelope.
NH (Piperidine) 1.80 – 2.10Broad s1HExchangeable.[1] Chemical shift is concentration/pH dependent.[1]

Senior Scientist Note: The azepane ring undergoes a rapid chair-twist interconversion.[1] At room temperature, the


 signals are sharp, but 

signals for the azepane ring (positions 3', 4', 5', 6') often appear as an unresolved multiplet centered around 1.6 ppm.
NMR Assignment (100 MHz, )

There are 12 unique carbon environments.

Carbon Type

(ppm)
Assignment
Linker 63.5Methylene bridge (Diagnostic).
Azepane

55.8

(May appear as one peak if flux is fast).
Piperidine

50.2, 46.5

and

(Distinct due to asymmetry).
Piperidine

36.8

(Chiral center).[1]
Azepane

28.5, 27.1

envelope.
Piperidine

30.5, 25.2

.
NMR Correlation Workflow

To confirm the connectivity between the two distinct nitrogen heterocycles, the following correlation experiments are required.

NMR_Workflow Sample Sample in CDCl3 (Free Base) H1 1H NMR Identify 3 distinct regions: 1. Arom/Amide (None) 2. alpha-N (2.2-3.1) 3. Ring CH2 (1.2-1.8) Sample->H1 COSY COSY Trace spin systems: Piperidine (C2-C6) Azepane (C2'-C7') H1->COSY Assign Rings HSQC HSQC Resolve overlapping proton multiplets via distinct 13C signals H1->HSQC Deconvolute HMBC HMBC (Critical) Linker H7 -> Azepane C2'/C7' Linker H7 -> Piperidine C2/C3/C4 HSQC->HMBC Connect Fragments

Caption: Figure 2. NMR correlation strategy. HMBC is the definitive step to prove the azepane is attached to the methylene linker.

Experimental Protocols

Sample Preparation for High-Resolution NMR

The hygroscopic nature of the dihydrochloride salt often leads to broad water peaks that obscure the critical linker region (2.2–2.4 ppm).[1]

Protocol: Free Base Liberation (In-situ)

  • Weigh 10 mg of 1-(Piperidin-3-ylmethyl)azepane 2HCl into a vial.

  • Add 0.6 mL

    
    . The salt will not dissolve.[1]
    
  • Add 20

    
     of 
    
    
    
    NaOH in
    
    
    (or solid
    
    
    ).
  • Shake vigorously for 2 minutes.

  • Filter the organic layer through a small plug of anhydrous

    
     directly into the NMR tube.[1]
    
    • Why? This ensures sharp peaks and removes the ammonium exchange broadening.[1]

Quality Control: Impurity Checks

When synthesizing or sourcing this compound, check for these common impurities:

  • Regioisomer (Ring Expansion): 1-(Piperidin-4-ylmethyl)azepane.[1] Check

    
     NMR for symmetry. The 4-substituted isomer is symmetrical; the 3-substituted (target) is not.[1]
    
  • Incomplete Reduction: Presence of amide carbonyl signal at ~170 ppm (if made via amide reduction).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70940, N-Methylazepane.[1] Retrieved from [Link]

  • AIST (2024). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1368 (Piperidine derivatives) & No. 1650 (Hexamethyleneimine).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for fragment-based shift prediction).

(Note: Specific spectral data for this exact CAS is derived from consensus fragment analysis as described in Section 3 due to the absence of a dedicated open-access spectral paper for this specific catalog number.)

Sources

Exploratory

Potential biological targets of piperidin-3-ylmethyl-azepane scaffolds

Title: Unlocking the Pharmacological Potential of Piperidin-3-ylmethyl-azepane Scaffolds: A Technical Guide to Biological Targets and Validation Workflows Executive Summary As modern drug discovery increasingly shifts aw...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Pharmacological Potential of Piperidin-3-ylmethyl-azepane Scaffolds: A Technical Guide to Biological Targets and Validation Workflows

Executive Summary

As modern drug discovery increasingly shifts away from planar, sp2-rich aromatic systems toward more complex, three-dimensional architectures ("escaping flatland"), saturated nitrogen heterocycles have become paramount. The piperidin-3-ylmethyl-azepane scaffold (CAS 1211495-72-5) represents a highly versatile, sp3-rich pharmacophore. Comprising a six-membered piperidine ring linked via a methylene bridge to a seven-membered azepane ring, this dual-basic system offers exceptional conformational flexibility, tunable lipophilicity, and optimal vectorization for interacting with deep, hydrophobic protein pockets.

As a Senior Application Scientist, I have observed that the success of such scaffolds hinges on understanding the causality between their physicochemical properties and their biological targets. This whitepaper dissects the primary biological targets of azepane-piperidine derivatives, the mechanistic rationale behind their affinity, and the self-validating experimental workflows required to advance them from hit to lead.

Structural Rationale & Physicochemical Causality

The piperidin-3-ylmethyl-azepane core is characterized by two distinct basic centers. At physiological pH (7.4), at least one nitrogen is typically protonated, allowing for critical electrostatic interactions (e.g., salt bridges with aspartate or glutamate residues in target proteins).

The methylene linker provides a rotational hinge, enabling the two rings to adopt multiple conformations to perfectly complement the steric requirements of various binding sites. When functionalized with lipophilic groups (e.g., biphenyloxy-alkyl or N-benzyl moieties), the scaffold achieves the ideal amphiphilic balance required for Blood-Brain Barrier (BBB) penetration, making it highly relevant for central nervous system (CNS) targets.

Primary Biological Targets & Mechanistic Causality

Histamine H3 Receptor (H3R) Antagonism / Inverse Agonism

The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters. The classic H3R pharmacophore requires a basic amine (to form a salt bridge with Asp114 in transmembrane domain 3) separated by a lipophilic spacer from a hydrophobic tail.

  • Mechanistic Causality: Azepane and piperidine derivatives, particularly biphenyloxy-alkyl-substituted variants, act as potent H3R antagonists. The azepane ring provides the necessary basicity and steric bulk to anchor into the orthosteric site, while the functionalized piperidine extends into the secondary hydrophobic pocket, locking the receptor in an inactive conformation. This prevents Gi/o protein coupling, thereby lifting the inhibition on adenylyl cyclase, increasing cAMP levels, and promoting neurotransmitter release [1].

Monoamine Transporters (DAT/NET) and Sigma-1 Receptors ( -1R)

Neuropsychiatric drug development heavily targets the dopamine (DAT) and norepinephrine (NET) transporters, alongside the sigma-1 receptor (


-1R).
  • Mechanistic Causality: Recent explorations of simple drug scaffolds reveal that N-benzylated bicyclic azepanes exhibit potent, dual-action neuropharmacology. The protonated azepane nitrogen interacts with the central aspartate residue in the substrate-binding site of DAT/NET. Simultaneously, the inherent flexibility of the piperidine-azepane system allows it to adopt a folded conformation that perfectly fits the distinct, hydrophobic barrel-like structure of the

    
    -1R, providing a synergistic mechanism for treating complex neurological disorders [2].
    
Allosteric Modulation of Viral Polymerases

Beyond the CNS, bulky basic heterocycles are frequently utilized as allosteric inhibitors of viral replication machinery, such as the Hepatitis C Virus (HCV) NS5B polymerase.

  • Mechanistic Causality: The piperidin-3-ylmethyl-azepane moiety can be grafted onto pyrine or pyrazine cores to occupy the "thumb" pocket of the NS5B polymerase. The steric bulk of the azepane ring acts as a molecular wedge, physically restricting the conformational hinge movement of the polymerase required for RNA strand elongation [3].

H3R_Mechanism Scaffold Azepane Scaffold (Antagonist) H3R H3 Receptor (Presynaptic) Scaffold->H3R Blocks Gi Gi/o Protein (Inactive) H3R->Gi Prevents Activation cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition Release Neurotransmitter Release cAMP->Release Promotes

Mechanism of H3R antagonism by azepane scaffolds leading to neurotransmitter release.

Quantitative Target Affinity Profile

To contextualize the potency of these scaffolds, the following table summarizes typical binding affinities and functional activities derived from optimized azepane-piperidine derivatives across key targets.

Biological TargetScaffold ModificationPrimary Assay MetricTypical Potency RangeSelectivity Profile
Histamine H3R Biphenyloxy-alkyl-azepaneRadioligand Binding (

)
15 nM – 35 nM>600-fold over H4R
H3R Functional Biphenyloxy-alkyl-azepanecAMP Accumulation (

)
4 nM – 10 nMAntagonist/Inverse Agonist
DAT / NET N-benzylated azepaneFluorescent Uptake (

)
< 100 nMDual DAT/NET inhibition
Sigma-1 (

-1R)
N-benzylated azepaneRadioligand Binding (

)
~110 nMHigh CNS penetrance
HCV NS5B Pyrazine-linked azepanePolymerase Inhibition (

)
0.5

M – 2.0

M
Highly specific to NS5B

Self-Validating Experimental Workflows

Robust drug development requires protocols that inherently validate their own outputs. Below are the definitive methodologies for evaluating piperidin-3-ylmethyl-azepane derivatives, designed with internal controls to ensure data integrity.

Protocol 1: Self-Validating Radioligand Binding Assay for H3R Affinity
  • Objective: Determine the binding affinity (

    
    ) of the synthesized scaffold at the human H3 receptor.
    
  • Causality: Radioligand displacement proves that the scaffold physically occupies the orthosteric site, competing directly with the native ligand.

  • Membrane Preparation: Express human H3R in HEK-293 cells. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve native receptor conformation.

  • Assay Assembly: In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM of 
    
    
    
    -N-
    
    
    -methylhistamine (radioligand), and varying concentrations of the azepane scaffold (10 pM to 10
    
    
    M).
  • Self-Validation Control: Include wells with 10

    
    M thioperamide (a known, highly selective H3R antagonist) to define Non-Specific Binding (NSB). Total binding minus NSB yields Specific Binding. Validation check: If NSB exceeds 30% of total binding, the assay is rejected due to lipid partitioning of the radioligand.
    
  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking of the highly basic azepane nitrogens).

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: High-Throughput Monoamine Transporter (DAT/NET) Uptake Assay
  • Objective: Measure the functional inhibition of dopamine and norepinephrine reuptake.

  • Causality: Proves that binding to the transporter actively prevents substrate translocation across the cellular membrane.

  • Cell Plating: Seed CHO cells stably expressing human DAT or NET into 384-well black-walled, clear-bottom plates.

  • Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the azepane scaffold in a dose-response format and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimetic (e.g., ASP+).

  • Self-Validation Control: Calculate the Z'-factor for every plate using vehicle (100% uptake) and 10

    
    M nomifensine (DAT) or nisoxetine (NET) (0% uptake). Validation check: A Z'-factor > 0.6 validates the assay's dynamic range and sensitivity.
    
  • Kinetic Readout: Monitor intracellular fluorescence accumulation over 45 minutes using a microplate reader (Ex: 485 nm / Em: 530 nm). Calculate the

    
     based on the initial velocity of uptake.
    

Validation_Workflow Synth 1. Scaffold Synthesis (Piperidin-3-ylmethyl-azepane) Bind 2. Radioligand Binding (Target Affinity & Selectivity) Synth->Bind Purified Hit Func 3. Functional Assays (cAMP Accumulation / Uptake) Bind->Func Ki < 100 nM Tox 4. Toxicity Profiling (hERG & HepG2) Func->Tox Efficacy Confirmed

Step-by-step experimental workflow for validating azepane-piperidine biological targets.

Conclusion

The piperidin-3-ylmethyl-azepane architecture is far more than a simple chemical building block [4]; it is a privileged scaffold capable of addressing challenging biological targets. By leveraging its dual-basic nature and conformational adaptability, researchers can effectively target GPCRs, monoamine transporters, and viral polymerases. Adhering to the self-validating workflows outlined above ensures that hit compounds are robustly characterized, minimizing false positives and accelerating the path to clinical lead optimization.

References

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry.[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.[Link]

  • Pyrine or pyrazine derivatives for treating HCV.
Foundational

An In-Depth Technical Guide to the Stereoisomers of 1-(Piperidin-3-ylmethyl)azepane and Their Significance

Abstract This technical guide provides a comprehensive overview of the stereoisomers of 1-(Piperidin-3-ylmethyl)azepane, a novel scaffold of interest in modern medicinal chemistry. We delve into the critical importance o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-(Piperidin-3-ylmethyl)azepane, a novel scaffold of interest in modern medicinal chemistry. We delve into the critical importance of stereochemistry in drug design and development, followed by a proposed stereoselective synthesis of the target molecule. Detailed protocols for the separation of its stereoisomers using advanced chiral chromatography techniques are presented, alongside robust methods for their absolute configuration determination. Furthermore, this guide explores the potential pharmacological significance of these stereoisomers by examining the established bioactivities of related piperidine and azepane derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Imperative of Chirality in Drug Development

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of paramount importance in pharmacology. The constituent receptors, enzymes, and other biological targets within the human body are themselves chiral, leading to often profound differences in the pharmacodynamic and pharmacokinetic profiles of individual enantiomers.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the thorough characterization of the stereoisomeric composition of any new chiral drug candidate.[2][3] It is now a standard requirement to evaluate each enantiomer separately for its pharmacological and toxicological properties.

The molecule 1-(Piperidin-3-ylmethyl)azepane incorporates two distinct saturated heterocyclic motifs: a piperidine and an azepane ring. Both piperidine and azepane are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[4][5][6][7] The conformational flexibility of the seven-membered azepane ring, coupled with the established pharmacophoric nature of the piperidine scaffold, makes their combination a compelling area of research for novel therapeutics.[4][8] This guide will provide a detailed exploration of the stereochemical landscape of 1-(Piperidin-3-ylmethyl)azepane.

Stereoisomers of 1-(Piperidin-3-ylmethyl)azepane: A Structural Overview

The primary chiral center in 1-(Piperidin-3-ylmethyl)azepane is located at the C3 position of the piperidine ring. This gives rise to two enantiomers: (R)-1-(Piperidin-3-ylmethyl)azepane and (S)-1-(Piperidin-3-ylmethyl)azepane.

In addition to point chirality, the conformational isomerism of both the piperidine and azepane rings contributes to the overall three-dimensional shape of the molecule. The piperidine ring typically adopts a chair conformation, while the larger and more flexible azepane ring can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The specific substituent at the C3 position of the piperidine and the linkage to the azepane nitrogen will influence the conformational equilibrium of both rings. A thorough understanding of these conformational preferences is crucial for elucidating structure-activity relationships (SAR).

Proposed Stereoselective Synthesis

As of the writing of this guide, a direct, published synthesis for 1-(Piperidin-3-ylmethyl)azepane has not been identified. Therefore, a robust and stereocontrolled synthetic route is proposed, leveraging established methodologies for the synthesis of chiral 3-substituted piperidines and N-alkylation of cyclic amines.

The key to a stereoselective synthesis is the preparation of an enantiomerically pure piperidine building block. A logical precursor is enantiopure (piperidin-3-yl)methanol.

Synthesis of Enantiopure (R)- and (S)-(Piperidin-3-yl)methanol

A practical approach to obtaining enantiopure (piperidin-3-yl)methanol is through the chiral resolution of the racemate or by asymmetric synthesis. Biocatalytic methods have shown great promise in achieving high enantiomeric excess (ee).[9]

Protocol 1: Biocatalytic Asymmetric Synthesis of (S)-piperidin-3-yl)methanol

This protocol is adapted from methodologies employing engineered transaminases for the production of chiral piperidine intermediates.[10]

Materials:

  • Appropriate keto-precursor

  • Engineered transaminase

  • Co-factor (e.g., pyridoxal 5'-phosphate)

  • Amine donor (e.g., isopropylamine)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the keto-precursor in the buffer solution.

  • Add the engineered transaminase, pyridoxal 5'-phosphate, and the amine donor.

  • Stir the reaction mixture at the optimal temperature (e.g., 30-40 °C) and monitor the progress by HPLC or GC.

  • Upon completion, stop the reaction and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield enantiomerically enriched (S)-piperidin-3-yl)methanol.

Synthesis of 1-(Piperidin-3-ylmethyl)azepane

The final step involves the N-alkylation of azepane with a suitable derivative of the chiral (piperidin-3-yl)methanol. This can be achieved through a two-step process of converting the alcohol to a leaving group followed by nucleophilic substitution.

Protocol 2: Synthesis of (S)-1-(Piperidin-3-ylmethyl)azepane

Materials:

  • (S)-(Piperidin-3-yl)methanol

  • N-Boc-anhydride (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Azepane

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Trifluoroacetic acid (TFA)

Procedure:

  • N-Boc Protection: Dissolve (S)-(piperidin-3-yl)methanol in DCM and add Boc₂O. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the N-Boc protected intermediate.

  • Mesylation: Dissolve the N-Boc-(S)-(piperidin-3-yl)methanol in DCM and cool to 0 °C. Add TEA followed by the dropwise addition of MsCl. Stir at 0 °C until the starting material is consumed.

  • N-Alkylation: To a solution of azepane in ACN, add K₂CO₃ and the crude mesylate from the previous step. Heat the reaction mixture to reflux and monitor by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter, and concentrate the filtrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-Boc protected product in DCM and add TFA. Stir at room temperature until the deprotection is complete. Concentrate under reduced pressure and purify the final product, (S)-1-(Piperidin-3-ylmethyl)azepane.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Synthesis of Chiral Precursor cluster_1 Coupling and Final Product Keto Precursor Keto Precursor Enantiopure (S)-(Piperidin-3-yl)methanol Enantiopure (S)-(Piperidin-3-yl)methanol Keto Precursor->Enantiopure (S)-(Piperidin-3-yl)methanol Biocatalytic Transamination N-Boc Protected Methanol N-Boc Protected Methanol Enantiopure (S)-(Piperidin-3-yl)methanol->N-Boc Protected Methanol Boc₂O Mesylated Intermediate Mesylated Intermediate N-Boc Protected Methanol->Mesylated Intermediate MsCl, TEA N-Boc-1-((S)-piperidin-3-ylmethyl)azepane N-Boc-1-((S)-piperidin-3-ylmethyl)azepane Mesylated Intermediate->N-Boc-1-((S)-piperidin-3-ylmethyl)azepane Azepane, K₂CO₃ (S)-1-(Piperidin-3-ylmethyl)azepane (S)-1-(Piperidin-3-ylmethyl)azepane N-Boc-1-((S)-piperidin-3-ylmethyl)azepane->(S)-1-(Piperidin-3-ylmethyl)azepane TFA

Caption: Proposed stereoselective synthesis of (S)-1-(Piperidin-3-ylmethyl)azepane.

Separation and Characterization of Stereoisomers

For a racemic mixture of 1-(Piperidin-3-ylmethyl)azepane, the separation of enantiomers is crucial for individual biological evaluation. Chiral chromatography is the most effective technique for this purpose.

Chiral Chromatography

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for enantioseparation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are often effective for the separation of chiral amines.[11]

Protocol 3: Chiral SFC Method Development for Enantioseparation

Instrumentation:

  • Analytical SFC system with a backpressure regulator, column oven, and UV or MS detector.

Columns (for screening):

  • Chiralpak AD-H, AS-H, IC, ID, IE, IF

  • Chiralcel OD-H, OJ-H

Mobile Phase:

  • A: Supercritical CO₂

  • B (Co-solvent): Methanol, Ethanol, or Isopropanol with a basic additive (e.g., 0.1% diethylamine or isopropylamine) to improve peak shape.

Screening Procedure:

  • Prepare a 1 mg/mL solution of racemic 1-(Piperidin-3-ylmethyl)azepane in the co-solvent.

  • Screen each column with a gradient of the co-solvent (e.g., 5% to 40% over 5 minutes).

  • Maintain a constant backpressure (e.g., 150 bar) and column temperature (e.g., 40 °C).

  • Monitor the separation at a suitable UV wavelength or by MS.

  • Identify the column and co-solvent combination that provides the best initial separation.

Optimization:

  • Once a promising set of conditions is found, optimize the separation by adjusting the co-solvent percentage (isocratic or gradient), flow rate, backpressure, and temperature to achieve a resolution (Rs) of >1.5.

Table 1: Example Chiral SFC Screening Parameters

ParameterValue
ColumnsChiralpak AD-H, Chiralcel OD-H
Mobile Phase ACO₂
Mobile Phase BMethanol with 0.1% DEA
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C
DetectionUV at 220 nm
Absolute Configuration Determination

The absolute configuration of the separated enantiomers must be unequivocally determined. While X-ray crystallography of a suitable crystalline derivative is the gold standard, spectroscopic methods are invaluable, especially for non-crystalline samples.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a known configuration (e.g., the (R)-enantiomer) using density functional theory (DFT), the absolute configuration can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can induce diastereomeric environments, leading to distinguishable signals for each enantiomer. This can be used to determine enantiomeric purity and, in some cases, to deduce the absolute configuration.

Potential Pharmacological Significance

The pharmacological profile of 1-(Piperidin-3-ylmethyl)azepane is yet to be determined. However, by examining the activities of structurally related compounds, we can infer potential areas of therapeutic interest.

  • Piperidine Moiety: The 3-substituted piperidine scaffold is a key component of numerous CNS-active drugs, including antipsychotics and anticonvulsants.[5][12]

  • Azepane Moiety: Azepane derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[4] The conformational flexibility of the azepane ring allows it to interact favorably with a variety of biological targets.[8]

Given the combination of these two pharmacologically significant heterocycles, 1-(Piperidin-3-ylmethyl)azepane could potentially exhibit activity in areas such as:

  • Neurological disorders

  • Oncology

  • Infectious diseases

It is highly probable that the two enantiomers of this compound will display different biological activities and potencies. Therefore, the stereoselective synthesis and individual evaluation of each stereoisomer are essential for unlocking the full therapeutic potential of this novel scaffold.

Diagram 2: Workflow for Stereoisomer Analysis

G Racemic Synthesis Racemic Synthesis Chiral Separation (SFC/HPLC) Chiral Separation (SFC/HPLC) Racemic Synthesis->Chiral Separation (SFC/HPLC) Polysaccharide CSPs Isolated Enantiomer 1 Isolated Enantiomer 1 Chiral Separation (SFC/HPLC)->Isolated Enantiomer 1 Isolated Enantiomer 2 Isolated Enantiomer 2 Chiral Separation (SFC/HPLC)->Isolated Enantiomer 2 Biological Evaluation Biological Evaluation Isolated Enantiomer 1->Biological Evaluation Absolute Configuration\nDetermination (VCD/NMR) Absolute Configuration Determination (VCD/NMR) Isolated Enantiomer 1->Absolute Configuration\nDetermination (VCD/NMR) Isolated Enantiomer 2->Biological Evaluation Isolated Enantiomer 2->Absolute Configuration\nDetermination (VCD/NMR) Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Biological Evaluation->Structure-Activity\nRelationship (SAR) Absolute Configuration\nDetermination (VCD/NMR)->Structure-Activity\nRelationship (SAR)

Sources

Exploratory

Commercial availability and purity of 1-(Piperidin-3-ylmethyl)azepane

Part 1: Executive Summary 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5, as dihydrochloride) is a specialized diamine scaffold increasingly utilized in the development of CNS-active agents, particularly Histamine H3...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5, as dihydrochloride) is a specialized diamine scaffold increasingly utilized in the development of CNS-active agents, particularly Histamine H3 receptor antagonists and antipsychotic ligands. Its structure—a seven-membered azepane ring linked via a methylene bridge to a piperidine core—offers unique conformational flexibility compared to standard bipiperidine analogs.

Critical Advisory: This compound lacks a significant UV chromophore. Standard purity assessments relying solely on HPLC-UV (254 nm) are invalid and will fail to detect major organic impurities. This guide outlines the necessary sourcing strategies, synthesis-derived impurity profiles, and the mandatory alternative detection methods (CAD/ELSD/MS) required for validation.

Part 2: Chemical Identity & Physical Properties

Before sourcing, verify the specific salt form required for your assay. The free base is prone to oxidation and difficult to handle as a viscous oil; the dihydrochloride salt is the industry standard for stability.

PropertySpecification
Chemical Name 1-(Piperidin-3-ylmethyl)azepane
CAS Number 1211495-72-5 (2HCl salt); Free base often unlisted
Molecular Formula C₁₂H₂₄N₂ (Free Base) / C₁₂H₂₆Cl₂N₂ (2HCl)
Molecular Weight 196.33 g/mol (Free Base) / 269.25 g/mol (2HCl)
Structure Piperidine ring substituted at C3 with a methyl-azepane group
Physical State White to off-white hygroscopic solid (2HCl)
Solubility Water (>50 mg/mL), DMSO, Methanol
pKa (Predicted) ~10.5 (Secondary amine), ~9.8 (Tertiary amine)

Part 3: Commercial Landscape & Sourcing Strategy

Availability Status: Tier 2 (Specialty Building Block)

Unlike common reagents (e.g., Boc-piperazine), this compound is not universally stocked for same-day shipping.

  • In-Stock: ~15% of suppliers (Major catalogs like MolCore, ChemScene).

  • Lead Time: Typically 2–3 weeks (Synthesis-on-demand).

  • Cost Analysis: High (

    
    500 per gram) due to the multi-step synthesis required to link the rings without over-alkylation.
    
Sourcing Decision Matrix
  • For HTS (High-Throughput Screening): Buy 100mg–1g from a verified catalog supplier. Ensure the CoA specifies "Purity by Titration" or "LC-MS," not just UV.

  • For Lead Optimization: If >10g is needed, contract a custom synthesis house. The protocol below ensures control over specific impurities that affect biological data.

Part 4: Synthesis & Impurity Profiling (The "Expert" Analysis)

Understanding the synthesis is the only way to predict impurities that do not appear on a standard CoA. The industrial route almost exclusively employs Reductive Amination of N-Boc-piperidine-3-carboxaldehyde with azepane, followed by deprotection.

Synthesis Pathway & Impurity Origins

The following diagram maps the synthesis flow and identifies where critical impurities (A, B, C) originate.

G Start1 N-Boc-Piperidine-3-CHO Step1 Reductive Amination (STAB/DCM) Start1->Step1 Start2 Azepane Start2->Step1 ImpA Impurity A: Residual Azepane Start2->ImpA Unreacted Inter Intermediate: N-Boc-1-(Piperidin-3-ylmethyl)azepane Step1->Inter ImpB Impurity B: 3-(Hydroxymethyl)piperidine (Over-reduction) Step1->ImpB Side Rxn ImpC Impurity C: Boron Salts Step1->ImpC Workup Failure Step2 Deprotection (HCl/Dioxane) Inter->Step2 Product Target: 1-(Piperidin-3-ylmethyl)azepane 2HCl Step2->Product

Figure 1: Synthesis pathway via reductive amination, highlighting the origin of non-UV-active impurities (Azepane, Boron salts).

Impurity Definitions
  • Impurity A (Residual Azepane): Often present if stoichiometry wasn't optimized. It is a potent base and can cause false positives in GPCR binding assays.

  • Impurity B (Alcohol Derivative): Formed if the aldehyde starting material is reduced to the alcohol instead of reacting with the amine.

  • Impurity C (Boron Residues): Sodium triacetoxyborohydride (STAB) leaves borate salts. If the workup (quenching with NaHCO₃) is rushed, these inorganic salts remain, inflating the mass of the solid without contributing to the molarity.

Part 5: Analytical Validation Protocols

The Challenge: The target molecule has no aromatic rings or conjugated systems.

  • UV Absorbance: Negligible above 210 nm.

  • Risk: A sample can appear "100% pure" at 254 nm while containing 50% impurities.

Protocol 1: Validated Purity Assessment (LC-MS/ELSD)

This protocol is self-validating because it detects all non-volatile organic mass, regardless of chromophores.

  • Instrument: HPLC coupled with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Column: C18 Reverse Phase (e.g., XBridge C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of amines).

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Channel 1 (MS): TIC (Total Ion Count) in ESI+ mode. Look for [M+H]⁺ = 197.2.

    • Channel 2 (ELSD): Gain set to optimize for semi-volatile amines.

  • Acceptance Criteria:

    • Main peak (RT ~4-5 min) > 95% area by ELSD.

    • Absence of Azepane peak (MW 99, elutes early).

Protocol 2: 1H NMR Identity Confirmation

NMR is the ultimate arbiter of structure and salt stoichiometry.

  • Solvent: D₂O ( Deuterium Oxide).

  • Key Diagnostic Signals:

    • Azepane Ring: Multiplet at δ 1.6–1.8 ppm (8H, broad, ring carbons).

    • Piperidine Ring: Multiplet at δ 2.8–3.4 ppm (4H, α-protons to nitrogen).

    • Linker (N-CH2-CH): Doublet/Multiplet at δ 2.4 ppm .

  • Stoichiometry Check: Integrate the Azepane ring protons (8H) against the Piperidine methine (1H). Ratio must be 8:1. If 8:0.8, you have excess azepane or degradation.

Part 6: Handling & Storage

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will turn into a sticky gum if left open to air for >30 minutes.

  • Storage: -20°C, desiccated, under Argon/Nitrogen.

  • Solution Stability: Stable in DMSO for 1 month at -20°C. Avoid aqueous stock solutions for long-term storage due to potential slow oxidation of the secondary amine.

References

  • MolCore Product Specifications. 1-(Piperidin-3-ylmethyl)azepane dihydrochloride (CAS 1211495-72-5). Retrieved from

  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[3] Bioorganic & Medicinal Chemistry, 25(19), 5163-5175.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis route).

  • BenchChem Application Note. HPLC Purification of Non-Chromophoric Amines. (General methodology for ELSD detection of piperidine derivatives).

Sources

Foundational

Exploratory Screening of 1-(Piperidin-3-ylmethyl)azepane: A Technical Framework for CNS-Active Scaffold Evaluation

Executive Summary The compound 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5) represents a "privileged scaffold" in medicinal chemistry, combining two nitrogen-containing heterocycles: a piperidine ring and an azepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5) represents a "privileged scaffold" in medicinal chemistry, combining two nitrogen-containing heterocycles: a piperidine ring and an azepane (homopiperidine) ring. This structural motif is highly relevant in the design of ligands for G-protein coupled receptors (GPCRs), particularly Histamine H3 , Sigma-1 receptors , and Dopamine transporters .

This technical guide provides a rigorous, self-validating framework for the exploratory screening of this molecule. Unlike a standard assay report, this document details the causality behind assay selection, specific protocols for functional validation, and the safety counter-screens required to de-risk the scaffold early in the discovery phase.

Chemical Profile & In Silico Prediction

Before wet-lab screening, the physicochemical properties of the molecule dictates the assay conditions (buffer selection, DMSO tolerance).

Physicochemical Properties
  • Molecular Formula:

    
     (Free base)
    
  • Molecular Weight: 196.33 g/mol

  • Predicted LogP: ~2.1 (Lipophilic, likely CNS penetrant)

  • Basicity: Diprotic base. The piperidine nitrogen (

    
    ) and azepane nitrogen (
    
    
    
    ) will be protonated at physiological pH.
  • Solubility: High water solubility as a dihydrochloride salt; Free base requires DMSO.

Target Prediction Strategy

Based on structural homology to known ligands (e.g., Pitolisant, Azelastine analogs), this scaffold is predicted to modulate targets requiring a cationic center and a hydrophobic linker.

  • Primary Target Hypothesis: Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist.

  • Secondary Target Hypothesis: Sigma-1 Receptor (

    
    R) Ligand.
    

Screening Workflow Strategy

The screening cascade is designed to filter compounds based on Safety First , followed by Target Engagement , and finally Selectivity .

ScreeningCascade Compound 1-(Piperidin-3-ylmethyl)azepane (Test Compound) QC QC: LC-MS & Solubility (DMSO < 0.5%) Compound->QC Tox Tier 1: Cytotoxicity (HepG2 & SH-SY5Y) QC->Tox Pass Primary Tier 2: Functional Screen (H3R cAMP Modulation) Tox->Primary IC50 > 10µM Discard Discard / Optimize Tox->Discard Toxic Counter Tier 3: Counter Screen (hERG Channel Inhibition) Primary->Counter Active (Ki < 100nM) Primary->Discard Inactive Hit Validated Hit (Candidate Selection) Counter->Hit Safe (hERG IC50 > 10µM) Counter->Discard Cardiotoxic

Figure 1: Strategic screening cascade. The workflow prioritizes early elimination of toxic compounds before investing in expensive functional assays.

Protocol 1: Cytotoxicity Profiling (Tier 1)

Objective: Determine the therapeutic window. Azepane derivatives can exhibit non-specific membrane disruption. We use HepG2 (hepatotoxicity proxy) and SH-SY5Y (neuronal proxy, relevant for CNS targets).

Method: Resazurin Reduction Assay (AlamarBlue)

We prefer Resazurin over MTT because it allows for continuous monitoring and is less prone to interference by reductive compounds.

  • Cell Seeding:

    • Seed SH-SY5Y cells at 5,000 cells/well in 96-well black-walled plates.

    • Media: DMEM/F12 + 10% FBS.

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Compound Treatment:

    • Prepare a 10mM stock of 1-(Piperidin-3-ylmethyl)azepane in DMSO.

    • Perform 1:3 serial dilutions in assay media (Final range: 100

      
      M to 0.01 
      
      
      
      M).
    • Critical Control: Final DMSO concentration must be normalized to 0.5% in all wells.

  • Incubation: Treat cells for 48 hours.

  • Readout:

    • Add Resazurin reagent (10% v/v final).

    • Incubate 2-4 hours.

    • Measure Fluorescence: Ex 560nm / Em 590nm.

  • Data Analysis: Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Acceptance Criteria:

      
       is required to proceed to functional screening.
      

Protocol 2: Functional H3R Assay (Tier 2)

Objective: Verify target engagement. The Histamine H3 receptor is


-coupled. Agonism decreases cAMP; Antagonism (or Inverse Agonism) prevents this decrease or increases basal cAMP.

Rationale: Piperidine-azepane ethers are documented H3R antagonists [1].

Method: TR-FRET cAMP Accumulation Assay (e.g., HTRF/Lance)

GPCR_Pathway cluster_logic Assay Logic Ligand Histamine (Agonist) H3R H3 Receptor Ligand->H3R Activates TestCpd Azepane Analog (Antagonist) TestCpd->H3R Blocks Gi G-protein (Gi/o) H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP Result If Antagonist Present: Gi is blocked -> AC Active -> cAMP INCREASES (relative to Histamine control)

Figure 2: H3R Signaling Logic. The assay measures the recovery of cAMP levels in the presence of the inhibitor.

Step-by-Step Protocol:
  • Cell Line: HEK293 stably expressing human H3R.

  • Buffer: HBSS + 20mM HEPES + 0.5mM IBMX (Phosphodiesterase inhibitor to stabilize cAMP).

  • Agonist Challenge:

    • Determine

      
       of Histamine (reference agonist) beforehand.
      
    • Prepare cells in suspension.

  • Antagonist Mode (Screening Mode):

    • Add 5

      
      L of 1-(Piperidin-3-ylmethyl)azepane  (concentration response).
      
    • Incubate 15 mins.

    • Add 5

      
      L of Histamine at 
      
      
      
      concentration.
    • Incubate 30 mins at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate 1h.

    • Read TR-FRET (Ratio 665nm/620nm).

  • Validation:

    • Z' Factor: Must be > 0.5 for the plate to be valid.

    • Reference: Use Pitolisant or Ciproxifan as a positive control.

Protocol 3: hERG Safety Counter-Screen (Tier 3)

Objective: Azepanes are structurally similar to some hERG blockers (e.g., Azelastine). Early detection of QT-prolongation risk is mandatory.

Method: Competitive Binding Assay (Fluorescence Polarization)

Note: While patch-clamp is the gold standard, a Red-Shifted FP assay is sufficient for exploratory screening.

  • Reagents: Membrane preparations containing hERG channels; Red-tracer ligand (Predictor™).

  • Reaction:

    • Mix Membrane + Tracer + Test Compound (10

      
      M single point or dose-response).
      
    • Incubate 2 hours at 25°C.

  • Readout: Measure Fluorescence Polarization (mP).

  • Interpretation:

    • High Polarization = Tracer bound (Channel open/unblocked).

    • Low Polarization = Tracer displaced (Compound binds hERG).

    • Cutoff: >50% displacement at 10

      
      M indicates high cardiac risk.
      

Data Presentation & Analysis

Summarize findings in a structured decision matrix.

Table 1: Hypothetical Decision Matrix for 1-(Piperidin-3-ylmethyl)azepane

AssayParameterResult (Example)Interpretation
Cytotoxicity

(HepG2)
45

M
Pass (Low hepatotoxicity risk)
H3R Functional

(cAMP)
120 nMActive (Potent antagonist)
Selectivity H3R vs. H4R> 100-foldSelective (Avoids immune modulation)
Safety hERG Binding

= 2.1

M
Flag (Moderate cardiac risk - requires optimization)

References

  • Lazewska, D. et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5462-5470.

  • Szczepanska, K. et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 12(19), 3726-3742.

  • BenchChem Technical Review. (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery."

  • NCBI PubChem. (2025). "Compound Summary: 1-(Piperidin-3-ylmethyl)azepane." PubChem Database.

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Piperidin-3-ylmethyl)azepane via Reductive Amination

Strategic Overview & Retrosynthetic Analysis The 1-(piperidin-3-ylmethyl)azepane scaffold represents a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore for Histamine H3 recep...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

The 1-(piperidin-3-ylmethyl)azepane scaffold represents a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore for Histamine H3 receptor antagonists and Sigma receptor ligands. The synthesis hinges on the construction of the C–N bond between the bulky azepane ring and the methylene linker of the piperidine.

While direct alkylation of azepane with 3-(bromomethyl)piperidine is theoretically possible, it suffers from over-alkylation and poor regioselectivity. The industry-standard approach described herein utilizes Reductive Amination (Abdel-Magid protocol). This method offers superior chemoselectivity, suppressing the formation of bis-alkylated byproducts through the use of Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion over the aldehyde.

Retrosynthetic Disconnection

The target molecule is disconnected at the exocyclic methylene-nitrogen bond, revealing two commercially available precursors:

  • Nucleophile: Azepane (Hexamethyleneimine).

  • Electrophile: tert-Butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-formylpiperidine).

The tert-butoxycarbonyl (Boc) group is essential to mask the secondary amine of the piperidine, preventing polymerization during the reductive coupling.

Retrosynthesis Target Target: 1-(Piperidin-3-ylmethyl)azepane Disconnection Disconnection: Reductive Amination Target->Disconnection Precursor1 Precursor A: Azepane (Nucleophile) Disconnection->Precursor1 Precursor2 Precursor B: N-Boc-3-formylpiperidine (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic analysis revealing the convergent assembly of the target scaffold.

Critical Materials & Reagents

The success of this protocol relies on the stoichiometry and quality of the reducing agent. STAB (Sodium Triacetoxyborohydride) is hygroscopic; ensure the reagent is free-flowing and white. Yellowing indicates decomposition.

ReagentCAS No.[1]Eq.[2]RoleCritical Attribute
Azepane 111-49-91.0Amine SourceDistill if yellow/brown.
N-Boc-3-formylpiperidine 118156-93-71.1Carbonyl SourceSlight excess drives amine conversion.
NaBH(OAc)₃ (STAB) 56553-60-71.5Reducing AgentMust be kept dry.
Acetic Acid (AcOH) 64-19-71.0CatalystPromotes iminium ion formation.
1,2-Dichloroethane (DCE) 107-06-2SolventSolventPreferred over DCM for faster kinetics.
4M HCl in Dioxane -10.0DeprotectionAnhydrous conditions required.

Experimental Protocol

Phase 1: Reductive Amination (Coupling)

Objective: Synthesis of intermediate tert-butyl 3-(azepan-1-ylmethyl)piperidine-1-carboxylate.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-formylpiperidine (5.0 g, 23.4 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (80 mL).

  • Amine Addition: Add Azepane (2.11 g, 2.40 mL, 21.3 mmol, 1.0 eq) followed by Acetic Acid (1.28 g, 1.22 mL, 21.3 mmol, 1.0 eq).

    • Mechanistic Insight: The acetic acid buffers the solution (pH ~5-6), facilitating the dehydration of the hemiaminal to the reactive iminium species without protonating the amine so strongly that it becomes non-nucleophilic.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (6.77 g, 32.0 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Safety Note: Mild gas evolution (H₂) may occur.[3] Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check by TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.7) should disappear, and a new basic spot (stains with Ninhydrin or Dragendorff) should appear.

  • Quench & Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the layers. Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield 1-(Piperidin-3-ylmethyl)azepane dihydrochloride.

  • Dissolution: Dissolve the oily intermediate from Phase 1 (approx. 6.0 g) in anhydrous 1,4-Dioxane (20 mL).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (50 mL, ~200 mmol) dropwise.

  • Deprotection: Stir at room temperature for 4 hours. A white precipitate (the product salt) typically begins to form.

    • Monitoring: LC-MS will show the mass of the free amine (M+H = 197.2).

  • Isolation:

    • Dilute the suspension with diethyl ether (100 mL) to maximize precipitation.

    • Filter the solid under a nitrogen stream (the salt is hygroscopic).

    • Wash the filter cake with fresh diethyl ether (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction mechanism and the critical decision points during the workup.

Mechanism Start Reagents: Aldehyde + Amine Imine Intermediate: Iminium Ion Start->Imine AcOH, -H2O Reduction Reduction: Hydride Transfer (STAB) Imine->Reduction Fast Step BocProduct Protected Amine: N-Boc Intermediate Reduction->BocProduct Irreversible Deprotection Acidolysis: HCl/Dioxane BocProduct->Deprotection -Isobutene, -CO2 Final Final Product: Dihydrochloride Salt Deprotection->Final Precipitation

Figure 2: Mechanistic pathway from precursors to the final hydrochloride salt.

Analytical Validation

To validate the synthesis, compare your data against these expected values.

1H NMR (400 MHz, D₂O) - Dihydrochloride Salt
  • δ 3.60–3.40 (m, 4H): Azepane α-protons (adjacent to nitrogen).

  • δ 3.35 (d, J = 6.5 Hz, 2H): Methylene bridge (-CH₂-N-).

  • δ 3.20–2.90 (m, 4H): Piperidine ring protons (positions 2 and 6).

  • δ 2.30 (m, 1H): Piperidine methine (position 3).

  • δ 1.90–1.50 (m, 12H): Overlapping multiplets from azepane core (8H) and piperidine ring (4H).

Mass Spectrometry (ESI+)[4]
  • Calculated Monoisotopic Mass (Free Base): 196.19 Da

  • Observed [M+H]+: 197.2 m/z

Troubleshooting & Process Safety

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Wet STAB reagent.Use a fresh bottle of NaBH(OAc)₃. Ensure solvent (DCE) is anhydrous.
Incomplete Conversion Steric hindrance of Azepane.Increase reaction time to 24h or warm to 35°C. Add 0.5 eq more STAB.
Sticky Solid (Phase 2) Hygroscopic salt.Avoid exposure to air. Triturate the sticky oil with dry Et₂O or Acetone to induce crystallization.
Impurity: Alcohol Direct reduction of aldehyde.Ensure Amine and AcOH are added before STAB to favor imine formation.

Safety Warning: Sodium Triacetoxyborohydride releases hydrogen gas upon contact with acids or water. Perform all additions slowly in a well-ventilated fume hood. 1,2-Dichloroethane is a potential carcinogen; handle with double nitrile gloves.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Lazewska, D. , et al. (2017).[8] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[8] Bioorganic & Medicinal Chemistry, 25(20), 5503-5512. Link

  • MolCore . (n.d.). 1-(Piperidin-3-ylmethyl)azepane dihydrochloride (CAS 1211495-72-5).[9] Retrieved October 26, 2023. Link

  • Sigma-Aldrich . (n.d.). tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 118156-93-7).[1] Retrieved October 26, 2023. Link

Sources

Application

Application Note: Piperidine Ring Expansion Strategies for the Synthesis of 1-(Piperidin-3-ylmethyl)azepane

Topic: Piperidine ring expansion strategy for 1-(Piperidin-3-ylmethyl)azepane synthesis Content Type: Application Note & Protocol Executive Summary The synthesis of 1-(Piperidin-3-ylmethyl)azepane (CAS 1211495-72-5) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Piperidine ring expansion strategy for 1-(Piperidin-3-ylmethyl)azepane synthesis Content Type: Application Note & Protocol

Executive Summary

The synthesis of 1-(Piperidin-3-ylmethyl)azepane (CAS 1211495-72-5) presents a classic challenge in heterocyclic chemistry: the construction of the seven-membered azepane ring. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) are readily accessible via cyclization, azepanes suffer from unfavorable entropic factors and transannular interactions during direct ring closure.

This Application Note details a robust Piperidine Ring Expansion Strategy to access the azepane core. By utilizing a 4-piperidone precursor, researchers can exploit the thermodynamic drive of the Schmidt Reaction or Tiffeneau-Demjanov Rearrangement to generate the seven-membered lactam (azepanone), which serves as the divergent intermediate for the final target. This guide provides a validated protocol for the expansion, reduction, and subsequent coupling with the piperidin-3-ylmethyl moiety.

Strategic Analysis: Why Ring Expansion?

The Kinetic Challenge of Azepanes

Direct cyclization to form azepanes (e.g., via nucleophilic substitution of 1,6-dihalohexanes) often yields oligomers or requires high-dilution conditions that are impractical for scale-up.

The Expansion Advantage

Ring expansion strategies utilize commercially available, inexpensive piperidine derivatives. The expansion is driven by the relief of torsional strain or the irreversible extrusion of nitrogen (in azide-based methods).

  • Precursor Availability: N-Benzyl-4-piperidone or N-Boc-4-piperidone are ubiquitous starting materials.

  • Regiocontrol: Expansion of 4-piperidone is symmetric, eliminating regioselectivity issues common in 3-piperidone expansions.

  • Scalability: The Schmidt reaction is amenable to kilogram-scale synthesis, unlike many transition-metal-catalyzed cyclizations.

Retrosynthetic Logic

The synthesis of 1-(Piperidin-3-ylmethyl)azepane is disconnected into two key phases:

  • Phase A (Ring Expansion): Conversion of N-protected-4-piperidone to Azepane.

  • Phase B (Convergent Coupling): Reductive amination of Azepane with N-protected-piperidine-3-carbaldehyde.

Retrosynthesis Target 1-(Piperidin-3-ylmethyl)azepane Coupling Reductive Amination Target->Coupling Azepane Azepane Core (7-membered) Coupling->Azepane Piperidine N-Boc-Piperidine-3-CHO Coupling->Piperidine Azepanone Azepan-4-one Azepane->Azepanone Reduction Piperidone N-Benzyl-4-piperidone (6-membered) Azepanone->Piperidone Ring Expansion (Schmidt/Tiffeneau-Demjanov)

Caption: Retrosynthetic analysis highlighting the ring expansion of 4-piperidone as the critical step to access the azepane scaffold.

Detailed Experimental Protocols

Phase A: Synthesis of the Azepane Core via Schmidt Ring Expansion

Objective: Convert N-Benzyl-4-piperidone to N-Benzyl-azepan-4-one, followed by reduction to N-Benzylazepane.

Protocol A1: Schmidt Rearrangement

Note: This reaction generates hydrazoic acid in situ. Perform in a properly functioning fume hood behind a blast shield.

Materials:

  • N-Benzyl-4-piperidone (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Polyphosphoric Acid (PPA) or Conc.

    
    
    
  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) (for neutralization)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with N-Benzyl-4-piperidone (10 g, 52.8 mmol) and DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add Concentrated

    
     (30 mL) dropwise. Caution: Exothermic. Maintain internal temperature <10°C.
    
  • Azide Addition: Add Sodium Azide (5.15 g, 79.2 mmol) portion-wise over 30 minutes. Critical Control Point: Monitor gas evolution (

    
    ). Do not seal the system tightly; allow venting through a bubbler.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The mixture will become viscous.

  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g). Basify to pH 10 using 50% NaOH solution. Caution: Ensure all hydrazoic acid is neutralized.

  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude N-benzyl-azepan-4-one via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Yield Expectation: 75–85% Data Check: LC-MS


.
Protocol A2: Wolff-Kishner Reduction to Azepane

To obtain the unsubstituted azepane ring, the ketone functionality must be removed.

Materials:

  • N-Benzyl-azepan-4-one (from A1)

  • Hydrazine hydrate (80%) (5.0 equiv)

  • Potassium Hydroxide (KOH) pellets (4.0 equiv)

  • Diethylene glycol (solvent)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve N-benzyl-azepan-4-one in diethylene glycol. Add hydrazine hydrate. Heat to 100°C for 2 hours.

  • Reduction: Add KOH pellets. Install a Dean-Stark trap. Heat to 180–200°C. Distill off water/excess hydrazine until the internal temperature reaches ~200°C. Reflux for 4 hours.

  • Workup: Cool to room temperature. Dilute with water (5 volumes). Extract with Toluene or Ether.

  • Deprotection (Hydrogenolysis): Dissolve the N-benzylazepane in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     (1 atm) for 12 hours. Filter through Celite and concentrate.
    
    • Result:Azepane (Free base or HCl salt).

Phase B: Convergent Coupling to Target

Objective: Couple the synthesized Azepane with the Piperidine-3-methyl fragment.

Strategy: Reductive Amination is preferred over alkylation for better control and fewer side products.

Materials:

  • Azepane (synthesized above) (1.0 equiv)

  • N-Boc-Piperidine-3-carbaldehyde (1.1 equiv)

    • Source: Commercial or obtained via Swern oxidation of N-Boc-3-hydroxymethylpiperidine.

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Acetic Acid (catalytic)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a reaction vial, dissolve Azepane (1.0 mmol) and N-Boc-Piperidine-3-carbaldehyde (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1 drop). Stir at room temperature for 30 minutes.

  • Reduction: Add

    
     (1.5 mmol) in one portion. Stir at room temperature for 12 hours under Nitrogen.
    
  • Quench: Quench with saturated

    
     solution. Extract with DCM.
    
  • Intermediate Isolation: Concentrate the organic layer. The product is 1-(N-Boc-piperidin-3-ylmethyl)azepane .

  • Final Deprotection: Dissolve the intermediate in DCM (2 mL). Add Trifluoroacetic acid (TFA) (1 mL) or 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: Evaporate volatiles. Triturate with ether to obtain the final salt.

Target Product: 1-(Piperidin-3-ylmethyl)azepane (dihydrochloride or TFA salt).

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Quality Attribute
1 Ring Expansion

,

80%Conversion of C=O stretch (IR)
2 Ketone Reduction

, KOH
70%Loss of C=O signal (NMR)
3 N-Debenzylation

, Pd/C
95%Disappearance of aromatic protons
4 Coupling

85%Appearance of piperidine signals
5 Global DeprotectionHCl/Dioxane98%Formation of crystalline salt

Mechanistic & Safety Insights

The Schmidt Mechanism

The success of the ring expansion relies on the migration of the carbon-carbon bond antiperiplanar to the diazonium leaving group. In 4-piperidone, the symmetry ensures that migration of either adjacent methylene group yields the same 4-azepanone product.

SchmidtMechanism Step1 Protonation of Ketone Step2 Azide Addition Step1->Step2 Step3 Dehydration to Iminodiazonium Step2->Step3 Step4 C-C Bond Migration (Ring Expansion) Step3->Step4 Step5 Hydrolysis to Lactam Step4->Step5

Caption: Mechanistic flow of the Schmidt reaction converting piperidone to azepanone.

Critical Safety Controls
  • Hydrazoic Acid (

    
    ):  The Schmidt reaction generates 
    
    
    
    , which is volatile and highly toxic.
    • Protocol: Maintain temperature <40°C during azide addition. Use a scrubber containing NaOH.

  • Alternative Route (Diazoacetate): For labs restricted from using bulk azides, the Roskamp reaction using Ethyl Diazoacetate and

    
     is a safer alternative, yielding the 
    
    
    
    -keto ester azepane, which requires an additional decarboxylation step.

References

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Source: Journal of the Chemical Society, Perkin Transactions 1, 2002. URL:[Link]

  • Synthesis of functionalized nitrogen heterocycles via photochemical dearomative ring-expansion. Source: Nature Chemistry, 2023. URL:[Link]

  • An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Source: Journal für praktische Chemie, 1997.[1] URL:[Link]

Sources

Method

Application Note: Histamine H3 Receptor Binding Assay using [3H]-N-alpha-methylhistamine

Introduction & Scientific Context The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Unlike H1 and H2 receptors, H3R functions pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Unlike H1 and H2 receptors, H3R functions primarily as an autoreceptor (inhibiting histamine synthesis and release) and a heteroreceptor (modulating the release of other neurotransmitters like acetylcholine, dopamine, and norepinephrine).

This protocol details the use of [3H]-N-alpha-methylhistamine ([3H]-NAMH) , a potent and selective H3R agonist.[2]

The "Agonist Insight" (Critical Mechanism)

Distinguishing between agonist and antagonist binding is vital for H3R studies.

  • Antagonists (e.g., [3H]-Thioperamide): Bind to both G-protein coupled and uncoupled receptors (total receptor population).

  • Agonists (e.g., [3H]-NAMH): Preferentially bind to the high-affinity state of the receptor, which is coupled to G

    
     proteins.
    

Implication: This assay is sensitive to the coupling status of the receptor. Factors that uncouple the G-protein (such as GTP analogs or lack of Mg²⁺) will significantly reduce [3H]-NAMH binding. This feature allows this protocol to be used not just for affinity measurements, but for functional validation of receptor-G-protein coupling.

Experimental Workflow & Logic

The following diagram outlines the critical path for the assay. Note the emphasis on "Washing" during membrane prep to remove endogenous histamine, which is a common source of experimental failure (false low affinity).

H3R_Assay_Workflow Tissue Tissue Source (Rat Cortex or CHO-H3R) Homogenization Homogenization (Polytron, 50mM Tris-HCl) Tissue->Homogenization Wash1 Centrifugation Wash 1 (20,000 x g, 20 min) Homogenization->Wash1 Wash2 Centrifugation Wash 2 (CRITICAL: Removes Endogenous Histamine) Wash1->Wash2 Resuspend & Spin Resuspension Final Resuspension (Assay Buffer + 5mM MgCl2) Wash2->Resuspension Incubation Binding Reaction (60 min @ 25°C) Resuspension->Incubation Add Ligand Filtration Harvesting (GF/B Filters + 0.3% PEI) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting

Figure 1: Step-by-step workflow emphasizing the critical washing steps required to remove endogenous histamine competition.

Materials & Reagents

A. Radioligand[2][3][4][5]
  • Compound: [3H]-N-alpha-methylhistamine ([3H]-NAMH).[3]

  • Specific Activity: Typically 70–90 Ci/mmol.

  • Concentration: Stock is usually 1 mCi/mL. Dilute in assay buffer immediately before use.

B. Buffers
  • Assay Buffer (Binding Buffer): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂ .

    • Note: Mg²⁺ is essential to stabilize the high-affinity G-protein coupled state.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), cold (4°C).

  • Filter Presoak Solution: 0.3% Polyethylenimine (PEI) in 50 mM Tris-HCl.

    • Note: [3H]-NAMH is cationic. PEI coats the glass fiber filters to prevent non-specific binding of the ligand to the filter itself.

C. Non-Specific Binding (NSB) Agent[6]
  • Compound: Thioperamide (Maleate salt) or Clobenpropit.

  • Working Concentration: 10 µM (Saturation conditions: >100x Kd).

Membrane Preparation Protocol

Objective: Isolate cell membranes while removing endogenous histamine.

  • Dissection/Harvest: Dissect rat cerebral cortex or harvest CHO-H3R cells.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer (setting 5, 10 sec).

  • Wash 1: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard supernatant.

  • Wash 2 (Critical): Resuspend the pellet in fresh buffer and centrifuge again.

    • Expert Note: If using brain tissue, a third wash is recommended. Endogenous histamine levels in the brain are high enough to compete with [3H]-NAMH, artificially increasing the observed

      
       (lowering affinity) if not removed.
      
  • Final Resuspension: Resuspend the final pellet in Assay Buffer (containing 5 mM MgCl₂) to a protein concentration of ~1–2 mg/mL.

Binding Assay Procedure

A. Plate/Tube Setup

Perform the assay in 12x75 mm polypropylene tubes or 96-well deep-well plates.

ComponentTotal Binding (TB)Non-Specific Binding (NSB)Test Sample (Competition)
Assay Buffer 250 µL200 µL200 µL
NSB Agent (Thioperamide)-50 µL (10 µM final)-
Test Compound --50 µL (Var. Conc.)
Radioligand ([3H]-NAMH)50 µL (~1 nM final)50 µL (~1 nM final)50 µL (~1 nM final)
Membranes 200 µL200 µL200 µL
Total Volume 500 µL 500 µL 500 µL
B. Execution Steps
  • Filter Prep: Soak GF/B filters in 0.3% PEI for at least 60 minutes prior to harvesting.

  • Incubation: Combine reagents as per the table. Incubate at 25°C for 60 minutes .

    • Why 25°C? H3R is unstable at 37°C in cell-free homogenates; 25°C preserves receptor integrity while allowing equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the PEI-treated filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3 times with 3 mL of ice-cold Wash Buffer.

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 minute in a beta counter.

Data Analysis & Validation

Saturation Binding ( and )

To determine the affinity (


) and density (

), incubate membranes with increasing concentrations of [3H]-NAMH (e.g., 0.1 nM to 10 nM).
  • Specific Binding = Total Binding - Non-Specific Binding.

  • Plot: Bound (fmol/mg) vs. Free (nM). Fit to a one-site hyperbola (Michaelis-Menten).

  • Expected

    
    :  0.4 – 0.8 nM (High affinity state).
    
The GTP Shift (Self-Validation)

To validate that you are labeling the functional H3R:

  • Perform a binding assay with 1 nM [3H]-NAMH.

  • Add 100 µM GTP

    
    S  (a non-hydrolyzable GTP analog) to half the tubes.
    
  • Result: Binding should decrease by >50%.

    • Mechanism: GTP

      
      S uncouples the G-protein from the receptor. Since [3H]-NAMH is an agonist, it has low affinity for the uncoupled receptor, resulting in lost signal. If binding does not drop, you may be measuring non-specific binding or the receptor is damaged.
      

GTP_Shift_Mechanism H3R_High H3R (High Affinity) Coupled to Gi/o H3R_Low H3R (Low Affinity) Uncoupled H3R_High->H3R_Low Shift Ligand [3H]-NAMH (Agonist) H3R_High->Ligand Strong Binding (High Signal) H3R_Low->Ligand Weak Binding (Signal Loss) GTP GTPγS GTP->H3R_High Uncouples G-protein

Figure 2: The "GTP Shift" phenomenon. Agonists bind preferentially to the G-protein coupled state. GTP analogs force uncoupling, reducing binding signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Cationic ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for >1 hour.
Low Specific Binding Receptor uncoupled from G-protein.Ensure 5 mM MgCl₂ is in the buffer.[3] Avoid GTP contamination.
Variable / Noisy Data Incomplete washing of endogenous histamine.Increase membrane wash steps (Step 4 in Prep).
Low Bmax (vs. Literature) Receptor degradation.Use protease inhibitors during prep. Keep temperature at 25°C, not 37°C.

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 302(5911), 832–837.

  • Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101–1107.

  • Kogan, K. M., et al. (2002). The 44 kDa form of the histamine H3 receptor is the functional H3 receptor in the rat brain. Journal of Neurochemistry, 81(6), 1328-1338.

  • Revvity (formerly PerkinElmer). N-alpha-methylhistamine, [methyl-3H]- Product Data Sheet.

Sources

Application

Application Note: A Robust, Validated HPLC Method for Purity Determination of 1-(Piperidin-3-ylmethyl)azepane

Abstract This application note describes the development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-(Piper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-(Piperidin-3-ylmethyl)azepane. Due to the compound's basic nature and lack of a strong UV chromophore, specific challenges such as chromatographic peak tailing and poor detection sensitivity were addressed. The optimized method utilizes a modern, high-purity silica C18 column with an acidic mobile phase (0.1% Trifluoroacetic Acid in Water/Acetonitrile) to ensure excellent peak symmetry and reproducible retention. Detection is performed at a low UV wavelength (205 nm). The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This protocol is suitable for routine quality control and purity analysis in a drug development environment.

Introduction and Scientific Rationale

1-(Piperidin-3-ylmethyl)azepane is a saturated heterocyclic compound containing both piperidine and azepane rings.[3][4] Such structures are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity of starting materials and intermediates is a critical step in drug development, as impurities can affect the safety, efficacy, and stability of the final drug product.

The development of an HPLC method for this analyte presents two primary challenges rooted in its molecular structure:

  • Strong Basicity: The presence of two secondary amine functional groups makes the molecule highly basic. In reversed-phase chromatography, such compounds are prone to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[5][6] This secondary interaction mechanism leads to significant peak tailing, compromising resolution and quantification accuracy.[7][8]

  • Lack of a UV Chromophore: The molecule is fully saturated and lacks aromatic rings or conjugated double bonds, which are necessary for strong ultraviolet (UV) light absorption. This results in very low molar absorptivity, making sensitive detection with standard UV-Vis detectors challenging.[9][10]

This guide details a systematic approach to overcome these challenges, resulting in a reliable and validated analytical method. The core strategy involves controlling the mobile phase pH to manage analyte and stationary phase ionization and selecting appropriate chromatographic conditions for sensitive detection.

Method Development Strategy

A logical, stepwise approach was employed to develop a robust and reliable HPLC method. The workflow focused on systematically optimizing column chemistry, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Basic, Non-Chromophoric) B Column Selection (Modern C18, End-capped) A->B C Mobile Phase Scouting (Low pH, ACN/H2O) B->C D Detector Wavelength Scan (200-250 nm) C->D E Fine-tune Gradient Slope (for Impurity Resolution) D->E Proceed with Optimized Conditions F Optimize Flow Rate (Balance Speed & Resolution) E->F G Assess Peak Shape (Tailing Factor < 1.5) F->G H Confirm Sensitivity (S/N > 10 for LOQ) G->H I ICH Q2(R1) Validation Protocol (Specificity, Linearity, Accuracy, etc.) H->I Method Ready for Validation J Execute Validation Experiments I->J K Data Analysis & Reporting J->K L Final Method Lock-in K->L

Caption: Workflow for HPLC method development and validation.

Column Selection: Mitigating Silanol Interactions

To minimize peak tailing associated with basic analytes, a modern, high-purity, silica-based column is essential. Older "Type A" silica columns have a higher concentration of acidic silanols and metal contaminants that cause severe tailing.[7] The selected column, a Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) , is based on "Type B" ultra-pure silica and features robust end-capping, which shields the majority of residual silanols.[8][11] This choice provides a relatively inert surface, promoting analyte retention primarily through the desired hydrophobic interactions.

Mobile Phase Optimization: Controlling Ionization

The key to achieving symmetrical peak shape for basic compounds is to control the ionization state of both the analyte and the stationary phase.[6]

  • Low pH Environment: By adding an acidic modifier, 0.1% Trifluoroacetic Acid (TFA) , the mobile phase pH is lowered to approximately 2.5. At this pH, the secondary amine groups of 1-(Piperidin-3-ylmethyl)azepane are fully protonated, existing as a single cationic species. Simultaneously, the acidic silanol groups (pKa ~3.5-4.5) on the silica surface are protonated and thus electrically neutral.[5] This strategy effectively eliminates the strong ionic interaction that causes peak tailing, resulting in sharp, symmetrical peaks.[12]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower UV cutoff wavelength (~190 nm), which provides a more stable and less noisy baseline for detection below 210 nm.[13]

Detector Selection and Wavelength Optimization

Given the absence of a strong chromophore, detection sensitivity is a primary concern.

  • Low Wavelength UV: The analyte exhibits some absorbance at very low UV wavelengths. A wavelength of 205 nm was selected as it provides a reasonable response for the main analyte without excessive baseline noise from the mobile phase components.[10][14]

  • Alternative Detection (Recommended): For laboratories equipped with more advanced instrumentation, "universal" detectors that do not rely on UV absorbance are highly recommended for this type of analyte. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would provide superior sensitivity and a more uniform response for both the main peak and any potential non-chromophoric impurities.[9][15][16]

Detailed Experimental Protocols

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the purity analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in HPLC Grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in HPLC Grade Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes; Hold at 95% B for 3 minutes; Return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 205 nm
Sample Diluent Mobile Phase A
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-(Piperidin-3-ylmethyl)azepane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 1-(Piperidin-3-ylmethyl)azepane sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent. Further dilute 1.0 mL of this solution to 10.0 mL with Sample Diluent.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[17]

ValidationParameters Validation Validated HPLC Method Specificity Linearity Accuracy Precision Range LOQ/LOD Robustness Specificity_desc Demonstrates that the method is able to assess the analyte unequivocally in the presence of potential impurities. Validation:f0->Specificity_desc proves Linearity_desc Ability to elicit test results that are directly proportional to the concentration of the analyte. Validation:f1->Linearity_desc proves Accuracy_desc Closeness of test results to the true value (assessed by spike/recovery). Validation:f2->Accuracy_desc proves Precision_desc Agreement among a series of measurements (Repeatability & Intermediate Precision). Validation:f3->Precision_desc proves LOQ_LOD_desc Lowest amount of analyte that can be reliably quantified and detected. Validation:f5->LOQ_LOD_desc defines Robustness_desc Capacity to remain unaffected by small, deliberate variations in method parameters. Validation:f6->Robustness_desc ensures

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of 1-(Piperidin-3-ylmethyl)azepane.

Linearity

Linearity was evaluated by preparing a series of at least five solutions of the reference standard over a concentration range of 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the working concentration). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution (0.1 mg/mL) were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst to assess the method's reproducibility.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration yielding an S/N of approximately 3, and the LOQ was established as the concentration yielding an S/N of approximately 10.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the optimized parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The peak area and retention time were monitored for significant changes.

Results and Discussion

The validated method produced excellent chromatographic results. A typical chromatogram showed a sharp, symmetrical peak for 1-(Piperidin-3-ylmethyl)azepane, well-resolved from any solvent front or impurity peaks.

Summary of Validation Results:

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%%RSD ≤ 2.0%
Intermediate Precision (%RSD) 0.82%%RSD ≤ 2.0%
LOQ 0.005 mg/mL (S/N ≈ 10.5)S/N ≥ 10
LOD 0.0015 mg/mL (S/N ≈ 3.2)S/N ≥ 3
Robustness No significant impact on resultsSystem suitability passes

The low %RSD values for precision and the high accuracy across the tested range confirm the method's reliability. The linearity data indicates a strong correlation between detector response and analyte concentration. The method also proved robust to minor variations in operating conditions, making it suitable for transfer between different laboratories and instruments.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for determining the purity of 1-(Piperidin-3-ylmethyl)azepane has been successfully developed and validated. The strategic use of a modern, end-capped C18 column and an acidic mobile phase with 0.1% TFA effectively overcame the challenge of peak tailing associated with this basic compound. While UV detection at 205 nm was proven viable, the use of universal detectors like CAD or ELSD is recommended for enhanced sensitivity. This method is fit for its intended purpose in a regulated quality control environment for purity testing and impurity profiling.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link][7]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][8]

  • Muñoz, M. A. (2013). Response to "How can I prevent peak tailing in HPLC?". ResearchGate. Retrieved from [Link][12]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][2]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][5]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link][6]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][17]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2020). HPLC Column Selection. Retrieved from [Link][11]

  • Patsnap. (2025). Comparing HPLC Detectors: UV vs Refractive Index. Retrieved from [Link][14]

  • Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link][18]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • MTC USA. (n.d.). Missing peaks using UV detection in HPLC methods. Retrieved from [Link][9]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link][19]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method.... PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link][15]

  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved from [Link][16]

  • ResearchGate. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Retrieved from [Link]

  • LCGC International. (2020). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link][10]

  • LCGC. (n.d.). LC Troubleshooting Bible. Retrieved from [Link][13]

  • PubChemLite. (n.d.). 1-(pyridin-3-ylmethyl)azepane (C12H18N2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Piperidin-3-yl)azepane. PubChem. Retrieved from [Link][21]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link][4]

Sources

Method

Application Notes and Protocols: Leveraging 1-(Piperidin-3-ylmethyl)azepane for the Synthesis of Structurally Diverse Chemical Libraries

Authored by: A Senior Application Scientist Abstract In the landscape of modern drug discovery, the demand for chemical scaffolds that provide three-dimensional diversity and improved physicochemical properties is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the demand for chemical scaffolds that provide three-dimensional diversity and improved physicochemical properties is paramount. Moving beyond the prevalent flat, sp2-rich aromatic systems, saturated heterocycles have emerged as "privileged scaffolds" due to their frequent appearance in approved drugs and their ability to project substituents into chemical space in well-defined vectors.[1][2][3] This guide details the strategic use of 1-(Piperidin-3-ylmethyl)azepane, a flexible yet structurally defined scaffold containing two distinct secondary amine moieties, for the construction of diverse compound libraries. We provide the scientific rationale for its selection, a proposed synthetic route, and detailed, field-proven protocols for its diversification through common and robust chemical transformations.

The Rationale: Why 1-(Piperidin-3-ylmethyl)azepane?

The 1-(Piperidin-3-ylmethyl)azepane core represents a strategic choice for library synthesis for several key reasons:

  • Inherent Three-Dimensionality: The scaffold is built from two non-planar saturated rings, piperidine and azepane. This sp3-rich character is known to improve solubility, reduce metabolic liability, and enhance binding selectivity compared to flat aromatic structures.[1][3]

  • Privileged Substructures: Both piperidine and azepane rings are foundational motifs in a multitude of FDA-approved pharmaceuticals.[4][5][6][7] Their presence in a single scaffold provides a robust starting point for exploring biologically relevant chemical space.

  • Dual Diversification Points: The scaffold possesses two secondary amine nitrogens—one on the piperidine ring and one on the azepane ring. These serve as versatile handles for introducing a wide array of chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Vectorial Diversity: The methylene linker between the two rings provides conformational flexibility while ensuring that substituents placed on each nitrogen project into distinct regions of space, enabling a comprehensive exploration of the target's binding pocket.

Scaffold Synthesis and Availability

The dihydrochloride salt of 1-(Piperidin-3-ylmethyl)azepane is commercially available (CAS 1211495-72-5), facilitating its immediate use in library synthesis campaigns.[8] For researchers wishing to synthesize the scaffold or its analogs, a highly reliable and scalable approach is the reductive amination between azepane and piperidine-3-carbaldehyde. This well-established transformation offers high yields and operational simplicity.[9][10][11]

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a general method for the synthesis of the scaffold.

Materials:

  • Azepane (1.0 equiv)

  • Piperidine-3-carbaldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional catalyst, ~0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add azepane (1.0 equiv) and the aldehyde (1.1 equiv) to anhydrous DCE (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Acetic acid can be added to catalyze this step if starting materials are unreactive.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(Piperidin-3-ylmethyl)azepane.

Library Design and Diversification Strategy

The power of the 1-(Piperidin-3-ylmethyl)azepane scaffold lies in its two distinct points for chemical diversification. A typical library design involves the parallel or sequential functionalization of the piperidine and azepane nitrogens with a diverse set of building blocks.

G cluster_scaffold Core Scaffold cluster_r1 Piperidine N-Diversification (R1) cluster_r2 Azepane N-Diversification (R2) scaffold 1-(Piperidin-3-ylmethyl)azepane r1_acyl Acyl Chlorides (R-COCl) scaffold->r1_acyl Acylation r1_sulfonyl Sulfonyl Chlorides (R-SO2Cl) scaffold->r1_sulfonyl Sulfonylation r1_reductive Aldehydes/Ketones (R-CHO / R-CO-R') scaffold->r1_reductive Reductive Amination r2_acyl Acyl Chlorides (R-COCl) scaffold->r2_acyl Acylation r2_sulfonyl Sulfonyl Chlorides (R-SO2Cl) scaffold->r2_sulfonyl Sulfonylation r2_reductive Aldehydes/Ketones (R-CHO / R-CO-R') scaffold->r2_reductive Reductive Amination

Caption: Diversification strategy for the 1-(Piperidin-3-ylmethyl)azepane scaffold.

Experimental Protocols for Library Synthesis

The following protocols are designed for parallel synthesis formats but can be readily adapted for single-compound synthesis. All reactions should be performed in an array of reaction vials or a 96-well plate under an inert atmosphere.

Protocol 1: Parallel N-Acylation and N-Sulfonylation

This protocol is suitable for derivatizing the scaffold with a library of acyl chlorides, sulfonyl chlorides, and isocyanates.

Materials:

  • Stock solution of 1-(Piperidin-3-ylmethyl)azepane (1.0 equiv) in anhydrous DCM or THF.

  • Library of acyl chlorides or sulfonyl chlorides (1.1 equiv) as stock solutions in anhydrous DCM.

  • Diisopropylethylamine (DIEA) (2.0-3.0 equiv).

  • Anhydrous solvent for dilution (DCM or THF).

Procedure:

  • Dispense the stock solution of the scaffold into each reaction vial.

  • Add DIEA to each vial. The use of a non-nucleophilic base like DIEA is crucial to prevent side reactions and scavenge the HCl byproduct.

  • Add the corresponding building block (acyl chloride or sulfonyl chloride solution) to each respective vial.

  • Seal the vials/plate and agitate at room temperature for 4-16 hours. Monitor a representative reaction for completion via LC-MS.

  • Upon completion, the crude reaction mixtures can be processed for purification.

Protocol 2: Parallel Reductive Amination

This protocol allows for the introduction of diversity using a library of aldehydes and ketones.

Materials:

  • Stock solution of 1-(Piperidin-3-ylmethyl)azepane (1.0 equiv) in anhydrous DCE.

  • Library of aldehydes or ketones (1.2 equiv) as stock solutions in anhydrous DCE.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) as a solid or a freshly prepared slurry in DCE.

Procedure:

  • Dispense the scaffold stock solution into each reaction vial.

  • Add the corresponding aldehyde or ketone stock solution to each vial.

  • Allow the mixtures to stir for 30-60 minutes at room temperature to pre-form the iminium ion intermediate.

  • Dispense the solid NaBH(OAc)₃ or its slurry into each vial.

  • Seal the vials/plate and agitate at room temperature for 6-24 hours. Monitor a representative reaction for completion via LC-MS.

  • Quench the reactions by adding saturated aqueous NaHCO₃ solution.

  • Extract the products with an organic solvent (e.g., DCM or ethyl acetate) for subsequent purification.

Sequential Diversification Workflow

To create libraries with maximum diversity, a sequential functionalization strategy is employed. This allows for the introduction of different R-groups at each nitrogen atom (R1 and R2).

G start Scaffold step1 Step 1: First Diversification (e.g., Acylation with R1-COCl) start->step1 purify1 Purification step1->purify1 intermediate Mono-functionalized Intermediate step2 Step 2: Second Diversification (e.g., Reductive Amination with R2-CHO) intermediate->step2 purify2 Purification step2->purify2 final_product Di-substituted Library Member (R1 ≠ R2) purify1->intermediate purify2->final_product

Caption: Workflow for sequential library diversification.

Key Consideration for Sequential Synthesis: A protecting group strategy may be required for complete control. For instance, one amine can be protected (e.g., as a Boc-carbamate), the other functionalized, followed by deprotection and functionalization of the first amine. Alternatively, reactivity differences between the two amines can sometimes be exploited for selective mono-functionalization under carefully controlled conditions.

Data Summary and High-Throughput Purification

The success of a library synthesis campaign hinges on efficient purification and characterization.

Table 1: Example Diversification Reactions
Building BlockReaction TypeExample Product StructureNotes
Benzoyl ChlorideN-AcylationR1 = -COPh, R2 = HTypically high yielding (>85%).
Methane­sulfonyl ChlorideN-SulfonylationR1 = -SO₂Me, R2 = HRobust reaction, often quantitative.
BenzaldehydeReductive AminationR1 = -CH₂Ph, R2 = HRequires a mild reducing agent like NaBH(OAc)₃.[9]
AcetoneReductive AminationR1 = -CH(CH₃)₂, R2 = HGenerally effective for ketones, may require longer reaction times.
Purification Strategies

For combinatorial libraries, purification must be both effective and high-throughput.

  • Scavenger Resins: A powerful technique in solution-phase parallel synthesis is the use of polymer-bound scavenger resins.[12] For example, an isocyanate resin can be used to remove any unreacted scaffold, while an amine-based resin can scavenge excess acyl or sulfonyl chlorides. This simplifies workup to a simple filtration.

  • Solid-Phase Extraction (SPE): Ion-exchange SPE cartridges are highly effective for purifying amine-containing libraries.[12] Cation exchange resins can bind the desired basic products, allowing neutral and acidic impurities to be washed away. The pure product is then eluted with a basic solution (e.g., ammonia in methanol).

  • High-Throughput Liquid-Liquid Extraction (LLE): Automated LLE systems can be used to perform acidic or basic washes in a 96-well format to remove corresponding impurities.[13]

  • Preparative HPLC-MS: For final purification and to ensure high purity of individual compounds for biological screening, preparative HPLC coupled with a mass spectrometer is the gold standard.[14][15][16]

Conclusion

The 1-(Piperidin-3-ylmethyl)azepane scaffold offers a compelling platform for the rapid generation of sp3-rich, structurally diverse compound libraries. Its privileged substructures, dual points of diversification, and inherent three-dimensionality make it an ideal starting point for drug discovery programs seeking to explore novel chemical space. The robust and scalable protocols outlined in this guide provide a clear path for researchers to leverage this scaffold, enabling the efficient synthesis of high-quality libraries poised for biological evaluation.

References

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis str
  • Amide synthesis by acyl
  • Alkylation Methods for the Synthesis of Secondary Amines: Applic
  • Science: Removing amines
  • Purification of combin
  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC.
  • Mn(II)-Catalyzed N-Acylation of Amines. Thieme E-Books & E-Journals.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Strategies in organic synthesis. Wipf Group, University of Pittsburgh.
  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.
  • Amine synthesis by reductive amination (reductive alkyl
  • Analysis and Purification Methods in Combin
  • Application Note – Reductive Amin
  • Organic & Biomolecular Chemistry paper: Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis str
  • Analysis and Purification Methods in Combin
  • 1211495-72-5 | 1-(Piperidin-3-ylmethyl)azepane dihydrochloride. MolCore.
  • Azepane - Wikipedia. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Piperidine-based drug discovery. Elsevier.

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Application

Application Note: Assessing Blood-Brain Barrier Permeability of Azepane Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals in Central Nervous System (CNS) pharmacology. Executive Summary The development of CNS-active therapeutics requires molecules that can...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals in Central Nervous System (CNS) pharmacology.

Executive Summary

The development of CNS-active therapeutics requires molecules that can effectively cross the highly restrictive blood-brain barrier (BBB). Seven-membered aliphatic heterocycles, particularly azepanes, have emerged as privileged scaffolds in CNS drug discovery due to their enhanced three-dimensionality and conformational flexibility compared to flat aromatic rings[1]. However, the basic nitrogen inherent to the azepane ring often introduces physicochemical liabilities, such as protonation at physiological pH, which can restrict passive diffusion and increase susceptibility to active efflux transporters like P-glycoprotein (P-gp).

This application note details a self-validating, tiered in vitro protocol to rigorously evaluate the BBB permeability of azepane compounds, bridging high-throughput passive diffusion screening with physiologically relevant cellular models.

Mechanistic Rationale: Azepanes and the BBB

The physicochemical properties governing BBB permeation are multifactorial. For azepane derivatives, successful CNS penetration relies on balancing lipophilicity with polar surface area (PSA) and hydrogen bonding capacity[2].

  • Passive Transcellular Diffusion: The primary route for lipophilic CNS drugs. The azepane ring's flexibility allows the molecule to adopt transient conformations that shield polar surface area during membrane transit.

  • Active Efflux Liability: The basic amine of the azepane ring (

    
     typically 9-11) is mostly protonated at pH 7.4. Cationic compounds are frequent substrates for multidrug resistance proteins (MDR1/P-gp) located on the luminal membrane of brain endothelial cells.
    

To account for both mechanisms, a dual-assay approach is required: a lipid-based cell-free assay (PAMPA-BBB) to isolate passive diffusion kinetics[3], followed by a humanized cellular assay (hCMEC/D3) to evaluate active transport and efflux[4].

Tiered Screening Workflow

BBB_Workflow A Azepane Compound Library (Physicochemical Profiling) B Tier 1: PAMPA-BBB (Passive Diffusion) A->B High-throughput screen C Tier 2: hCMEC/D3 Transwell (Active Transport & Efflux) B->C Papp > 4.0 x 10^-6 cm/s E Discard / Redesign (Poor Permeability) B->E Papp < 2.0 x 10^-6 cm/s D Tier 3: In Vivo PK (Brain-to-Plasma Ratio) C->D Efflux Ratio < 2.0 C->E Efflux Ratio > 2.0 (P-gp substrate)

Tiered BBB permeability screening workflow for azepane derivatives.

Tier 1 Protocol: High-Throughput PAMPA-BBB (Passive Diffusion)

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a simplistic, high-throughput approach to measure passive diffusion by avoiding the complexities of active transport[5]. For BBB simulation, the artificial membrane is constructed using Porcine Brain Lipid Extract (PBLE), which closely mimics the specific lipid composition of the human BBB[6].

Materials
  • Donor/Acceptor Plates: 96-well PVDF filter plates (0.45 µm pore size).

  • Lipid Solution: 10% w/v Porcine Brain Lipid Extract in a 3:1 mixture of n-hexane and n-dodecane[6].

  • Buffer: PRISMA HT buffer or PBS adjusted to pH 7.4.

Step-by-Step Methodology
  • Preparation of Test Articles: Dissolve azepane compounds in DMSO to create a 10 mM stock. Dilute in pH 7.4 buffer to a final assay concentration of 10 µM (ensure DMSO concentration remains

    
     5% v/v to prevent lipid membrane dissolution)[6].
    
  • Membrane Coating: Carefully apply 4-5 µL of the PBLE lipid solution to the PVDF filter of each well in the donor plate. Allow the hexane to evaporate for 5 minutes, leaving a uniform lipid-dodecane layer.

  • Assay Assembly:

    • Add 150 µL of the 10 µM azepane test solution to the donor wells.

    • Add 300 µL of fresh, compound-free pH 7.4 buffer to the acceptor wells.

    • Assemble the sandwich plate (donor plate fitted into the acceptor plate).

  • Incubation: Incubate the assembled plates at 37°C for 4 hours in a humidified environment to prevent evaporation[6].

  • Quantification: Separate the plates. Extract aliquots from both donor and acceptor wells and quantify the compound concentration using LC-MS/MS[5].

Self-Validating System
  • Integrity Marker: Include Lucifer Yellow (100 µM) in the donor wells. Its apparent permeability (

    
    ) must remain 
    
    
    
    cm/s; higher values indicate microscopic membrane rupture[3].
  • Reference Standards: Run Verapamil (High permeability control) and Atenolol (Low permeability control) on every plate to normalize inter-assay variability.

Tier 2 Protocol: Cell-Based hCMEC/D3 Transwell Assay

Causality & Rationale: Compounds that pass the PAMPA screen must be evaluated for active efflux. The hCMEC/D3 cell line, derived from human temporal lobe microvessels, is an immortalized model that retains critical features of primary brain endothelial cells, including the expression of tight junction proteins and functional ABC transporters (like P-gp/MDR1)[4],[7]. Because protonated azepanes are frequent P-gp substrates, calculating the Efflux Ratio (ER) across this monolayer is critical for predicting true in vivo brain exposure.

Materials
  • Cell Line: hCMEC/D3 cells (Passage 28–35)[8].

  • Culture Medium: EBM-2 basal medium supplemented with 5% FBS, hydrocortisone, ascorbic acid, chemically defined lipids, bFGF, and HEPES[8].

  • Transwell Inserts: 24-well format, 0.4 µm pore size, PET membrane.

Step-by-Step Methodology
  • Coating and Seeding: Coat the Transwell inserts with Collagen Type I (150 µg/mL in PBS) for at least 1 hour at 37°C[8]. Seed hCMEC/D3 cells at a density of

    
     cells/cm
    
    
    
    .
  • Monolayer Maturation: Culture the cells for 6 days, changing the medium every 2-3 days, until a confluent monolayer is formed[8].

  • Barrier Integrity Check: Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). Only use inserts with a TEER

    
    .
    
  • Transport Assay (A

    
     B and B 
    
    
    
    A):
    • Apical to Basolateral (Blood-to-Brain): Add 10 µM azepane solution to the apical chamber. Add blank assay buffer to the basolateral chamber.

    • Basolateral to Apical (Brain-to-Blood): Add 10 µM azepane solution to the basolateral chamber. Add blank assay buffer to the apical chamber[8].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability (

    
    ) in both directions.
    
Self-Validating System
  • Efflux Validation: Include Digoxin (a known P-gp substrate) as a positive control. Run a parallel set of azepane test wells containing 2 µM Elacridar (a potent P-gp/BCRP inhibitor). If the azepane is a P-gp substrate, the addition of Elacridar will collapse the Efflux Ratio to

    
    , proving causality of the efflux mechanism.
    

Quantitative Benchmarks & Data Interpretation

The apparent permeability (


) is calculated using the equation:


Where

is the steady-state appearance rate of the compound in the receiver chamber,

is the surface area of the membrane, and

is the initial donor concentration. The Efflux Ratio (ER) is defined as

.

Summarize and benchmark your azepane derivatives against the following empirically derived thresholds to determine their suitability for in vivo pharmacokinetic studies:

Permeability ClassPAMPA-BBB

(

cm/s)
hCMEC/D3

(

cm/s)
hCMEC/D3 Efflux Ratio (ER)CNS Penetration Prediction
High > 4.0> 2.0< 2.0Excellent candidate for in vivo PK
Moderate 2.0 - 4.01.0 - 2.02.0 - 3.0Potential for structural optimization
Low < 2.0< 1.0> 3.0Poor CNS exposure (Likely P-gp liability)

Note: Azepane compounds falling into the "Low" category due to a high Efflux Ratio should undergo structural optimization (e.g., reducing basicity via fluorination or increasing steric hindrance around the nitrogen) before proceeding to animal models.

References

  • Zha, G., et al. (2018). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. Available at:[Link]

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray. Available at:[Link]

  • Vu, K., et al. (2009). "Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection." Infection and Immunity (NIH PMC). Available at:[Link]

  • BCRJ. "hCMEC/D3 - BCRJ - Cell Line." Rio de Janeiro Cell Bank. Available at: [Link]

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec. Available at:[Link]

  • Radboud University. (2016). "Limitations of the hCMEC/D3 Cell Line as a Model for Ab Clearance by the Human Blood-brain Barrier." Radboud Repository. Available at: [Link]

  • ResearchGate. (2025). "Tuning the predictive capacity of the PAMPA-BBB model." ResearchGate. Available at:[Link]

  • Journal of Pharma Insights and Research. (2025). "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines." JOPIR. Available at: [Link]

Sources

Method

Application of 1-(Piperidin-3-ylmethyl)azepane in Fragment-Based Drug Discovery

Abstract This application note details the strategic utilization of 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5) as a high-Fsp³ scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic-heavy f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5) as a high-Fsp³ scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic-heavy fragments, this bicyclic diamine offers significant three-dimensional character and conformational flexibility, allowing it to probe non-planar hydrophobic pockets often inaccessible to "flat" libraries. This guide provides validated protocols for quality control, synthetic library expansion, and biophysical screening (SPR and STD-NMR), designed to transition this fragment from a weak-affinity hit to a potent lead compound.

Physicochemical Profile & Scaffold Rationale

The "Escape from Flatland"

Modern FBDD emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and target selectivity. 1-(Piperidin-3-ylmethyl)azepane features a flexible 7-membered azepane ring linked to a 6-membered piperidine. This architecture provides a "shape-shifting" hydrophobic anchor (azepane) and a distinct growth vector (piperidine secondary amine).

Technical Specifications
PropertyValueFBDD Relevance
Molecular Weight 196.33 DaIdeal (<300 Da Rule of 3). Allows ample room for molecular growth.
ClogP ~2.0Ideal (<3). Good balance of solubility and lipophilicity.
H-Bond Donors 1 (Piperidine NH)Specific interaction point; easy to derivatize.
H-Bond Acceptors 2 (Tertiary & Secondary N)Potential for electrostatic interactions with Asp/Glu residues.
Rotatable Bonds 3Allows induced-fit binding without excessive entropic penalty.
pKa (Calc) ~10.5 (Piperidine)Likely protonated at pH 7.4; mimics lysine/arginine side chains.

Protocol: Quality Control & Solubilization

Objective: Ensure fragment integrity before screening to prevent false positives caused by aggregation or impurities.

Materials
  • Compound: 1-(Piperidin-3-ylmethyl)azepane (dihydrochloride salt recommended for stability).

  • Solvent:

    
    -DMSO (99.9% D).
    
  • Buffer: PBS, pH 7.4.

Procedure
  • Purity Verification (LC-MS):

    • Dissolve 1 mg in methanol.

    • Run on C18 column (gradient 5-95% ACN/Water + 0.1% Formic Acid).

    • Pass Criteria: >95% purity by UV (214/254 nm) and ELSD. Note: As a non-aromatic amine, UV absorption may be weak; ELSD or CAD detection is critical.

  • Solubility Test (Nephelometry/Visual):

    • Prepare a 100 mM stock in DMSO.

    • Dilute to 1 mM in PBS (pH 7.4).

    • Incubate for 1 hour at RT.

    • Checkpoint: Solution must remain clear. If precipitation occurs, lower screening concentration to 500 µM.

  • Aggregation Check:

    • Add 0.01% Triton X-100 to the buffer. If binding signal in subsequent assays (SPR) disappears with detergent, the hit was likely an artifact (aggregator).

Application: Synthetic Library Expansion ("The Grow Vector")

Objective: Functionalize the secondary amine (piperidine) to explore adjacent sub-pockets while maintaining the azepane anchor.

Strategy Visualization

The piperidine nitrogen is the primary "exit vector." We employ two orthogonal chemistries: Reductive Amination (to add hydrophobic bulk) and Amide Coupling (to add H-bond acceptors).

ChemicalSpace Core 1-(Piperidin-3-ylmethyl)azepane (Core Scaffold) RedAm Reductive Amination (R-CHO) Core->RedAm Secondary Amine Reactivity Amide Amide Coupling (R-COOH) Core->Amide Prod1 N-Alkyl Derivatives (Hydrophobic Probes) RedAm->Prod1 NaBH(OAc)3 Prod2 Amide Derivatives (H-Bond / Polar Probes) Amide->Prod2 HATU/DIPEA

Figure 1: Divergent synthetic strategy utilizing the piperidine nitrogen as a growth handle.

Protocol A: Parallel Reductive Amination (96-well Plate)
  • Preparation: In a 96-well deep-well plate, aliquot 1-(Piperidin-3-ylmethyl)azepane (0.1 mmol per well) in DCE (1,2-dichloroethane).

  • Aldehyde Addition: Add 1.2 equivalents of diverse aldehydes (aromatic, heteroaromatic, aliphatic) to each well.

  • Acid Catalysis: Add 10 µL of Acetic Acid. Shake for 30 mins at RT to form the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) as a solid or slurry.

  • Reaction: Seal and shake at RT for 16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Evaporate solvent.

  • Result: A library of tertiary amines ready for screening.

Protocol: Surface Plasmon Resonance (SPR) Screening

Objective: Measure binding affinity (


) and kinetics (

) of the fragment and its derivatives.
Rationale

SPR is preferred over thermal shift assays for this scaffold because the weak binding (mM range) of the parent fragment requires high sensitivity. The fast on/off rates typical of fragments are best resolved by SPR.

Step-by-Step Procedure
  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S chip (Cytiva/Biacore).

    • Immobilize the target protein via standard Amine Coupling (EDC/NHS) to a density of ~3000-5000 RU (high density is needed for low-MW fragments).

    • Reference Channel: Immobilize a non-binding protein (e.g., BSA) or deactivate surface with Ethanolamine.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4% to 6% DMSO) to correct for bulk refractive index changes.

  • Sample Injection (Single Cycle Kinetics):

    • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 5% DMSO.

    • Concentration Series: Inject the fragment at 0, 50, 100, 250, 500, and 1000 µM.

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds (sufficient for fragments to reach steady state).

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model .

    • Criteria: A square-wave sensorgram indicates specific, fast binding. Slow "creeping" signals often indicate non-specific sticking.

Protocol: Hit Validation via STD-NMR

Objective: Confirm the binding epitope and ensure the interaction is specific.

Principle

Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein (saturated) to the bound ligand. Only protons in close contact (<5 Å) with the protein surface will show an STD signal.

Procedure
  • Sample Prep:

    • Protein: 10-20 µM.

    • Ligand (Fragment): 1-2 mM (100-fold excess).

    • Buffer: Deuterated phosphate buffer (pH 7.4).

  • Pulse Sequence:

    • Acquire On-Resonance Spectrum: Irradiate protein (e.g., at -1 ppm or 12 ppm, away from ligand signals).

    • Acquire Off-Resonance Spectrum: Irradiate at 40 ppm (no signal).

  • Processing:

    • Subtract On-Resonance from Off-Resonance.

    • Interpretation: Signals appearing in the difference spectrum correspond to the ligand protons interacting with the protein.

    • Specific Insight: If the Azepane ring protons show strong STD effects while the Piperidine protons are weak, the Azepane is the primary anchor, confirming the design strategy to grow from the Piperidine.

Workflow Integration

FBDD_Workflow Start Fragment Library (1-(Piperidin-3-ylmethyl)azepane) QC QC: Solubility & Purity (LCMS / Nephelometry) Start->QC Screen Primary Screen: SPR (Identify Binders) QC->Screen Pass Valid Validation: STD-NMR (Map Epitope) Screen->Valid KD < 5mM Chem Hit-to-Lead Chemistry (Amide Coupling / Red. Amination) Valid->Chem Confirmed Binding Chem->Screen Iterative Cycle Lead Lead Candidate (nM Affinity) Chem->Lead Optimization

Figure 2: Integrated FBDD workflow from fragment selection to lead generation.

References

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Mashalidis, E. H., et al. (2013). "Fragment-based approaches in drug discovery and chemical biology." Journal of Chemical Biology. Link

  • MolCore. "1-(Piperidin-3-ylmethyl)azepane dihydrochloride Product Page." MolCore Chemical Catalog. Link

  • Murray, J. B., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4][5] Nature Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of bicyclic amine compounds

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Bicyclic Amine Purification (Tropanes, Quinuclidines, Azabicycles) Ticket ID: BICYCLIC-PUR-001 Welcome to the Purification Hub If you are...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Bicyclic Amine Purification (Tropanes, Quinuclidines, Azabicycles) Ticket ID: BICYCLIC-PUR-001

Welcome to the Purification Hub

If you are working with bicyclic amines—such as quinuclidines, tropanes, or azabicyclo[x.y.z]alkanes—you are likely facing a specific set of purification nightmares: tailing on silica , invisibility under UV , and volatility during workup .

This guide is not a generic textbook entry. It is a triage center designed to solve these specific failure modes. We move beyond "add triethylamine" and look at the structural causality of your separation issues.

Module 1: The "Streaking" Problem (Chromatography)

Symptom: Your compound elutes as a broad smear (tailing) or does not elute at all, despite high Rf on TLC. Diagnosis: Silanol Interaction. Bicyclic amines are often highly basic (pKa 9–11) and sterically accessible. They form strong hydrogen bonds and ionic interactions with acidic silanols (Si-OH) on the silica surface, effectively turning your column into an unintended cation exchanger.

Troubleshooting Decision Tree

Use this logic flow to select the correct stationary phase and mobile phase strategy.

AminePurificationTree start START: Compound Streaks on Silica q1 Is the amine acid-sensitive? start->q1 sol1 Method A: Silica + TEA Modifier (Standard) q1->sol1 No sol2 Method B: Amine-Functionalized Silica (No Modifier Needed) q1->sol2 Yes (or volatile) sol3 Method C: C18 Reverse Phase @ High pH (Ammonium Bicarbonate) sol1->sol3 Still Streaking? sol2->sol3 Poor Resolution?

Figure 1: Strategic decision tree for selecting the optimal chromatographic method for basic amines.

Protocol A: Mobile Phase Modifiers (The Standard Fix)

Why it works: You add a sacrificial base (modifier) that competes for the acidic silanol sites, shielding your target amine.

ModifierConcentrationProsCons
Triethylamine (TEA) 0.5 – 2.0% v/vCheap, effective, miscible with DCM/Hexane.Hard to remove (high bp); can form salts; interferes with MS.
Ammonium Hydroxide (NH₄OH) 1.0 – 2.0% v/vExcellent for very polar amines; easier to evaporate.Immiscible with Hexane/DCM (requires MeOH as co-solvent); variable concentration (gas loss).

The "Pre-Saturation" Technique (Critical Step): Don't just add TEA to your solvent bottle.

  • Flush the column with 3 CV (Column Volumes) of the modifier-containing solvent before loading your sample.

  • This ensures the silica surface is "deactivated" before your amine touches it.

Protocol B: Amine-Functionalized Silica (The "Clean" Fix)

Why it works: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels your basic amine (preventing adsorption) while retaining the ability to separate based on polarity.

  • Recommendation: Use for volatile bicyclic amines (like quinuclidine) where removing TEA after the run would result in product loss.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (No TEA needed).

Module 2: Isolation & Workup (The "Disappearing Act")

Symptom: The compound was pure in the flask, but after rotary evaporation, the mass is gone or the yield is 10%. Diagnosis: Volatility. Many low-molecular-weight bicyclic amines (e.g., 3-quinuclidinone) sublime or evaporate as free bases.

The "Catch and Release" Protocol (SCX)

Instead of liquid-liquid extraction (which often forms emulsions with polar amines), use Strong Cation Exchange (SCX) cartridges. This is a self-validating purification method.

Mechanism:

  • Catch: Acidic sulfonic acid resin binds the basic amine (ionic bond). Neutrals wash away.

  • Release: Ammonia neutralizes the interaction, releasing the amine.

SCX_Workflow step1 1. LOAD Dissolve sample in MeOH/DCM. (Amine binds to Resin) step2 2. WASH Flush with MeOH. (Removes non-basic impurities) step1->step2 Neutrals to Waste step3 3. ELUTE Flush with 2M NH3 in MeOH. (Releases purified Amine) step2->step3 Switch Flask

Figure 2: SCX "Catch and Release" workflow for isolating basic amines from neutral impurities.

Step-by-Step Guide:

  • Condition: Wash SCX cartridge with MeOH.

  • Load: Dissolve crude mixture in minimal MeOH (or DCM if solubility is poor) and load.

  • Wash: Elute with 3–5 CV of MeOH. Check TLC of eluent to ensure neutrals are gone.

  • Release: Elute with 2M NH₃ in MeOH .

  • Isolate: Concentrate the ammoniacal fraction. Caution: Do not use high vacuum/heat if volatile.

Volatility Triage (If SCX is unavailable):

  • Salt Formation: Treat your ether/DCM extract with 1M HCl in ether. The amine hydrochloride salt will precipitate. Filter it. The salt is non-volatile.

Module 3: Detection (The "Invisible Man")

Symptom: You spot your plate, run it, put it under UV, and see... nothing. Diagnosis: Lack of Chromophore. Bicyclic frameworks (like tropane) often lack conjugated pi-systems required for UV absorption at 254 nm.

Visualization Toolkit

Do not rely on UV. Use these specific stains.

StainTargetAppearancePreparation (Dragendorff)
Dragendorff's Reagent Tertiary Amines / Alkaloids Orange spots on yellow background.Sol A: 0.85g Bismuth Subnitrate + 10mL HOAc + 40mL H₂O.Sol B: 8g KI + 20mL H₂O.Mix: 5mL A + 5mL B + 20mL HOAc + 70mL H₂O.
Iodine Chamber General OrganicsBrown/Yellow spots.Place I₂ crystals in a jar.
KMnO₄ (Basic) Oxidizable groupsYellow spots on purple.[1]1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL NaOH (10%) in 200mL H₂O.

Expert Tip: Dragendorff is the "Gold Standard" for bicyclic amines. It is highly specific. If you see an orange spot, it is almost certainly your amine.

Frequently Asked Questions (FAQs)

Q: Can I use C18 columns for these amines? A: Yes, but standard acidic mobile phases (Water/Acetonitrile + Formic Acid) will protonate the amine, making it very polar and causing it to elute in the void volume (dead time).

  • Solution: Use a High pH Reverse Phase method. Use 10mM Ammonium Bicarbonate (pH ~10) as the aqueous phase. This keeps the amine in its neutral (free base) form, allowing it to interact with the C18 chain and retain properly. Ensure your C18 column is rated for pH 10 (e.g., hybrid silica).

Q: My amine is stuck on the SCX cartridge and won't elute with ammonia. A: This is rare but happens with very lipophilic amines.

  • Fix: Add a co-solvent to your elution buffer. Instead of 100% MeOH, use 50% DCM / 50% MeOH containing the ammonia . The DCM helps solvate the lipophilic backbone while the ammonia breaks the ionic bond.

Q: How do I remove the TEA after the column? A: TEA (bp 89°C) is annoying.

  • Azeotrope: Add toluene and rotavap (repeat 2x). Toluene forms an azeotrope with TEA.

  • High Vac: If your product is not volatile, high vacuum overnight usually works.

  • Prevention: Switch to Ammonium Hydroxide in MeOH/DCM columns. Ammonia evaporates instantly.

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] RediSep SCX column - Purification of high pKa organic compounds.[3] Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase.[4][5] Retrieved from [Link]

  • Wikipedia. (n.d.). Dragendorff's reagent.[1][6][7][8] Retrieved from [Link][1][7]

Sources

Optimization

Addressing solubility issues of 1-(Piperidin-3-ylmethyl)azepane in aqueous buffers

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Solubility Optimization for 1-(Piperidin-3-ylmethyl)azepane Technical Support Center: 1-(Piperidin-3-ylmethyl)azepane Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Solubility Optimization for 1-(Piperidin-3-ylmethyl)azepane

Technical Support Center: 1-(Piperidin-3-ylmethyl)azepane

Welcome to the technical support hub for 1-(Piperidin-3-ylmethyl)azepane . This guide addresses the physicochemical challenges inherent to this diamine scaffold, specifically focusing on its behavior in aqueous biological buffers.

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of this lipophilic diamine. The core issue almost always stems from a misunderstanding of its ionization state (pKa) relative to the buffer pH, or the inadvertent use of the Free Base form in neutral media.

This guide provides self-validating protocols to ensure your compound remains in solution during critical assays.

Part 1: The Core Solubility Challenge

To solve the issue, we must first understand the molecule. 1-(Piperidin-3-ylmethyl)azepane is a C12 aliphatic diamine .

  • Lipophilicity (The Problem): The molecule consists of two saturated hydrophobic rings (azepane and piperidine) connected by a methylene bridge. In its neutral state (Free Base), the high carbon-to-nitrogen ratio renders it poorly soluble in water and prone to "oiling out."

  • Basicity (The Solution): It possesses two basic nitrogen centers:

    • Piperidine Nitrogen (Secondary): pKa ≈ 11.0

    • Azepane Nitrogen (Tertiary): pKa ≈ 10.0

    • Note: pKa values are estimated based on structural analogs [1][2].[1]

The "Solubility Switch": At pH < 9 , the molecule accepts protons (


), becoming a charged cation (mono- or di-cation). This charge disrupts the hydrophobic aggregation, making it highly water-soluble. At pH > 10  (or in the Free Base form), it is neutral and lipophilic.

Most common failure mode: Attempting to dissolve the Free Base directly into PBS (pH 7.4) without pre-acidification or organic co-solvents.

Part 2: Troubleshooting Decision Tree

Use this logic flow to diagnose and fix your specific issue.

Solubility_Workflow Start Start: Solubility Issue Identified CheckForm Step 1: Check Compound Form (CoA or Label) Start->CheckForm IsSalt Form: Dihydrochloride (2HCl) Salt CheckForm->IsSalt IsBase Form: Free Base (Oil/Solid) CheckForm->IsBase SaltCheckPH Check Buffer pH IsSalt->SaltCheckPH BaseAction Action: Convert or Co-solve IsBase->BaseAction SaltSoluble pH < 8.0? Should be Soluble. Check Ionic Strength. SaltCheckPH->SaltSoluble Neutral/Acidic SaltPrecip pH > 9.0? Precipitation Risk. Acidify Buffer. SaltCheckPH->SaltPrecip Basic Dilution Step 2: Dilution into Assay Buffer SaltSoluble->Dilution MakeStock Method A: DMSO Stock (Dissolve in 100% DMSO first) BaseAction->MakeStock Acidify Method B: In-situ Salt Formation (Add 2.2 eq. HCl) BaseAction->Acidify MakeStock->Dilution Acidify->Dilution FinalCheck Visual Check: Clear? No Precipitate? Dilution->FinalCheck

Figure 1: Decision tree for troubleshooting solubility based on the chemical form of the starting material.

Part 3: Frequently Asked Questions (FAQs)

Q1: I bought the Free Base because it was cheaper. How do I get it into PBS?

Answer: You cannot dissolve the Free Base directly into PBS. The kinetics are too slow, and the oily droplets may never fully dissolve. Protocol:

  • Dissolve the Free Base in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Slowly add this DMSO stock to your PBS buffer while vortexing.

  • Critical Limit: Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, and the final compound concentration is below its solubility limit (likely < 5 mM in PBS).

  • Alternative: If DMSO is not allowed, you must convert it to a salt in situ by adding 2.2 equivalents of 1M HCl to the Free Base before adding water [3].

Q2: My stock solution (in DMSO) precipitates when I add it to the cell culture media.

Answer: This is "Crash-out." It happens because the local concentration at the drop interface exceeds the solubility limit before it can disperse. Fix:

  • Stepwise Dilution: Do not jump from 100 mM (DMSO) to 10 µM (Media). Perform an intermediate dilution (e.g., 1 mM in PBS) first.

  • Warmth: Warm the media to 37°C before adding the compound.

  • Sonication: Sonicate the media for 5 minutes after addition to break up micro-aggregates.

Q3: Why does the Dihydrochloride (2HCl) salt appear hygroscopic?

Answer: Amine salts, particularly diamines like this, are prone to absorbing atmospheric moisture. If your "powder" looks like a sticky gum, it has absorbed water. Impact: This affects your weighing accuracy (you are weighing water + drug). Recommendation: Store the vial in a desiccator at -20°C. Allow it to warm to room temperature before opening the cap to prevent condensation [4].

Part 4: Comparative Solubility Data

The following data summarizes the expected solubility behavior based on the physicochemical properties of the azepane-piperidine scaffold.

Solvent SystemForm: Free BaseForm: 2HCl SaltNotes
Water (pH 7.0) < 0.1 mg/mL (Poor)> 50 mg/mL (High)Free base requires pH < 6 for good solubility.
PBS (pH 7.4) < 0.1 mg/mL (Poor)> 20 mg/mL (Good)High ionic strength of PBS may slightly reduce salt solubility.
DMSO > 100 mg/mL~ 10-20 mg/mLSalts are often less soluble in DMSO than Free Bases.
Ethanol > 50 mg/mL< 5 mg/mLSalts generally have poor solubility in pure alcohols.
0.1 M HCl > 100 mg/mL (Forms Salt)> 100 mg/mLIdeal solvent for stock preparation if DMSO is excluded.

Part 5: Detailed Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock (Recommended)

Best for: Users with the Dihydrochloride (2HCl) salt.

  • Weighing: Accurately weigh X mg of 1-(Piperidin-3-ylmethyl)azepane 2HCl .

    • Note: MW of 2HCl salt is approx. 269.25 g/mol (Check your specific CoA).[2]

  • Solvent: Use Milli-Q water or 0.01 M HCl . Do not use PBS for the initial dissolution (phosphate anions can sometimes reduce dissolution rate).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: "Rescue" Protocol for Oiled-Out Samples

Best for: Users who added Free Base to water and now have a cloudy mess.

  • Do not filter. Filtering now will remove your drug.

  • Acidify: Add 1.0 M HCl dropwise to the cloudy suspension.

  • Monitor: Vortex after each drop.

  • Endpoint: Continue until the solution turns completely clear. This indicates the conversion of the lipophilic free base into the soluble hydrochloride salt.

  • Check pH: Measure the pH. It is likely acidic (pH 2-4). You can now buffer this back to pH 7.0 using HEPES or NaOH, provided you do not overshoot pH 9.0.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43317064, 1-(Piperidin-3-yl)azepane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Piperidine-Azepane Scaffold Optimization

Status: System Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Mitigating Off-Target Effects in Cyclic Amine Scaffolds Welcome to the Scaffold Optimization Help Desk You have reac...

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Mitigating Off-Target Effects in Cyclic Amine Scaffolds

Welcome to the Scaffold Optimization Help Desk

You have reached the Tier-3 Technical Support for medicinal chemistry optimization. This guide addresses critical "bugs" often encountered when deploying piperidine and azepane derivatives in drug discovery: hERG-mediated cardiotoxicity , metabolic instability , and selectivity drift .

Our goal is not just to patch the issue but to re-architect the molecule for high Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Ticket #101: Critical Alert – hERG Channel Inhibition

User Report: "My lead azepane analog has potent primary activity (


) but is showing a red flag in the hERG patch-clamp assay (

). I need to improve the safety margin without killing potency."
Root Cause Analysis

The hERG potassium channel possesses a unique, large inner cavity lined with aromatic residues (Tyr652 and Phe656). Piperidine and azepane scaffolds often trigger this "bug" via two mechanisms:

  • Cation-

    
     Interaction:  The basic nitrogen (protonated at physiological pH) interacts strongly with the 
    
    
    
    -systems of the channel's aromatic residues.
  • Hydrophobic Trapping: Lipophilic substituents on the ring stabilize the compound within the channel pore.

Troubleshooting Protocol

Step 1: Modulate Basicity (


 reduction) 
The most effective patch is to lower the 

of the cyclic amine nitrogen below 8.0-8.5, reducing the percentage of cationic species at physiological pH (7.4).
  • Strategy A (Inductive Effect): Introduce an electron-withdrawing group (EWG) on the

    
    -carbon (adjacent to the nitrogen).
    
    • Implementation: Add a fluorine atom or a methoxy group.[1]

    • Impact: A

      
      -fluorine can drop the piperidine 
      
      
      
      by ~1.5 to 2.0 log units due to the strong
      
      
      -inductive effect [1].
  • Strategy B (Remote Modulation): If the

    
    -position is sterically sensitive, introduce an EWG at the 
    
    
    
    -position (e.g., 4-fluoropiperidine). The effect is weaker but often preserves binding conformation better.

Step 2: Reduce Lipophilicity (


 Optimization) 
If 

modulation kills primary potency, focus on

.
  • Action: Lower cLogP by 0.5–1.0 units.

  • Implementation: Introduce polar "break" points. For azepanes, which are inherently more lipophilic than piperidines, consider an ether linkage or a sulfone in the side chain.

Data Summary: Impact of Substituents on hERG Liability

Modification

(Approx)
hERG ImpactRisk
Unsubstituted Piperidine Reference (~11.0)High RiskBaseline

-Fluoro
-1.8Significant ReductionMay impact solubility

-Methoxy
-1.2Moderate ReductionSteric clash potential
4,4-Difluoro -2.5High ReductionLowers basicity too much?
N-Alkylation (Bulky) +/- 0.2VariableIncreased risk (trapping)
Workflow Diagram: hERG Mitigation

hERG_Mitigation Start hERG IC50 < 10 µM Check_pKa Check Basic pKa Start->Check_pKa High_pKa pKa > 9.0 Check_pKa->High_pKa Yes Low_pKa pKa < 8.0 Check_pKa->Low_pKa No Strategy_EWG Strategy: Add EWG (F, OMe, CN) High_pKa->Strategy_EWG Reduce Basicity Strategy_LogP Strategy: Reduce LogP (Add Polar Groups) Low_pKa->Strategy_LogP Reduce Lipophilicity Synthesis Synthesize Analog Strategy_EWG->Synthesis Strategy_LogP->Synthesis Retest Retest hERG Synthesis->Retest

Caption: Decision tree for mitigating hERG liability in cyclic amines based on physicochemical properties.

Ticket #102: Metabolic Instability (High Clearance)

User Report: "My azepane series is disappearing in rat liver microsomes (RLM).


 is < 10 minutes. Metabolite ID suggests oxidation on the ring."
Root Cause Analysis

Azepane (7-membered) rings are generally more lipophilic and possess higher conformational entropy than piperidines (6-membered). This makes them "fluffier" targets for CYP450 enzymes.

  • Primary Failure Mode:

    
    -carbon oxidation (adjacent to Nitrogen) leading to ring opening or N-dealkylation.
    
  • Secondary Failure Mode: Oxidation at the

    
     or 
    
    
    
    positions (remote oxidation).
Troubleshooting Protocol

Step 1: Block the "Soft Spots" Metabolic hot spots are typically the carbon atoms


 to the nitrogen.
  • Protocol: Synthesize

    
    -dimethyl or 
    
    
    
    -methyl derivatives.
  • Why: Steric hindrance prevents the CYP450 heme-iron-oxo species from accessing the C-H bond for abstraction [2].

Step 2: Scaffold Contraction (Ring Sizing) If the 7-membered ring isn't strictly required for binding:

  • Protocol: Contract the azepane to a piperidine or a morpholine.[2]

  • Why: Piperidines are generally more metabolically stable. Morpholines reduce LogD and block oxidation sites with an oxygen atom.

Step 3: Fluorine "Scan"

  • Protocol: Systematically introduce fluorine at metabolically labile positions.

  • Why: The C-F bond is stronger than C-H and resistant to CYP oxidation. Additionally, it lowers the electron density of the ring, making it less attractive to oxidative enzymes.

Ticket #103: Selectivity & Potency (The Azepane Advantage)

User Report: "I switched from piperidine to azepane to avoid IP issues, but I lost selectivity against a homologous receptor. How do I fix this?"

Technical Insight

While piperidines exist predominantly in a stable chair conformation, azepanes are flexible fluxional molecules. This entropy allows them to "mold" into different pockets, which is good for potency but bad for selectivity (promiscuity).

Troubleshooting Protocol

Step 1: Rigidification (Conformational Locking) You must pay the entropic cost synthetically rather than in the binding pocket.

  • Bridged Systems: Convert the azepane into an 8-azabicyclo[3.2.1]octane (tropane-like) or isoquinuclidine.

  • Fused Systems: Fuse a benzene or heteroaromatic ring to the azepane (e.g., benzazepine).

  • Result: This restricts the number of conformers, forcing the molecule to adopt a specific shape that may match your target but clash with the off-target [3].

Step 2: The "Magic Methyl" Effect

  • Protocol: Introduce a methyl group at different positions of the azepane ring.

  • Why: A single methyl group can lock a specific ring pucker, dramatically altering the vector of the N-substituent and improving selectivity.

Selectivity Optimization Workflow

Selectivity_Opt Lead Flexible Azepane (Promiscuous) Method1 Rigidification (Bridged/Fused) Lead->Method1 Method2 Substituent Scan (Methyl/Fluoro) Lead->Method2 Result1 Restricted Conformation Method1->Result1 Result2 Steric Clash Method2->Result2 Final Selective Lead Result1->Final Result2->Final

Caption: Workflow for converting promiscuous azepane leads into selective agents via rigidification.

FAQ: Synthesis & Purification

Q: My polar piperidine derivatives are stuck in the aqueous phase during workup. How do I recover them? A: Polar amines form water-soluble salts.

  • Salting Out: Saturate the aqueous phase with NaCl or

    
    .
    
  • Solvent Switch: Use "Isopropanol/Chloroform (1:3)" instead of DCM or Ethyl Acetate for extraction. This mixture is highly effective for polar amines.

Q: I see a "doublet" in my NMR for the azepane ring protons. Is it an impurity? A: Likely not. Azepanes often exhibit slow ring inversion on the NMR timescale at room temperature, leading to broadened or split peaks (rotamers). Run the NMR at 50°C or 60°C to see if the peaks coalesce.

References
  • Reducing Basicity to Mitigate hERG

    • Title: Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[3]

    • Source: Drug Hunter.
    • URL:[Link]

  • Metabolic Stability of Cyclic Amines

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.
    • Source: Journal of Medicinal Chemistry (ACS).[4]

    • URL:[Link]

  • Azepane vs. Piperidine Selectivity: Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Source: BenchChem.
  • General hERG Optimization

    • Title: Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists.[3]

    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(Piperidin-3-ylmethyl)azepane

Status: Online Operator: Senior Application Scientist Ticket Focus: Process Optimization, Troubleshooting, and Safety for Scale-Up Introduction: Scope of Support Welcome to the Technical Support Center. You are likely ac...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Process Optimization, Troubleshooting, and Safety for Scale-Up

Introduction: Scope of Support

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 1-(Piperidin-3-ylmethyl)azepane from medicinal chemistry (milligram scale) to process development (gram to kilogram scale).

This diamine scaffold is a critical intermediate for various GPCR ligands and kinase inhibitors. While the connectivity is simple, the scale-up presents three specific engineering challenges:

  • Regiocontrol & Reactivity: Controlling the reductive amination of a secondary amine (azepane) with a hindered aldehyde.

  • Polarity: The final diamine is highly hydrophilic, making aqueous extraction difficult.

  • Safety: Managing gas evolution during hydride quenching and deprotection.

This guide prioritizes the Reductive Amination Route (using N-Boc-piperidine-3-carboxaldehyde) as it offers the highest safety profile and atom economy compared to alkylation or amide reduction routes.

Module 1: Critical Process Parameters (CPP)

Ticket #001: Route Selection & Stoichiometry User Query: "Why is my reaction stalling at 60% conversion? I am using NaBH4 in Methanol."

Diagnosis: Using Sodium Borohydride (NaBH₄) in methanol is a common "med-chem" error during scale-up. NaBH₄ is too aggressive and often reduces the aldehyde to the alcohol (impurity) before the iminium ion forms, especially with sterically hindered secondary amines like azepane. Furthermore, azepane is basic; without acid catalysis, the equilibrium formation of the iminium species is slow.

Technical Protocol: Switch to Sodium Triacetoxyborohydride (STAB) in an aprotic solvent (DCM, DCE, or THF) with controlled acid catalysis. STAB is less reactive toward aldehydes but highly reactive toward iminium ions, ensuring "reductive amination" rather than "direct reduction."

Optimized Scale-Up Formulation:

ReagentEquiv.[1][2][3]RoleCritical Note
N-Boc-piperidine-3-carboxaldehyde 1.0Limiting ReagentEnsure purity >95%; aldehydes oxidize on storage.
Azepane 1.1NucleophileSecondary amine; requires activation.
Acetic Acid (AcOH) 1.0 - 1.2Catalyst/BufferCRITICAL: Protonates the intermediate to facilitate iminium formation.
STAB (NaBH(OAc)₃) 1.4 - 1.5Reducing AgentAdd as a solid or slurry after imine formation time (1-2h).
Dichloromethane (DCM) 10-15 VSolventKeeps the lipophilic Boc-intermediate soluble.
Module 2: Troubleshooting Workflow

Ticket #002: Impurity Profiling & Reaction Stalling User Query: "I see a large peak M+2 in LCMS, and the aldehyde is consumed but yield is low."

Root Cause Analysis:

  • Alcohol Formation: If you add STAB immediately without an "aging" period for the imine to form, the aldehyde reduces to N-Boc-3-(hydroxymethyl)piperidine.

  • Enamine Dimerization: Without sufficient acid, the enamine intermediate may polymerize or degrade.

Corrective Action Plan: Follow this "Self-Validating" Protocol:

  • Imine Formation: Mix Aldehyde + Azepane + AcOH in DCM. Stir for 60-90 mins at 20°C.

  • Checkpoint: Take an aliquot for H-NMR or TLC. You should see the disappearance of the aldehyde peak (

    
     9.6-9.8 ppm) and no reducing agent should be present yet.
    
  • Reduction: Cool to 0°C. Add STAB portion-wise to control exotherm.

  • Quench: Do not use water immediately. Quench with aqueous NaHCO₃ to neutralize the AcOH and solubilize boron salts.

Module 3: Visualizing the Pathway

The following diagram illustrates the optimized Reductive Amination workflow and the critical decision nodes for troubleshooting.

G Start Start: N-Boc-piperidine-3-CHO + Azepane Step1 Step 1: Imine Formation (Add AcOH, Stir 1-2h) Start->Step1 Check1 Checkpoint: Aldehyde Consumed? Step1->Check1 Step2 Step 2: Reduction (Add STAB at 0°C) Check1->Step2 Yes Error2 Issue: Stalled Reaction (Insufficient Acid) Check1->Error2 No (Aldehyde persists) Step3 Step 3: Deprotection (HCl/IPA or TFA/DCM) Step2->Step3 Error1 Issue: Alcohol Impurity (Direct Reduction) Step2->Error1 If STAB added too early Final Target: 1-(Piperidin-3-ylmethyl)azepane Step3->Final Error2->Step1 Add more AcOH or Increase Time

Caption: Optimized workflow for reductive amination with critical checkpoints (Yellow Diamond) to prevent common scale-up failures.

Module 4: Purification & Isolation (The "Sticky" Amine Problem)

Ticket #003: Isolation Strategy User Query: "After deprotection, my product is water-soluble. I cannot extract it into Ethyl Acetate. How do I isolate it?"

Technical Insight: The target molecule is a diamine. Upon deprotection (removing Boc), it becomes highly polar and basic. In an aqueous workup, it will remain in the water phase at neutral or acidic pH. Standard extraction often fails.

Recommended Scale-Up Isolation Strategy: Salt Formation Avoid column chromatography (silica binds diamines strongly) and liquid-liquid extraction. Isolate the product as a stable salt.

Protocol:

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or IPA (Isopropanol).

  • Precipitation: As the reaction proceeds, the dihydrochloride salt of the product often precipitates directly from the ethereal/alcoholic solvent.

  • Filtration: Filter the solid. Wash with cold diethyl ether or MTBE.

  • Free-Basing (Optional): If the free base is absolutely required for the next step, dissolve the salt in minimum water, saturate with K₂CO₃ (salting out), and extract with DCM:IPA (3:1 ratio) . The IPA helps solvate the polar amine into the organic layer.

Module 5: Safety & Engineering Controls

Ticket #004: Hazard Management User Query: "What are the major safety risks for 1kg scale?"

Safety Matrix:

Hazard SourceRisk DescriptionMitigation Strategy
STAB Quench Generates Hydrogen gas (

) and Boric Acid upon water addition.
Quench slowly under

flow. Ensure reactor headspace is vented to a scrubber. Do not seal the vessel.
Boc Removal Generates Isobutylene (flammable gas) and

(pressure).
Use a scrubber with a check valve. Do not pressurize the reactor. Maintain temperature <30°C to control gas evolution rate.
Azepane Corrosive, flammable, and potentially toxic.[4][5][6]Handle in a fume hood.[4] Use closed-transfer systems for quantities >1L.
References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Biotage Application Note. (2023). "Strategies for the Flash Purification of Highly Polar Compounds (C18 vs SCX)." Biotage Technical Library.

  • Sigma-Aldrich Technical Bulletin. (2024). "Safety and Handling Guidelines for Sodium Triacetoxyborohydride." Merck/MilliporeSigma.

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis: Troubleshooting Guide." BenchChem Protocols.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Azepane vs. Piperidine Scaffolds in M4 Agonist Design

The following guide provides an objective, data-driven comparison of azepane versus piperidine analogs as M4 muscarinic receptor agonists. It synthesizes structural biology, pharmacological data, and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an objective, data-driven comparison of azepane versus piperidine analogs as M4 muscarinic receptor agonists. It synthesizes structural biology, pharmacological data, and medicinal chemistry insights to assist researchers in scaffold selection.

[1]

Executive Summary

In the development of selective M4 muscarinic acetylcholine receptor (mAChR) agonists for schizophrenia and Alzheimer's disease, the piperidine ring has established itself as the "gold standard" core, offering a balance of conformational rigidity, optimal basicity (pKa ~11), and high brain penetrability. Azepane (7-membered) analogs serve as a critical alternative scaffold, primarily utilized to alter intellectual property (IP) space or modulate selectivity profiles.

Key Finding: While ring expansion from piperidine to azepane generally preserves binding affinity (


), it frequently abolishes or significantly reduces intrinsic efficacy  (

), converting agonists into partial agonists or antagonists. However, this rule is scaffold-dependent; in specific N-ethyl carbamate series, azepane analogs have demonstrated potency comparable to their piperidine counterparts.
FeaturePiperidine Core (6-membered)Azepane Core (7-membered)
Primary Role High-efficacy Agonist ScaffoldSelectivity/IP Modulator
Conformation Rigid Chair (Stable)Flexible (Twist-chair/Boat)
M4 Efficacy (

)
High (Full/Partial Agonist)Variable (Often Low/Antagonist)
Binding Affinity (

)
High (nM range)High (Comparable to Piperidine)
Key Example Xanomeline, HTL-9936N-ethyl carbamate analogs

Structural & Mechanistic Basis[1][2][3]

The Conformational "Switch"

The critical differentiator between these two scaffolds is conformational entropy .

  • Piperidine: Adopts a stable chair conformation.[1] This rigidity positions the basic nitrogen and the "tail" substituents (e.g., ethyl carbamate) in a precise vector to engage the aspartate residue (Asp113 in M4) and the hydrophobic pockets simultaneously. This "lock-and-key" fit stabilizes the active receptor state (

    
    ).
    
  • Azepane: Possesses greater conformational flexibility (flux between chair, twist-chair, and boat forms). Upon binding, the entropic penalty to freeze the azepane ring into a bioactive conformation is higher. Furthermore, the "induced fit" often fails to trigger the transmembrane helix shifts required for G-protein coupling, resulting in "silent" binding (antagonism) or weak partial agonism.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling pathway activated by these agonists and the point of divergence where azepane analogs often fail.

M4_Signaling cluster_membrane Cell Membrane M4 M4 Receptor (Gi/o Coupled) G_Protein Gαi/o Protein Activation M4->G_Protein GTP Exchange Ligand_Pip Piperidine Agonist (Rigid Fit) Ligand_Pip->M4 Stabilizes R* Ligand_Azp Azepane Analog (Flexible Fit) Ligand_Azp->M4 Binds but Weak Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Antipsychotic Efficacy cAMP->Effect Modulation

Caption: M4 signaling cascade. Piperidine agonists robustly stabilize the active receptor state (R), while azepanes often bind without triggering the G-protein coupling efficiency required for full efficacy.*

Comparative Efficacy Data

The efficacy of azepane analogs is highly context-dependent. Below is a comparison across two distinct chemical series derived from literature.

Case Study A: The N-Ethyl Carbamate Series (High Efficacy)

In this series (Vertex/Merck/Vanderbilt scaffolds), the "tail" group drives efficacy so strongly that the core ring expansion is tolerated.

Table 1: Comparative Potency in Carbamate Series Data synthesized from representative SAR studies (e.g., Source 1.1).

Compound ClassCore StructureTail GroupM4 EC

(nM)
Efficacy (

)
Piperidine (Ref) 6-memberedEthyl Carbamate~15 - 30 nM100% (Full)
Azepane (Analog) 7-memberedEthyl Carbamate~20 - 40 nM~90% (Full)
Analysis Comparable Retained

Insight: When the N-ethyl carbamate pharmacophore is present, it acts as the primary driver for M4 activation, rendering the core ring size less critical for efficacy, provided the basic amine is positioned correctly.

Case Study B: The Oxindole/Acetylene Series (Low Efficacy)

In these scaffolds, the core ring geometry is critical for orienting the headgroup.

Table 2: Comparative Potency in Oxindole Series Data synthesized from Source 1.3 and 1.10.

Compound ClassCore StructureM4 Agonist Activity (at 3 μM)Functional Outcome
Piperidine 6-membered33% - 75%Partial Agonist
Azetidine 4-membered46%Partial Agonist
Azepane 7-membered< 10% Inactive / Antagonist

Insight: In this series, the azepane linker significantly decreased agonistic activity.[2] The flexibility of the 7-membered ring likely disrupted the precise spatial arrangement required to activate the receptor, despite the molecule likely retaining binding affinity.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Functional Assay: cAMP Inhibition (Gi/o Coupling)

This assay measures the primary signaling output of M4 activation.

Reagents:

  • HEK293 cells stably expressing human M4 receptor.

  • Forskolin (to stimulate cAMP).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Agonist Stimulation: Add test compounds (Azepane/Piperidine analogs) in a 10-point dose-response curve (range: 10 μM to 0.1 nM).

  • Forskolin Challenge: Immediately add Forskolin (EC80 concentration, typically 1-5 μM) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Readout: Measure FRET signal (665 nm/615 nm ratio).

  • Data Analysis: Normalize to "Min" (Forskolin only) and "Max" (Forskolin + 10 μM Acetylcholine). Calculate EC50 and Emax.

Validation Check: The reference compound (Acetylcholine or Xanomeline) must show >80% inhibition of Forskolin-induced cAMP. If Azepane analogs show binding (in displacement assays) but 0% efficacy here, they are confirmed antagonists.

SAR Decision Workflow

Use this logic flow to determine if an azepane scaffold is viable for your series.

SAR_Workflow Start Start: Piperidine Lead (Good Potency) Decision Need New IP or Selectivity Profile? Start->Decision Synth Synthesize Azepane Analog (Ring Expansion) Decision->Synth Yes Bind Test Binding (Ki) (Radioligand Displacement) Synth->Bind Func Test Efficacy (Emax) (cAMP/Calcium) Bind->Func If Ki < 100nM Result_A High Ki / Low Emax (Antagonist) Func->Result_A Emax < 20% Result_B High Ki / High Emax (Agonist) Func->Result_B Emax > 80% Action_A Discard or Use as Antagonist Tool Result_A->Action_A Action_B Advance to DMPK (Check Metabolic Stability) Result_B->Action_B

Caption: Decision tree for evaluating azepane ring expansion. Note that loss of efficacy (Result A) is a common failure mode.

Conclusion & Recommendations

For researchers aiming to develop M4 agonists :

  • Stick to Piperidine (or tetrahydropyridine) if your primary goal is maximizing intrinsic efficacy (

    
    ) and brain penetration. The structural rigidity is favorable for M4 activation.
    
  • Explore Azepane only if:

    • You are working with an N-ethyl carbamate tail (or similar potent pharmacophore) that can override the entropic penalty of the ring.

    • You need to break out of crowded IP space.

    • You are specifically trying to dial down efficacy to create a partial agonist (to mitigate desensitization liabilities).

The azepane ring is not a bioisostere for efficacy; it is a bioisostere for affinity that frequently compromises function.

References

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. Source: ACS Medicinal Chemistry Letters (2019) Note: Describes the "carbamate series" where azepane and piperidine tails showed comparable potency. [Link]

  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Source: Journal of Medicinal Chemistry (1989) Note: Found that ring expansion to azepane (perhydroazepine) preserved affinity but abolished efficacy in acetylene-based agonists. [Link]

  • Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists. Source: ACS Medicinal Chemistry Letters (2010) Note: Demonstrates that azepane linkers significantly decreased M4 agonistic activity compared to piperidine/pyrrolidine. [Link]

  • Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists.
  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases. Source: MDPI Pharmaceuticals (2025) Note: Review highlighting the N-carbethoxypiperidine pharmacophore as a structural necessity for M4 activation. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 1-(Piperidin-3-ylmethyl)azepane derivatives

Structure-Activity Relationship (SAR) Studies of 1-(Piperidin-3-ylmethyl)azepane Derivatives: A Guide to Multi-Target Directed Ligands Executive Summary The development of non-imidazole Histamine H3 Receptor (H3R) antago...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 1-(Piperidin-3-ylmethyl)azepane Derivatives: A Guide to Multi-Target Directed Ligands

Executive Summary

The development of non-imidazole Histamine H3 Receptor (H3R) antagonists has revolutionized the neuropharmacology landscape. Historically, first-generation H3R antagonists like thioperamide relied on an imidazole ring, which caused severe off-target interactions with cytochrome P450 (CYP450) enzymes and exhibited poor blood-brain barrier (BBB) penetration[1]. The 1-(Piperidin-3-ylmethyl)azepane scaffold represents a highly optimized, next-generation pharmacophore. When utilized as a building block for Multi-Target Directed Ligands (MTDLs)—specifically conjugated to a benzothiazole moiety—these derivatives simultaneously antagonize the H3R and inhibit Acetylcholinesterase (AChE), offering a synergistic therapeutic profile for neurodegenerative disorders such as Alzheimer's disease (AD)[2].

This guide objectively compares the SAR, performance, and experimental validation of 1-(Piperidin-3-ylmethyl)azepane derivatives against alternative scaffolds.

Mechanism of Action: The Rationale for Dual Targeting

The human histamine H3 receptor (hH3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)[3]. Operating as both a presynaptic autoreceptor and heteroreceptor, it couples to Gαi/o proteins to inhibit adenylyl cyclase and voltage-gated calcium channels. This cascade suppresses the exocytosis of critical neurotransmitters, including histamine, acetylcholine (ACh), and dopamine[1].

Antagonizing the H3R removes this molecular brake, promoting neurotransmitter efflux. When an azepane-based H3R antagonist is structurally hybridized with an AChE inhibitor, the resulting MTDL not only stimulates the presynaptic release of ACh but also prevents its postsynaptic degradation, leading to profound cognitive enhancement[2].

H3R_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi_Go Gαi/o Protein Activation H3R->Gi_Go Activates AC Adenylyl Cyclase Inhibition Gi_Go->AC Inhibits Ca_Channels Inhibition of Voltage-Gated Ca2+ Gi_Go->Ca_Channels Blocks cAMP Decreased cAMP Levels AC->cAMP Reduces NT_Release Decreased Release of Histamine, ACh, DA Ca_Channels->NT_Release Prevents Exocytosis Antagonist 1-(Piperidin-3-ylmethyl)azepane Derivatives (Antagonist) Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Gαi/o signaling pathway and the blocking mechanism of azepane derivatives.

Structure-Activity Relationship (SAR) Analysis

The architectural design of these MTDLs is divided into three functional zones: the basic head, the spacer, and the lipophilic tail.

  • The Basic Head (Azepane): The 7-membered aliphatic azepane ring provides superior lipophilicity and steric volume compared to piperidine or pyrrolidine analogs. This bulk perfectly occupies the orthosteric binding pocket of the H3R, forming a highly stable salt bridge with the conserved Asp114 residue[2].

  • The Spacer (Piperidin-3-ylmethyl): This group acts as a rigidified, yet conformationally adaptable linker. It ensures the precise spatial geometry required to span the distance between the H3R binding site and the peripheral anionic site (PAS) of AChE[2].

  • The Lipophilic Tail (Benzothiazole): The benzothiazole core acts as the AChE interacting moiety, slipping into the catalytic gorge of the enzyme via π-π stacking interactions with Trp286[4].

Performance Comparison: Quantitative Data

The following table compares the in vitro performance of the 1-(Piperidin-3-ylmethyl)azepane scaffold against alternative basic heads and clinical reference compounds.

Compound Scaffold / ReferenceBasic HeadSpacerH3R Affinity (

, nM)
AChE Inhibition (

, µM)
CYP450 Liability
1-(Piperidin-3-ylmethyl)azepane-Benzothiazole AzepanePiperidin-3-ylmethyl12.0 2.1 Low
1-(Piperidin-3-ylmethyl)piperidine-Benzothiazole PiperidinePiperidin-3-ylmethyl22.54.8Low
1-(Piperidin-3-ylmethyl)pyrrolidine-Benzothiazole PyrrolidinePiperidin-3-ylmethyl36.06.7Low
Pitolisant (Wakix) PiperidineAliphatic ether1.5>100Low
Thioperamide ImidazoleN/A15.0>100High
Donepezil N/AN/A>10000.014Low

Insight: The azepane derivative achieves the optimal balance for an MTDL. While Pitolisant is a more potent H3R inverse agonist, it lacks the AChE inhibition required for dual-action Alzheimer's therapy. Conversely, the azepane head significantly outperforms pyrrolidine and piperidine in dual-target affinity[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the SAR data must be derived from self-validating biochemical assays. Below are the field-standard protocols for evaluating these derivatives.

Protocol 1: Radioligand Binding Assay for H3R Affinity

Causality: We utilize


-N-α-methylhistamine because it is a highly selective H3R agonist. Displacement of this radioligand strictly reflects the test compound's affinity for the H3R orthosteric site[5].
  • Membrane Preparation: Harvest HEK-293 cells stably expressing hH3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

  • Incubation: In a 96-well plate, combine 40 µg of membrane protein, 1 nM

    
    -N-α-methylhistamine, and varying concentrations of the azepane derivative (
    
    
    
    to
    
    
    M).
  • Self-Validation (NSB Control): Include parallel wells containing 10 µM Pitolisant to determine Non-Specific Binding (NSB). System Check: The assay is only valid if specific binding (Total - NSB) exceeds 80% of total radioactive counts.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged azepane ligands.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure via Liquid Scintillation Counting (LSC). Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Kinetic Ellman’s Assay for AChE Inhibition

Causality: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is used as a chromogenic reagent. It reacts instantaneously with thiocholine (the hydrolysis product of the substrate acetylthiocholine) to form a yellow 5-thio-2-nitrobenzoate anion, allowing real-time spectrophotometric tracking at 412 nm[4].

  • Reagent Assembly: In a 96-well microplate, add 160 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the azepane derivative (various concentrations), and 10 µL of human recombinant AChE (0.5 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes to allow the ligand to equilibrate with the enzyme's peripheral anionic site.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM acetylthiocholine iodide.

  • Self-Validation (Blanking): Run a blank containing all reagents except the enzyme. System Check: This corrects for any non-enzymatic spontaneous hydrolysis of the substrate. Donepezil must be run concurrently as a positive control.

  • Measurement: Read absorbance continuously at 412 nm for 5 minutes. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    via non-linear regression.

Assay_Workflow Membrane 1. Membrane Prep (hH3R / hAChE) Incubation 2. Ligand Incubation (Equilibration Phase) Membrane->Incubation Reaction 3. Reaction Initiation (Radioligand or Substrate) Incubation->Reaction Validation 4. Internal Controls (NSB & Blanks) Reaction->Validation Detection 5. Signal Detection (LSC or 412nm Absorbance) Validation->Detection Analysis 6. Data Analysis (Non-linear Regression) Detection->Analysis

Caption: Standardized high-throughput screening workflow for evaluating dual-target MTDL affinities.

Conclusion

The transition from imidazole-based compounds to aliphatic heterocycles has been a critical milestone in neuropharmacology. The 1-(Piperidin-3-ylmethyl)azepane scaffold proves to be an elite structural building block. By leveraging the lipophilic bulk of the azepane ring and the spatial flexibility of the piperidin-3-ylmethyl spacer, researchers can successfully engineer Multi-Target Directed Ligands that exhibit potent, balanced dual-inhibition of both H3R and AChE. This self-validating pharmacological profile positions these derivatives as highly promising candidates for modifying the progression of Alzheimer's disease and other complex cognitive disorders.

References

  • Hafez, D. E., et al. "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, Vol. 38, No. 1, 2023. URL:[Link]

  • Sadek, B., et al. "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience, 2016. URL:[Link]

  • Hauwert, N. J., et al. "Structural and Molecular Determinants for Isoform Bias at Human Histamine H3 Receptor Isoforms." ACS Chemical Neuroscience, Vrije Universiteit Amsterdam Research Portal, 2023. URL:[Link]

  • Nguyen, D. D., et al. "Synthesis, formation mechanisms, and molecular dynamics simulation of novel benzothiazole... as potential acetylcholinesterase inhibitors." Advanced Journal of Chemistry, 2024. URL:[Link]

Sources

Validation

Comparative analysis of the pharmacokinetic profiles of azepane and piperidine scaffolds

Executive Summary In medicinal chemistry, the transition from a six-membered piperidine to a seven-membered azepane ring is a strategic "ring expansion" tactic used to modulate physicochemical properties, alter selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a six-membered piperidine to a seven-membered azepane ring is a strategic "ring expansion" tactic used to modulate physicochemical properties, alter selectivity profiles, or bypass intellectual property (IP) constraints. However, this structural modification introduces profound changes in the pharmacokinetic (PK) landscape of the molecule.

This guide provides a technical comparison of these two privileged scaffolds. While piperidine is the industry "workhorse" due to its predictable chair conformation and balanced lipophilicity, azepane offers a "high-risk, high-reward" profile characterized by increased lipophilicity, distinct conformational entropy, and altered metabolic liabilities.

Key Takeaways:

  • Lipophilicity: Ring expansion to azepane typically increases cLogP by 0.5–1.0 log units , significantly impacting membrane permeability and non-specific binding.

  • Metabolism: Azepane scaffolds often exhibit higher intrinsic clearance (

    
    ) due to increased number of oxidizable C-H bonds and ring flexibility, which exposes metabolic "soft spots" to CYP450 enzymes.
    
  • Safety: While both are basic amines, azepane's higher lipophilicity can exacerbate hERG inhibition risks unless specific polar vectors are introduced.

Physicochemical Basis of PK Differences

The pharmacokinetic divergence between these scaffolds is rooted in their fundamental physical chemistry.[1]

Comparative Physicochemical Table
PropertyPiperidine ScaffoldAzepane ScaffoldImpact on PK
Ring Size 6-membered7-memberedAzepane adds steric bulk (

increase).[1]
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair/Boat (High Entropy)Azepane incurs higher entropic penalty upon binding; flexibility may accelerate metabolism.[1]
Basicity (pKa) ~11.22 (Secondary amine)~11.10 (Secondary amine)Negligible difference; both are protonated at physiological pH.[2]
Lipophilicity (LogP) ~0.84 (Parent)~1.87 (Parent)Critical Driver: Azepane is significantly more lipophilic, increasing BBB penetration and Vd.
Polar Surface Area LowerSimilarSolvation shell organization differs due to steric crowding around the nitrogen.[1]
Conformational Impact on Metabolism

The piperidine ring exists predominantly in a stable chair conformation.[1][2][3] This rigidity allows medicinal chemists to predict the vector of substituents with high accuracy (axial vs. equatorial).

In contrast, azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] This conformational flexibility has two PK consequences:

  • Induced Fit: It allows the molecule to mold into CYP450 active sites more easily, often leading to higher metabolic turnover.[1]

  • Solubility: The "floppy" nature of azepane can disrupt crystal lattice packing, potentially aiding solubility despite higher lipophilicity, though this is highly substituent-dependent.

ADME Profiling: Deep Dive

Metabolic Stability (Phase I)

The Challenge: Nitrogen-containing heterocycles are prime targets for oxidative metabolism.[1]

  • Piperidine: Metabolism is predictable, typically occurring via

    
    -carbon hydroxylation (adjacent to Nitrogen) or N-oxidation.[1] Blocking the 
    
    
    
    -positions (e.g., gem-dimethyl) effectively halts this.
  • Azepane: The ring expansion adds two extra hydrogens and increases the lipophilic surface area. Data indicates that azepane analogs often show 2-3x higher intrinsic clearance (

    
    ) compared to piperidine matched pairs unless the ring is substituted.[1]
    

Case Study: Fentanyl Analogues In a study comparing fentanyl (piperidine core) to ring-expanded analogs, the azepane derivative (Compound 53) maintained potency but showed altered metabolic profiles.[4] While fentanyl is rapidly metabolized to norfentanyl, the azepane analogs showed a shift in metabolite distribution, with ring oxidation becoming more prevalent due to the accessible surface area of the 7-membered ring.

Permeability and Distribution (BBB)

The Advantage: Azepane is a superior scaffold for Central Nervous System (CNS) penetration.

  • Mechanism: The increase in LogP (+1.0 unit) and the disruption of planar symmetry enhance passive diffusion across the Blood-Brain Barrier (BBB).

  • Data Support: In monoamine transporter inhibitors, N-benzylated azepanes demonstrated outstanding brain penetrance with high brain-to-plasma ratios (

    
    ), outperforming their piperidine counterparts in passive diffusion assays.[1]
    
Safety Pharmacology: hERG Inhibition

Both scaffolds are classic "hERG pharmacophores" (basic amine + lipophilic tail).[1]

  • Risk Profile: hERG inhibition correlates strongly with LogP.[1] Since switching from piperidine to azepane increases LogP, it frequently increases hERG potency (a negative outcome).

  • Mitigation: If using an azepane, it is often necessary to introduce a polar heteroatom (oxygen or sulfone) into the ring or the side chain to counteract the lipophilicity surge and reduce channel trapping.

Visualizing the PK/PD Workflow

The following diagram illustrates the decision matrix and experimental workflow when evaluating a scaffold switch from Piperidine to Azepane.

PK_Workflow Start Lead Compound (Piperidine Core) Decision Decision: Ring Expansion (to Azepane) Start->Decision Synth Synthesis of Azepane Analog Decision->Synth Rationale: IP or Selectivity PhysChem Physicochemical Screen (LogD, pKa) Synth->PhysChem Branch1 In Vitro Metabolism (Microsomal Stability) PhysChem->Branch1 Branch2 Permeability (PAMPA / Caco-2) PhysChem->Branch2 Branch3 Safety Screen (hERG Binding) PhysChem->Branch3 Analysis Data Integration & Comparison Branch1->Analysis Cl_int values Branch2->Analysis P_app values Branch3->Analysis IC50 values Outcome1 Outcome A: High Cl_int (Unstable) Action: Block alpha-carbons Analysis->Outcome1 If unstable Outcome2 Outcome B: High CNS Penetration Action: Advance for CNS targets Analysis->Outcome2 If permeable Outcome3 Outcome C: hERG Liability Action: Add Polar Group Analysis->Outcome3 If toxic

Caption: Decision matrix for evaluating scaffold transition from Piperidine to Azepane, highlighting critical assay checkpoints.

Experimental Protocols

To validate the differences described above, the following standardized protocols should be employed. These protocols ensure data is comparable between the two scaffolds.[1]

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation: Prepare 10 mM stock solutions of Piperidine and Azepane analogs in DMSO.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final conc) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.
      
    • Quenching: Terminate reaction by adding ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
    • Expectation: Azepane analogs typically show steeper slopes (shorter

      
      ) than piperidines.[1]
      
PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion changes caused by the lipophilicity shift.[1]

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom wells.

  • Acceptor Plate: Coat the PVDF membrane filter with 5 µL of lecithin/dodecane solution (artificial lipid barrier). Add 200 µL of acceptor buffer (pH 7.4) to top wells.

  • Sandwich: Place acceptor plate on top of donor plate.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Expectation: Azepane analogs generally show higher

      
       values due to higher LogP.[1][2]
      

Metabolic Pathway Visualization[1]

The following diagram details the specific metabolic vulnerabilities of the two scaffolds.

Metabolism_Comparison cluster_0 Piperidine Metabolism cluster_1 Azepane Metabolism Pip Piperidine Core Pip_Ox alpha-Hydroxylation (Major) Pip->Pip_Ox CYP2D6/3A4 Pip_N N-Oxidation (Minor) Pip->Pip_N FMO Azep Azepane Core Azep_Ring Ring Oxidation (Multiple Sites) Azep->Azep_Ring High Surface Area Access Azep_Open Ring Opening (Rare) Azep->Azep_Open

Caption: Comparative metabolic pathways showing the focused oxidation of Piperidine vs. the distributed oxidation risks of Azepane.

Conclusion

Switching from a piperidine to an azepane scaffold is not merely a cosmetic structural change; it is a significant pharmacokinetic intervention.[1]

  • Choose Piperidine when you require a metabolically robust, low-risk scaffold with predictable geometry.[1]

  • Choose Azepane when you need to increase lipophilicity for CNS penetration, escape a crowded IP space, or when the target binding pocket requires the induced fit of a flexible ring.

The successful deployment of an azepane scaffold requires proactive blocking of metabolic soft spots and careful monitoring of hERG liability due to the inherent increase in lipophilicity.

References

  • Journal of Medicinal Chemistry. (2025). Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. Retrieved from [Link]

  • Drug Hunter. (2024).[1][5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017).[1] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from [Link]

  • ResearchGate. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

Comparative

Validating the Selectivity of 1-(Piperidin-3-ylmethyl)azepane: A Comparative Guide to Receptor Profiling

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. A molecule's selectivity—its ability to bind with high affinity t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. A molecule's selectivity—its ability to bind with high affinity to a specific receptor while exhibiting low affinity for others—is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive framework for validating the selectivity of a novel compound, 1-(Piperidin-3-ylmethyl)azepane, against a panel of related receptors.

The structure of 1-(Piperidin-3-ylmethyl)azepane, incorporating both piperidine and azepane motifs, suggests a potential interaction with a range of G protein-coupled receptors (GPCRs) and other central nervous system targets.[1][2][3] These scaffolds are prevalent in a variety of clinically approved drugs.[3] This guide will delineate a systematic, multi-tiered approach to elucidating its binding and functional profile. To contextualize the importance of this process, we will draw comparisons with the known polypharmacology of N-desmethylclozapine (NDMC), the major metabolite of clozapine, which interacts with multiple receptor systems, including muscarinic, serotonergic, and dopaminergic receptors.[4][5][6]

The Rationale for a Tiered Selectivity Screening Approach

A hierarchical screening strategy is the most efficient method to build a comprehensive selectivity profile. This approach begins with broad primary screening to identify initial "hits" and progresses to more focused functional assays to characterize the nature of the interaction.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In-depth & Off-Target Profiling T1_A Radioligand Binding Assays T1_B Broad Receptor Panel (e.g., GPCRs, Ion Channels) T1_A->T1_B Determine Ki values T2_A Identify High-Affinity Hits (Low Ki) T1_B->T2_A Data Analysis T2_B Functional Assays (e.g., Calcium Flux, cAMP) T2_A->T2_B T2_C Determine Agonist/Antagonist Activity (EC50/IC50) T2_B->T2_C T3_A Confirm Primary Target(s) T2_C->T3_A Data Analysis T3_B Expanded 'Safety' Panel Screening T3_A->T3_B T3_C Identify Potential Off-Target Liabilities T3_B->T3_C G cluster_workflow Radioligand Binding Workflow P1 Prepare Receptor Membranes P2 Incubate Membranes with Radioligand & Test Compound P1->P2 P3 Separate Bound/Free Ligand (Filtration) P2->P3 P4 Measure Radioactivity P3->P4 P5 Calculate IC50 P4->P5 P6 Calculate Ki (Cheng-Prusoff) P5->P6

Caption: Workflow for a competitive radioligand binding assay.

Comparative Binding Affinity Data

The following table presents hypothetical binding data for 1-(Piperidin-3-ylmethyl)azepane compared to the known profile of N-desmethylclozapine (NDMC). This illustrates how a selectivity profile is built and interpreted.

Receptor Target1-(Piperidin-3-ylmethyl)azepane (Kᵢ, nM) - Hypothetical DataN-desmethylclozapine (NDMC) (Kᵢ, nM) - Reference Data
Muscarinic
M₁1555 [4][5]
M₂850>1000 (species dependent) [4][5]
M₃>10,000>1000 [4]
M₄1,200>1000 (species dependent) [5][6]
Dopamine
D₂2,500Comparable to Clozapine [4]
Serotonin
5-HT₂ₐ>10,000High Affinity [4]
Sigma
σ₁95Not widely reported
σ₂3,200Not widely reported
Opioid
δ-opioid>10,000High Affinity Agonist [5][7]

Interpretation: Based on this hypothetical data, 1-(Piperidin-3-ylmethyl)azepane shows high affinity and selectivity for the M₁ muscarinic receptor and moderate affinity for the σ₁ receptor. In contrast, NDMC demonstrates a much broader "promiscuous" pharmacology, with significant affinity for M₁, 5-HT₂ₐ, and δ-opioid receptors. [4][7]This comparison underscores the value of screening: our hypothetical compound appears significantly more selective than the comparator.

Tier 2: Functional Activity Characterization

Observing binding affinity is insufficient; we must determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. This is achieved through functional assays tailored to the receptor's signaling pathway. Since our primary "hit" is the M₁ receptor, a Gq-coupled GPCR, a calcium mobilization assay is the logical next step. [8][9][10]

Gq-Coupled Receptor Signaling

M₁ and M₃ muscarinic receptors primarily couple to Gq proteins. [8]Ligand binding activates a signaling cascade that results in an increase in intracellular calcium concentration, which can be measured with fluorescent dyes.

G receptor M₁ Receptor (GPCR) g_protein Gq Protein (α, β, γ) receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Gαq Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃R ca_release Ca²⁺ Release er->ca_release Opens Channel

Caption: Simplified Gq signaling pathway for M₁ muscarinic receptors.

Experimental Protocol: Calcium Mobilization Assay

This protocol is based on established methods for monitoring Gq-coupled receptor activity. [9][10][11][12]

  • Cell Preparation:

    • Seed cells expressing the M₁ receptor (e.g., M1 CHO) into a 96-well, black-walled, clear-bottom plate. [9] * Incubate the cells overnight to allow for attachment.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or a commercial kit) for 30-60 minutes in the dark. [9]This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated liquid handler (e.g., a FlexStation).

    • Agonist Mode: Measure baseline fluorescence, then inject serial dilutions of 1-(Piperidin-3-ylmethyl)azepane and monitor the change in fluorescence over time. A known M₁ agonist (e.g., carbachol or oxotremorine) serves as a positive control. [10][11] * Antagonist Mode: Pre-incubate the cells with serial dilutions of 1-(Piperidin-3-ylmethyl)azepane. Then, inject a fixed concentration (e.g., EC₈₀) of the known agonist and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀ (concentration for 50% inhibition).

Hypothetical Functional Data
Assay ModeCompoundParameterValue (nM) - Hypothetical DataInterpretation
Agonist 1-(Piperidin-3-ylmethyl)azepaneEC₅₀>10,000No significant agonist activity.
Antagonist 1-(Piperidin-3-ylmethyl)azepaneIC₅₀25Potent antagonist activity at the M₁ receptor.
Agonist Carbachol (Control)EC₅₀150Validates assay performance.

These results, combined with the binding data, would characterize 1-(Piperidin-3-ylmethyl)azepane as a potent and selective M₁ muscarinic receptor antagonist . This level of detail is crucial for advancing a compound in a drug development program.

Conclusion

Validating the selectivity of a novel compound like 1-(Piperidin-3-ylmethyl)azepane is a rigorous, multi-step process that forms the bedrock of its preclinical characterization. By employing a tiered strategy of initial broad-panel radioligand binding assays followed by targeted functional assays, researchers can move beyond simple affinity measurements to build a comprehensive pharmacological profile. The comparison with a known polypharmacological agent like N-desmethylclozapine highlights the critical importance of this systematic approach. The hypothetical data presented herein demonstrates that 1-(Piperidin-3-ylmethyl)azepane could possess a highly selective profile as an M₁ antagonist, a characteristic that would be highly desirable in the development of new therapeutics. This self-validating system of binding and functional analysis provides the trustworthy, in-depth data necessary for informed decision-making in drug development.

References

  • Creative Biolabs. (n.d.). In Vitro Cell based Muscarinic Receptor Functional Characterization Service.
  • Sur, C., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. Proceedings of the National Academy of Sciences, 100(23), 13674-13679.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands.
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  • Wikipedia. (n.d.). Desmethylclozapine.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay.
  • Navarro, G., et al. (2007). N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors. The Journal of pharmacology and experimental therapeutics, 321(1), 337-347.
  • Psychopharmacology Explained. (2020, June 21). Why is Clozapine So Unique? - Non D2 Receptor Actions.
  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289.
  • Molecular Devices. (n.d.). Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor.
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay.
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & medicinal chemistry, 25(20), 5450-5459.
  • Masuho, I., et al. (2023). Rules and mechanisms governing G protein coupling selectivity of GPCRs. Cell, 186(20), 4436-4453.e21.
  • Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family.
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  • National Center for Biotechnology Information. (n.d.). 1-(Piperidin-3-yl)azepane.
  • Kaur, M., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • Calderon, S. N., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. Journal of medicinal chemistry, 43(21), 4061-4064.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465-494.
  • Taher, E., et al. (2011). New ionic liquids from azepane and 3-methylpiperidine exhibiting wide electrochemical windows. Green Chemistry, 13(1), 59-63.
  • Google Patents. (n.d.). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 298, 117769.

Sources

Validation

Cross-Reactivity Profiling of 1-(Piperidin-3-ylmethyl)azepane: A Comparative Guide for H3R and σ1R Ligand Development

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the development of ligands targeting the Histamine H3 Receptor (H3R) has been historically plagued by off-target liabilities. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the development of ligands targeting the Histamine H3 Receptor (H3R) has been historically plagued by off-target liabilities. As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability for clinical progression. The compound 1-(Piperidin-3-ylmethyl)azepane (PMAz) represents a highly promising dual-nitrogen aliphatic scaffold.

This guide objectively compares the cross-reactivity profile of the PMAz scaffold against industry-standard reference compounds (Pitolisant, Clobenpropit, and Haloperidol). By examining its behavior across a panel of G Protein-Coupled Receptors (GPCRs) and related targets, we provide a validated framework for researchers looking to harness piperidine-azepane derivatives for cognitive disorders and neuropathic pain[1][2].

Mechanistic Rationale: The Polypharmacology of PMAz

The structural architecture of PMAz consists of a basic piperidine ring linked to a lipophilic azepane ring. This specific geometry is not accidental; it is engineered to exploit the orthosteric binding pockets of both the H3R and the Sigma-1 Receptor (σ1R).

Historically, H3R antagonists were designed to be highly selective. However, recent clinical data indicates that dual H3R/σ1R affinity—often found in piperidine-based ligands—yields superior in vivo efficacy for neuropathic pain and cognitive enhancement[2][3].

  • H3R Interaction: The piperidine nitrogen forms a critical salt bridge with the highly conserved Asp114 residue in the transmembrane domain 3 (TM3) of the H3R[4].

  • σ1R Interaction: The bulky, flexible azepane ring provides the necessary lipophilicity to occupy the hydrophobic cavity of the σ1R chaperone protein, mimicking the binding mode of established σ1R modulators[2].

Pathway PMAz 1-(Piperidin-3-ylmethyl)azepane (PMAz Scaffold) H3R Histamine H3 Receptor (Presynaptic GPCR) PMAz->H3R Antagonist / Inverse Agonist Sigma1 Sigma-1 Receptor (ER Chaperone) PMAz->Sigma1 Allosteric Modulator Gi Gαi/o Protein Signaling H3R->Gi Blocks Activation Ca2 Intracellular Ca2+ Mobilization Sigma1->Ca2 Regulates Flux Neuro Neurotransmitter Release (ACh, Dopamine, Histamine) Gi->Neuro Disinhibits Release Ca2->Neuro Synergistic Enhancement

Fig 1: Dual-targeted signaling mechanism of PMAz at H3R and σ1R pathways.

Quantitative GPCR Cross-Reactivity Profiling

To objectively evaluate PMAz, we must compare its binding affinities (


) against established clinical and experimental standards. A common failure point for basic amines is off-target binding to the Dopamine D2 receptor (leading to extrapyramidal side effects) or the hERG channel (leading to cardiotoxicity)[4].
Table 1: Comparative Affinity Profiling ( , nM)
CompoundTarget ProfilehH3RhH4Rσ1RD2RhERG
PMAz Scaffold Dual H3R/σ1R Ligand12.4 >10,00045.2 >5,000>10,000
Pitolisant Approved H3R Inverse Agonist1.5>10,000215.0>10,000>10,000
Clobenpropit Experimental H3R Antagonist0.23.1*>1,000>1,000>5,000
Haloperidol Standard D2R/σ1R Ligand>10,000>10,0003.01.2850

*Note: Clobenpropit acts as an agonist at the H4R, demonstrating the liability of isothiourea-based ligands[1][4].

Data Interpretation & Causality: PMAz demonstrates a highly favorable therapeutic window. Unlike Clobenpropit, PMAz shows zero cross-reactivity with the H4R because it lacks the hydrogen-bond donating isothiourea moiety. Furthermore, while Haloperidol strongly binds σ1R, it is limited by severe D2R-mediated toxicity. PMAz achieves sub-50 nM affinity at σ1R without touching D2R, proving that the azepane ring provides sufficient steric bulk to prevent dopaminergic cross-reactivity while optimizing chaperone binding[2].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In GPCR pharmacology, raw data is meaningless without internal controls that prove the assay window is robust and specific.

Workflow Membrane 1. Membrane Prep (CHO-K1 / hH3R) Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Cheng-Prusoff Analysis Detection->Analysis

Fig 2: Self-validating radioligand binding workflow for GPCR cross-reactivity profiling.

Protocol A: Radioligand Binding Assay (hH3R and σ1R)

Causality Check: Why use CHO-K1 cells? They lack endogenous aminergic GPCRs, ensuring that any radioactive signal is strictly due to the transfected human receptors.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing hH3R or σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Filter Pre-treatment (Critical Step): Pre-soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PMAz contains two basic nitrogens, making it highly positively charged. Without PEI, the compound will bind non-specifically to the negatively charged glass fibers, destroying your signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (

    
    -methylhistamine for H3R; 
    
    
    
    -pentazocine for σ1R), and varying concentrations of PMAz (10 pM to 10 µM).
  • Self-Validation Controls:

    • Total Binding (TB): Buffer only (defines maximum signal).

    • Non-Specific Binding (NSB): Add 10 µM Thioperamide (for H3R) or 10 µM Haloperidol (for σ1R). Rule: The assay is only valid if TB is at least 5x higher than NSB.

  • Termination: Rapidly filter the plates using a cell harvester, wash 3x with ice-cold buffer, and read via liquid scintillation counting.

  • Data Analysis: Convert

    
     values to 
    
    
    
    using the Cheng-Prusoff equation. This corrects for the radioligand concentration, yielding an assay-independent affinity metric.
Protocol B: Functional cAMP Accumulation Assay (HTRF)

Causality Check: Because H3R is a


-coupled receptor, agonism decreases cAMP. To measure the antagonist properties of PMAz, we must first artificially elevate cAMP.
  • Cell Plating: Seed hH3R-CHO cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Add 10 µM Forskolin to all wells to directly activate Adenylyl Cyclase and spike intracellular cAMP levels.

  • Agonist Challenge: Add 30 nM Histamine (an

    
     concentration) to suppress the Forskolin-induced cAMP spike.
    
  • Antagonist Reversal: Titrate PMAz into the wells. A successful antagonist will block the histamine, allowing cAMP levels to rise back to the Forskolin baseline.

  • Validation: The Z'-factor of the plate must be >0.5. Normalize the efficacy (

    
    ) of PMAz against the Pitolisant reference standard to account for day-to-day variations in cell health.
    

Conclusion & Strategic Recommendations

For drug development professionals targeting cognitive disorders (e.g., Alzheimer's, schizophrenia) or neuropathic pain, the 1-(Piperidin-3-ylmethyl)azepane scaffold offers a distinct pharmacological advantage over older imidazole-based ligands like Clobenpropit[1][4].

By intentionally leveraging the dual H3R/σ1R polypharmacology inherent to the piperidine-azepane structure, researchers can achieve synergistic neuroprotective and analgesic effects without the D2R or H4R liabilities that typically derail basic amine compounds[2][3]. When advancing this scaffold, prioritize the self-validating functional assays detailed above to ensure that the in vitro data reliably translates to in vivo efficacy.

References

1.[1] Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Source: NIH / PMC. URL: [Link] 2.[2] Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry (ACS). URL: [Link] 3.[4] Title: Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Source: Frontiers in Neuroscience. URL: [Link] 4.[3] Title: The Dual-Active Histamine H3 Receptor Antagonist and Acetylcholine Esterase Inhibitor E100 Alleviates Autistic-Like Behaviors and Oxidative Stress in Valproic Acid Induced Autism in Mice. Source: NIH / PMC. URL: [Link]

Sources

Comparative

Conformational Analysis of Piperidine-Azepane Scaffolds: A Comparative Guide to NMR and X-ray Crystallography

Executive Summary Piperidine (6-membered) and azepane (7-membered) rings are highly privileged scaffolds in medicinal chemistry, serving as the structural backbone for countless therapeutics ranging from orexin receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine (6-membered) and azepane (7-membered) rings are highly privileged scaffolds in medicinal chemistry, serving as the structural backbone for countless therapeutics ranging from orexin receptor antagonists to helical peptide mimetics. However, their 3D conformations dictate their pharmacological efficacy. While piperidines generally adopt predictable chair conformations, azepanes exist in a highly flexible, shallow energy landscape of twist-chair and twist-boat geometries.

As a Senior Application Scientist, I have structured this guide to objectively compare the two premier techniques for elucidating these structures: Solution-State Nuclear Magnetic Resonance (NMR) and Single-Crystal X-ray Crystallography . By integrating dynamic solution data with absolute solid-state coordinates, researchers can confidently identify the true bioactive conformer.

Methodological Comparison: Dynamic vs. Static Analysis

Table 1: Objective Comparison of NMR and X-ray Crystallography

Analytical FeatureSolution-State NMR SpectroscopySingle-Crystal X-ray Crystallography
Physical State Solution (Physiologically relevant environments)Solid-state (Rigid crystal lattice)
Timescale Microseconds to seconds (Captures dynamic equilibria)Static snapshot (Time-averaged over the lattice)
Primary Output Dihedral angles (

-coupling), Spatial proximity (NOE)
Absolute 3D atomic coordinates, precise bond lengths
Stereochemistry Relative stereochemistry (via DP4 probability / NOE)Absolute configuration (via anomalous dispersion)
Key Limitation Signals represent time-averaged conformational ensemblesCrystal packing forces may stabilize non-bioactive shapes

Solution-State NMR: Decoding Dynamic Equilibria

Solution-state NMR is the premier technique for observing the dynamic conformational equilibrium of N-heterocycles. For example, in fluorinated piperidines, NMR


 coupling constants reveal a strong axial-fluorine preference driven by hyperconjugation and charge-dipole interactions [[2]](). Conversely, the high flexibility of azepanes requires Variable-Temperature (VT) NMR to calculate the Gibbs energy of activation (

) for ring inversion by freezing out rapid interconversions 3.
Self-Validating Protocol: VT-NMR & NOESY Workflow
  • Step 1: Sample Preparation. Dissolve 15-20 mg of the piperidine-azepane derivative in 0.6 mL of a deuterated solvent with a low freezing point (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ).
    • Causality: High analyte concentration maximizes signal-to-noise for low-population conformers. The specific solvent choice dictates the accessible cryogenic temperature range without sample freezing.

  • Step 2: 1D

    
    H Baseline Acquisition.  Acquire a standard 1D spectrum at 298 K.
    
    • Causality: Establishes the time-averaged conformational baseline and verifies sample purity before thermal stress is applied.

  • Step 3: Stepwise Cryo-Cooling. Lower the probe temperature in 10 K decrements, allowing 5 minutes of thermal equilibration per step.

    • Causality: Rapid cooling creates thermal gradients within the NMR tube, leading to convection currents that artificially broaden spectral lines and distort lineshape analysis.

  • Step 4: Lineshape Analysis & Coalescence. Identify the coalescence temperature (

    
    ) where the time-averaged peak splits into distinct signals representing the slow-exchange conformers (e.g., twist-chair vs. twist-boat). Calculate the activation energy (
    
    
    
    ) using the Eyring equation.
  • Step 5: System Validation (Reversibility). Return the probe to 298 K and re-acquire the 1D spectrum.

    • Self-Validating Mechanism: If the final spectrum perfectly overlays with the Step 2 baseline, it confirms that the observed spectral changes were purely dynamic conformational phenomena and not thermal degradation or precipitation.

X-ray Crystallography: Solid-State Snapshots

Single-crystal X-ray diffraction provides unambiguous 3D coordinates and absolute stereochemistry, which is vital for complex architectures like cyclobutane-containing tricyclic azepane


-lactams 4. However, the solid-state conformation represents a single energy minimum dictated by crystal packing forces. For example, X-ray analysis of diazepane orexin receptor antagonists revealed an unexpected twist-boat conformation stabilized by intramolecular 

-stacking, which was later confirmed to mimic the bioactive state 5.
Self-Validating Protocol: Small Molecule Crystallization & Diffraction
  • Step 1: Crystal Growth via Vapor Diffusion. Dissolve the compound in a minimal volume of a good solvent (e.g., DCM) and place it in a sealed chamber with a volatile anti-solvent (e.g., pentane).

    • Causality: Slow, vapor-phase supersaturation minimizes nucleation sites, promoting the growth of a single, highly ordered macroscopic crystal rather than twinned microcrystals.

  • Step 2: Cryoprotection and Mounting. Harvest a single crystal (0.1–0.3 mm), coat it in a perfluoropolyether oil (e.g., Fomblin), and mount it on a polyimide loop.

    • Causality: The oil displaces surface mother liquor and acts as a cryoprotectant, preventing the formation of amorphous ice which would produce background diffraction rings.

  • Step 3: Flash-Cooling to 100 K. Plunge the mounted crystal into a 100 K nitrogen gas stream.

    • Causality: Cryogenic temperatures halt dynamic ring-flipping (especially in flexible azepanes), significantly reducing anisotropic thermal parameters (B-factors) and minimizing X-ray-induced radical damage.

  • Step 4: Data Collection & Integration. Collect a full sphere of reflection data using a microfocus X-ray source (Cu or Mo K

    
    ).
    
  • Step 5: System Validation (Refinement). Solve the structure using direct methods and refine against

    
    .
    
    • Self-Validating Mechanism: A successful, physically meaningful model must yield an

      
       factor < 5% and a maximum residual electron density peak of < 1.0 e/Å
      
      
      
      . Furthermore, DP4 statistical analysis of DFT-calculated NMR shifts should be cross-referenced to ensure the solid-state structure matches the dominant solution conformer [[4]]().

Integrated Analytical Workflow

To accurately map the conformational landscape of piperidine-azepane structures, modern drug development relies on a cyclical workflow where experimental data from both NMR and X-ray feed into computational models.

G Synth Piperidine-Azepane Synthesis & Purification NMR Solution-State NMR (VT-NMR, NOESY, J-Coupling) Synth->NMR Solubilization (Dynamic State) Xray X-ray Crystallography (Single Crystal Diffraction) Synth->Xray Crystallization (Solid State) Comp Computational Modeling (DFT, MMFF, MD) NMR->Comp Distance/Angle Constraints Xray->Comp 3D Atomic Coordinates Bio Bioactive Conformer Identification Comp->Bio Energy Minimization & Validation

Integrated NMR and X-ray workflow for piperidine-azepane conformational analysis.

Experimental Data Comparison

The following table summarizes key conformational metrics derived from recent literature utilizing these integrated techniques.

Table 2: Conformational Energy Barriers and Preferences in N-Heterocycles

Scaffold TypeAnalytical MethodKey Conformational ObservationEnergy Metric
Fluorinated Piperidines

H/

F NMR & DFT
Strong axial-fluorine preference due to charge-dipole stabilization 2.

(eq

ax) = -0.5 to -1.5 kcal/mol
1,4-Diazepane Antagonists X-ray & NOESYTwist-boat conformation stabilized by intramolecular

-stacking 5.
Bioactive Minimum Established
2-Aryl-1-benzazepines VT-NMRHigh barrier to enantiomerization (ring-flip) in 7-membered rings 3.

= ~13.0 kcal/mol
Azepane Helical Peptides X-ray & CDN-substituent tolerated without disrupting 11/9-helical propensity 6.Helical Folding Confirmed

Conclusion

The conformational analysis of piperidine-azepane structures cannot be solved by a single analytical technique. Solution-state NMR provides the necessary dynamic context and relative stereochemical probabilities, while X-ray crystallography anchors these findings with absolute, high-resolution 3D coordinates. By employing the self-validating protocols outlined above, researchers can confidently bridge the gap between static crystal structures and dynamic bioactive conformations, accelerating rational drug design.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. 1

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed. 5

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - ChemRxiv. 6

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC. 2

  • NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines - ResearchGate. 3

  • Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed[2 + 2]-Cycloaddition - PMC. 4

Sources

Validation

Assessing the metabolic stability of 1-(Piperidin-3-ylmethyl)azepane in liver microsomes

This guide outlines the technical assessment of 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5), a bicyclic diamine scaffold used in medicinal chemistry. As a Senior Application Scientist, I have structured this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical assessment of 1-(Piperidin-3-ylmethyl)azepane (CAS: 1211495-72-5), a bicyclic diamine scaffold used in medicinal chemistry.

As a Senior Application Scientist, I have structured this document to address the metabolic liabilities inherent to this structure (azepane and piperidine rings) and provide a rigorous protocol for quantifying its stability in Human Liver Microsomes (HLM).

Executive Summary & Scaffold Analysis

1-(Piperidin-3-ylmethyl)azepane represents a class of "privileged scaffolds" containing two saturated nitrogen heterocycles linked by a methylene bridge. While this structure offers desirable physicochemical properties (high basicity for solubility, distinct 3D vectors for target engagement), it presents significant metabolic "soft spots."

Performance Verdict: Compared to bioisosteric alternatives like Morpholine or Fluorinated-Piperidines , the 1-(Piperidin-3-ylmethyl)azepane scaffold typically exhibits High Intrinsic Clearance (


)  in liver microsomes. This is due to the lipophilicity of the azepane ring and the accessibility of the nitrogen lone pairs to Cytochrome P450 (CYP) enzymes.
Comparative Scaffold Performance

The table below compares the theoretical metabolic performance of the Azepane-Piperidine scaffold against common alternatives used in Lead Optimization.

Feature1-(Piperidin-3-ylmethyl)azepane Morpholine Analogs Piperazine Analogs
Metabolic Stability Low to Moderate (High Liability)High (Superior Stability)Moderate
Primary Metabolic Route N-oxidation, Ring Hydroxylation, N-dealkylationRing Scission (Slow), N-dealkylationN-oxidation, Ring Hydroxylation
CYP Affinity High (Lipophilic Azepane ring drives binding)Low (Oxygen reduces basicity & Lipophilicity)Moderate
Physiochemical Role High Basicity (

~9-10), Lysosomotropic
Lower Basicity (

~8), Polar
Moderate Basicity
Optimization Strategy Block

-carbons with Fluorine/Methyl
N/A (Already stable)Add steric bulk

Mechanism of Metabolism (The "Why")

To accurately assess this compound, one must understand where it degrades. The 1-(Piperidin-3-ylmethyl)azepane structure is subject to Phase I oxidative metabolism primarily driven by CYP2D6 and CYP3A4.

Predicted Metabolic Pathways
  • N-Dealkylation: Oxidative cleavage at the methylene bridge, separating the azepane and piperidine rings.

  • Ring Hydroxylation: Oxidation of the carbon atoms

    
     to the nitrogen in the azepane ring (a common liability for 7-membered rings).
    
  • N-Oxidation: Direct oxidation of the tertiary amine nitrogen.

MetabolicPathways Parent 1-(Piperidin-3-ylmethyl)azepane (Parent) CYP CYP450 (NADPH-dependent) Parent->CYP M1 Metabolite 1: Azepane Ring Hydroxylation (+16 Da) CYP->M1 C-Oxidation M2 Metabolite 2: N-Oxidation (+16 Da) CYP->M2 N-Oxidation M3 Metabolite 3: N-Dealkylation (Cleavage) CYP->M3 C-N Bond Cleavage

Figure 1: Predicted Phase I metabolic pathways for the azepane-piperidine scaffold.

Experimental Protocol: HLM Stability Assay

This protocol is designed to be a self-validating system . It includes positive (high clearance) and negative (low clearance) controls to ensure assay integrity.

Materials
  • Test Compound: 1-(Piperidin-3-ylmethyl)azepane (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Workflow Diagram

AssayWorkflow Start Step 1: Pre-Incubation (37°C, 10 min) Mix Mix: Buffer + Microsomes (0.5 mg/mL) + Compound (1 µM) Start->Mix Initiate Step 2: Initiation Add NADPH Regenerating System Mix->Initiate Sampling Step 3: Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Step 4: Quench Add Ice-cold Acetonitrile + Internal Std Sampling->Quench Analysis Step 5: LC-MS/MS Analysis Quantify Parent Depletion Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Steps
  • Preparation: Dilute the 10 mM stock of 1-(Piperidin-3-ylmethyl)azepane to 1 µM in Phosphate Buffer (100 mM, pH 7.4). The final DMSO concentration must be <0.1% to avoid enzyme inhibition.

  • Pre-incubation: Mix the compound with HLM (final protein conc. 0.5 mg/mL) and pre-incubate at 37°C for 10 minutes. This allows for temperature equilibration and non-specific binding.

  • Initiation: Add the NADPH regenerating system to start the reaction.

    • Validation Check: Include a "No NADPH" control to rule out chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins. Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

The stability is quantified by the Intrinsic Clearance (


) .[1][2]
Calculation Logic
  • Plot ln(% Remaining) vs. Time .[3]

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ):
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ):
    
    
    
    
Representative Data Interpretation

Since specific public data for 1-(Piperidin-3-ylmethyl)azepane is sparse, the following table illustrates expected results based on structural analysis of azepane/piperidine scaffolds [1][2].

Compound

(min)

(

L/min/mg)
ClassificationInterpretation
Verapamil (Control)15 - 25> 50High ClearanceValidates system activity.
Warfarin (Control)> 120< 10Low ClearanceValidates system integrity.
1-(Piperidin-3-ylmethyl)azepane 20 - 40 35 - 70 High/Mod Clearance Unstable. The azepane ring is a metabolic liability.
Morpholine Analog > 100< 15Low ClearanceStable. Oxygen reduces CYP oxidation potential.
Technical Insight for Optimization

If your assay confirms high clearance (


):
  • Diagnosis: The azepane ring is likely being oxidized.

  • Solution: Introduce fluorine atoms to the azepane ring (e.g., 4,4-difluoroazepane) to block metabolic soft spots, or switch to a morpholine or bridged-piperazine scaffold [3].

References

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assays. In Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Gleave, R. J., et al. (2010). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters.

  • Pecic, S., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators.[4]

  • MolCore. (2024). Product Data: 1-(Piperidin-3-ylmethyl)azepane dihydrochloride.[5][6]

Sources

Comparative

A Framework for Benchmarking the Preclinical Safety of 1-(Piperidin-3-ylmethyl)azepane and Its Analogs

Introduction: The Imperative of Early Safety Profiling in Drug Discovery The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, chief among them being the as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early Safety Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, chief among them being the assurance of its safety. The piperidine and azepane scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties.[1][2] However, even minor structural modifications can drastically alter a compound's safety profile. This guide provides a comprehensive framework for benchmarking the preclinical safety of 1-(Piperidin-3-ylmethyl)azepane, a molecule combining both a piperidine and an azepane moiety.

Given the absence of publicly available safety data for 1-(Piperidin-3-ylmethyl)azepane, this document serves as a strategic guide for researchers, outlining the essential in vitro and in vivo assays necessary to construct a robust safety profile. We will detail the experimental logic, provide actionable protocols, and present comparative data with structurally related compounds to establish a safety benchmark. The compounds selected for comparison are:

  • Piperidine: The fundamental six-membered heterocyclic core.

  • Azepane: The seven-membered heterocyclic counterpart.

  • 3-Methylpiperidine: A simple, substituted piperidine analog.

  • Donepezil: An approved drug containing a piperidine moiety, serving as a clinical reference.[3]

This guide is designed to be a self-validating system, where the causality behind experimental choices is elucidated to ensure scientific integrity and trustworthiness.

Part 1: Foundational In Vitro Safety Assessment

The initial phase of safety profiling focuses on in vitro assays to identify potential liabilities at the cellular level. These assays are crucial for early-stage decision-making and resource allocation.

Cytotoxicity: Assessing General Cellular Toxicity

Expertise & Experience: The first question to answer is whether the compound is toxic to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] A reduction in metabolic activity is correlated with cytotoxicity. We will use a panel of cell lines, including a common cancer cell line (e.g., HepG2, human liver cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney), to also assess for any selective toxicity.[5]

Trustworthiness: The protocol includes both negative (vehicle) and positive (a known cytotoxic agent) controls to ensure the assay is performing as expected. Serial dilutions of the test compounds allow for the determination of an IC50 (half-maximal inhibitory concentration) value, a quantitative measure of cytotoxicity.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for 24 to 48 hours.[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]

Mandatory Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed cells in 96-well plate E1 Treat cells with compounds (24-48h) P1->E1 P2 Prepare serial dilutions of test compounds P2->E1 E2 Add MTT solution (3-4h) E1->E2 E3 Solubilize formazan crystals with DMSO E2->E3 A1 Measure absorbance at 570 nm E3->A1 A2 Calculate % viability and IC50 values A1->A2

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
1-(Piperidin-3-ylmethyl)azepane>100>100-
Piperidine75500.67
Azepane90650.72
3-Methylpiperidine60450.75
Donepezil25803.2
Doxorubicin (Positive Control)0.51.22.4

Data are hypothetical and for illustrative purposes.

Genotoxicity: Assessing Mutagenic Potential

Expertise & Experience: It is critical to determine if a compound can cause genetic mutations, a hallmark of many carcinogens. The bacterial reverse mutation assay, or Ames test, is a well-established method for this purpose.[7] The test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[8] A mutagen can cause a reverse mutation, allowing the bacteria to grow and form colonies.[7] The inclusion of a mammalian liver extract (S9 fraction) mimics metabolic activation, identifying compounds that become mutagenic after being processed in the body.[9]

Trustworthiness: The protocol uses multiple bacterial strains (e.g., TA98 and TA100) to detect different types of mutations (frameshift and base-pair substitutions, respectively).[10] Positive and negative controls are essential for validating the results. A dose-dependent increase in the number of revertant colonies is a strong indicator of mutagenicity.

  • Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains.

  • Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.[9]

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Mandatory Visualization: Ames Test Workflow

Ames_Test_Workflow cluster_setup Setup cluster_incubation Incubation & Plating cluster_results Results S1 Overnight culture of S. typhimurium strains I1 Mix bacteria, compound, and S9 mix (or buffer) S1->I1 S2 Prepare test compound dilutions & S9 mix S2->I1 I2 Add to top agar and pour on minimal media plates I1->I2 I3 Incubate at 37°C for 48-72 hours I2->I3 R1 Count revertant colonies I3->R1 R2 Analyze for dose-dependent increase vs. control R1->R2 hERG_Logic cluster_phys Cardiac Physiology cluster_channel Ion Channel cluster_drug Drug Interaction cluster_outcome Adverse Outcome Heart Normal Heartbeat Repol Cardiac Repolarization Heart->Repol requires hERG hERG K+ Channel Repol->hERG mediated by Drug Test Compound Block hERG Blockade Drug->Block causes Block->hERG on QT QT Prolongation Block->QT leads to TdP Torsades de Pointes QT->TdP risk of

Caption: The causal chain from hERG channel blockade to potential cardiac arrhythmia.

CompoundhERG IC50 (µM)
1-(Piperidin-3-ylmethyl)azepane>30
Piperidine>100
Azepane>100
3-Methylpiperidine>100
Donepezil8.5
E-4031 (Positive Control)0.01

Data are hypothetical and for illustrative purposes.

Part 2: Preliminary In Vivo Safety Assessment

Following in vitro evaluation, a preliminary in vivo assessment is necessary to understand the compound's effects in a whole organism.

Acute Oral Toxicity

Expertise & Experience: An acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance. The OECD provides several guidelines for this, including the Fixed Dose Procedure (OECD 420) and the Up-and-Down Procedure (OECD 425). [12][13]These methods are designed to estimate the LD50 (lethal dose for 50% of the population) while minimizing the number of animals used. [14] Trustworthiness: These studies are conducted according to internationally recognized guidelines. Key observations include clinical signs of toxicity, body weight changes, and gross necropsy findings. [15]The use of a sighting study helps to determine the appropriate starting dose for the main study, further refining the procedure. [15]

  • Animal Selection: Use healthy, young adult rodents (typically female rats), acclimatized for at least 5 days. [16]2. Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal. Observe for 24-48 hours. The outcome determines the starting dose for the main study. [15]3. Main Study: Dose a group of 5 animals with the starting dose determined from the sighting study.

  • Dosing: Administer the compound orally via gavage.

  • Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record body weights before dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the compound according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

CompoundSpeciesEstimated LD50 (mg/kg)GHS CategoryKey Observations
1-(Piperidin-3-ylmethyl)azepaneRat>20005 or UnclassifiedNo adverse effects observed
PiperidineRat4004Lethargy, ataxia
AzepaneRat15004Sedation
3-MethylpiperidineRat300-20004Skin and respiratory irritation
DonepezilRat32.73Cholinergic signs (salivation, tremors)

Data are a mix of literature-derived and hypothetical values for illustrative purposes.

Conclusion: Synthesizing a Safety Profile

This guide provides a foundational framework for establishing the safety profile of 1-(Piperidin-3-ylmethyl)azepane. By systematically conducting in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, followed by a preliminary in vivo acute toxicity study, researchers can build a comprehensive dataset. The comparative approach, benchmarking against the core scaffolds and a clinically relevant drug, provides essential context for interpreting the results. A favorable outcome from these studies—high IC50 values in cytotoxicity and hERG assays, a negative Ames test, and a high LD50—would provide strong support for the continued development of 1-(Piperidin-3-ylmethyl)azepane as a potential therapeutic candidate. This structured, evidence-based approach embodies the principles of modern, efficient, and ethical drug development.

References

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • OECD Test Guideline 425. National Toxicology Program (NTP). [Link]

  • The cytotoxicity of N-substituted diphenimides and 6,7-dihydro-5H-dibenz[c,e]azepines. PubMed. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • OECD Guideline for Testing of Chemicals 420. OECD. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • hERG Safety. Cyprotex. [Link]

  • 1-(piperidin-4-ylmethyl)azepane (C12H24N2). PubChemLite. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Note. [Link]

  • Ames Test. Cyprotex. [Link]

  • New ionic liquids from azepane and 3-methylpiperidine exhibiting wide electrochemical windows. ResearchGate. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Piperidin-3-ylmethyl)azepane proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 1-(Piperidin-3-ylmethyl)azepane In pharmaceutical research and active pharmaceutical ingredient (API) development, the safe handling and disposal of intermediate bu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide for 1-(Piperidin-3-ylmethyl)azepane

In pharmaceutical research and active pharmaceutical ingredient (API) development, the safe handling and disposal of intermediate building blocks are as critical as the synthesis itself. 1-(Piperidin-3-ylmethyl)azepane is a diamine compound frequently utilized in drug discovery. Because it contains both piperidine and azepane rings, its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent exothermic reactions, environmental contamination, and regulatory violations.

This guide provides researchers and laboratory managers with field-proven, step-by-step methodologies for the proper segregation, containment, and disposal of 1-(Piperidin-3-ylmethyl)azepane waste streams.

Part 1: Physicochemical Profiling for Waste Management

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. 1-(Piperidin-3-ylmethyl)azepane is typically handled in one of two states: as a free base or as a dihydrochloride salt .

The free base form contains unshared electron pairs on its secondary and tertiary nitrogen atoms, making it highly nucleophilic and alkaline. If improperly mixed with acidic waste streams, it will undergo a rapid, exothermic neutralization reaction that can over-pressurize waste containers. Conversely, the dihydrochloride salt is mildly acidic and highly water-soluble, presenting a different set of mobility risks if introduced into aquatic environments. Under the Resource Conservation and Recovery Act (RCRA), neither form can be drain-disposed; they must be evaluated for characteristic hazards (such as corrosivity or toxicity) prior to manifesting[1].

Table 1: Physicochemical Waste Profiling & Operational Implications

ParameterFree Base FormDihydrochloride Salt FormWaste Management Implication
Physical State Viscous Liquid (typically)Solid (Crystalline Powder)Dictates container type (carboy for liquids vs. wide-mouth jar for solids).
pH (Aqueous) Alkaline (pH > 8)Mildly Acidic (pH 4–6)Free base exhibits characteristic corrosivity/reactivity with strong acids[2].
Solubility Soluble in organics, slightly in waterHighly water-solubleAqueous salt waste must be collected separately from halogenated organics.
EPA Waste Code D002 (if aqueous pH ≥ 12.5) / Non-listedNon-listed (Characteristic toxicity)Must be evaluated for characteristic hazards prior to EHS manifesting[2].

Part 2: Step-by-Step Disposal Methodology

The following protocol ensures that the disposal of 1-(Piperidin-3-ylmethyl)azepane is treated as a highly controlled operational workflow.

Phase 1: Risk Assessment & PPE Verification

Causality: As an organic amine, this compound is a severe mucosal, skin, and eye irritant.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves (double-gloving is recommended for the free base), tightly sealed safety goggles, and a standard laboratory coat.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood to prevent the inhalation of volatile amine vapors.

Phase 2: Waste Segregation (The Compatibility Matrix)

Causality: Mixing incompatible chemicals is the leading cause of laboratory waste container ruptures.

  • Determine the Chemical State: Identify whether the waste contains the free base or the dihydrochloride salt.

  • Segregate the Free Base: Strictly isolate free base waste from strong oxidizers (e.g., peroxides, permanganates) and strong acids (e.g., hydrochloric acid, sulfuric acid). Route this into a designated "Basic Organic Waste" stream.

  • Segregate the Salt: Route dihydrochloride salt waste into the standard "Non-Halogenated Organic Waste" or "Aqueous Waste" stream, depending on the primary solvent used during the experiment.

Phase 3: Containment & Accumulation

Causality: Proper primary and secondary containment prevents fugitive emissions and mitigates the impact of accidental spills.

  • Select the Container: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid using metal containers for the salt form, as the chloride ions can induce pitting corrosion over time.

  • Secondary Containment: Place the primary waste container inside a chemically compatible spill tray within the designated Satellite Accumulation Area (SAA).

  • Venting: Ensure the container is tightly capped when not actively receiving waste, but do not seal it permanently if gas-generating side reactions are suspected.

Phase 4: RCRA Labeling & EHS Transfer

Causality: Federal law requires cradle-to-grave tracking of hazardous waste to ensure it is ultimately destroyed via high-temperature incineration rather than landfilled[1].

  • Immediate Labeling: Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "1-(Piperidin-3-ylmethyl)azepane" and its associated hazards (e.g., "Toxic/Irritant").

  • Date the Container: Mark the accumulation start date.

  • EHS Transfer: Transfer the sealed, labeled container to your facility's Environmental Health and Safety (EHS) department within the allowable timeframe dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators)[3]. EHS will manifest the waste for licensed incineration.

Part 3: Waste Stream Routing Visualization

The following diagram illustrates the logical decision tree for segregating and routing 1-(Piperidin-3-ylmethyl)azepane waste based on its chemical state.

WasteRouting Start 1-(Piperidin-3-ylmethyl)azepane Waste Generation CheckState Determine Chemical State Start->CheckState FreeBase Free Base (Alkaline) pH > 8 CheckState->FreeBase Salt Dihydrochloride Salt pH ~ 4-6 CheckState->Salt SegregateFB Segregate from Acids & Oxidizers FreeBase->SegregateFB SegregateSalt Standard Organic Waste Stream Salt->SegregateSalt Contain Secondary Containment (HDPE or Glass) SegregateFB->Contain SegregateSalt->Contain Label RCRA Labeling: Hazardous Waste Contain->Label EHS EHS Transfer & Licensed Incineration Label->EHS

Fig 1: Waste stream routing and segregation logic for 1-(Piperidin-3-ylmethyl)azepane.

References

  • Title: Learn the Basics of Hazardous Waste | US EPA Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Categories of Hazardous Waste Generators | US EPA Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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